molecular formula C10H9ClN2O2 B1399308 Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate CAS No. 885271-54-5

Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate

Cat. No.: B1399308
CAS No.: 885271-54-5
M. Wt: 224.64 g/mol
InChI Key: NKMJBGUAWJPRBV-UHFFFAOYSA-N
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Description

Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate (CAS Registry Number: 885271-54-5) is a chemical compound with the molecular formula C 10 H 9 ClN 2 O 2 and a molecular weight of 224.64 g/mol . Its structure features an imidazo[1,5-a]pyridine core, a privileged scaffold in medicinal chemistry and materials science. This compound serves as a valuable synthetic intermediate and building block for researchers developing more complex molecules. The ethyl carboxylate and chloro functional groups make it a versatile precursor for further derivatization through cross-coupling reactions and other transformations. Researchers utilize related imidazopyridine derivatives in the synthesis of novel heterocyclic compounds, such as 1,3,4-oxadiazoles, which are investigated for their fluorescent properties and potential applications in optical materials . As a high-purity organic intermediate, it is instrumental in drug discovery, agrochemical research, and the development of functional materials. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)9-7-4-3-5-8(11)13(7)6-12-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMJBGUAWJPRBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=C(N2C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20722939
Record name Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20722939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885271-54-5
Record name Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20722939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of a specific derivative, Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate, focusing on its chemical structure, a proposed synthetic pathway, and its potential in drug discovery. While specific experimental data for this exact molecule is limited in public literature, this guide synthesizes information from analogous structures and established synthetic methodologies to provide a robust framework for researchers. The document details a plausible, expertly-devised synthetic protocol, discusses key characterization techniques, and explores the therapeutic promise of this compound class, supported by authoritative references.

Introduction: The Significance of the Imidazo[1,5-a]pyridine Core

The fusion of imidazole and pyridine rings creates the imidazo[1,5-a]pyridine bicyclic system, a scaffold that has garnered significant attention in pharmaceutical research.[1][2] This structural motif is present in molecules exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The versatility of the imidazo[1,5-a]pyridine core allows for extensive functionalization at various positions, enabling the fine-tuning of physicochemical properties and biological targets.

This compound (Figure 1) is a derivative featuring a chlorine atom at the 5-position and an ethyl carboxylate group at the 1-position. These substituents are expected to modulate the electronic and steric properties of the molecule, potentially influencing its biological activity and pharmacokinetic profile. The chlorine atom can enhance membrane permeability and metabolic stability, while the ester group provides a handle for further chemical modification or can act as a key interaction point with biological targets.

Figure 1: Chemical Structure of this compound

Caption: Molecular structure of the target compound.

Proposed Synthesis of this compound

Retrosynthetic Analysis

A logical retrosynthetic approach (Figure 2) suggests that the target molecule can be constructed from (6-chloropyridin-2-yl)methanamine and a reagent capable of providing the C1-carboxylate functionality, such as diethyl carbonate or ethyl chloroformate. This strategy hinges on the nucleophilicity of the aminomethyl group and the subsequent cyclization to form the fused imidazole ring.

retrosynthesis target This compound precursor1 (6-chloropyridin-2-yl)methanamine target->precursor1 precursor2 C1 Source (e.g., Diethyl Carbonate) target->precursor2 synthesis_workflow cluster_step1 Step 1: Formylation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Cyclization & Carboxylation start 2-amino-6-chloropyridine intermediate1 N-(6-chloropyridin-2-yl)formamide start->intermediate1 HCOOH, reflux intermediate2 (6-chloropyridin-2-yl)methanamine intermediate1->intermediate2 LiAlH4, THF product This compound intermediate2->product 1. Diethyl Carbonate, NaH 2. Dehydrogenation (e.g., DDQ)

References

Physicochemical properties of Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate

Introduction: Unveiling a Privileged Scaffold in Modern Chemistry

The imidazo[1,5-a]pyridine core represents a class of fused heterocyclic systems that has garnered significant attention across diverse scientific fields.[1][2] These structures are recognized not only for their unique chemical and optical properties but also as "privileged scaffolds" in medicinal chemistry, forming the backbone of numerous biologically active molecules.[1] This guide focuses on a specific, functionalized derivative: this compound.

This molecule incorporates three key features that define its chemical personality: the rigid, aromatic imidazo[1,5-a]pyridine nucleus, a reactive chloro-substituent at the 5-position, and an ethyl carboxylate group at the 1-position. The interplay of these groups dictates the compound's physicochemical properties, reactivity, and potential as a versatile building block for the synthesis of novel therapeutic agents and functional materials.[2][3] This document serves as a comprehensive technical resource for researchers, providing an in-depth analysis of its structural characteristics, physicochemical parameters, plausible synthetic routes, and analytical characterization protocols.

Molecular Identity and Structural Attributes

A precise understanding of a compound's identity is the foundation of all subsequent research. This compound is a distinct chemical entity with the key identifiers and structural features summarized below.

IdentifierValueSource
IUPAC Name This compound[4]
CAS Number 885271-54-5[3]
Molecular Formula C₁₀H₉ClN₂O₂[3][4]
Molecular Weight 224.64 g/mol [5]
PubChem CID 57355198[4]
Canonical SMILES CCOC(=O)c1c2cccc(Cl)n2cn1[3]
InChI Key InChI=1S/C10H9ClN2O2/c1-2-15-10(14)9-7-4-3-5-8(11)13(7)6-12-9/h3-6H,2H2,1H3[3]

The structure is characterized by a planar, fused bicyclic system. The electron-withdrawing nature of the chloro group and the ethyl ester function significantly influences the electron density distribution across the aromatic rings, impacting both its reactivity and its potential for intermolecular interactions. The ethyl ester group, in particular, increases the molecule's lipophilicity, a critical factor for its potential applications in drug development.[3]

Core Physicochemical Properties

The physicochemical profile of a molecule governs its behavior in both chemical and biological systems. While extensive experimental data for this specific compound is not widely published, we can infer its properties from established computational models and data from closely related isomers. These parameters are crucial for designing experimental conditions for synthesis, purification, and biological assays.

PropertyPredicted ValueSignificance in Research & Development
LogP (Octanol/Water) ~2.16Indicates moderate lipophilicity, suggesting a good balance for potential membrane permeability.[5]
Topological Polar Surface Area (TPSA) 43.6 ŲSuggests potential for good oral bioavailability, as it falls within the typical range for drug-like molecules.[5]
Density ~1.37 g/cm³Useful for formulation and process chemistry calculations.[5]
Solubility Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, DMSO).The chloro group and ester functionality contribute to its solubility profile, making it amenable to various reaction conditions.[3][5]
Appearance Expected to be a solid at room temperature.[5]

Note: The values for LogP, TPSA, and Density are derived from the closely related isomer, ethyl 5-chloroimidazo[1,5-a]pyridine-3-carboxylate, and are expected to be highly comparable.

Synthesis and Chemical Reactivity

Plausible Synthetic Pathway

The conceptual workflow for this synthesis is outlined below. The key strategic step is the formation of the five-membered imidazole ring onto the pre-functionalized 6-chloropyridine backbone.

G cluster_0 Retrosynthesis cluster_1 Proposed Forward Synthesis Target Target Molecule This compound P1 Precursor 1 2-(Aminomethyl)-6-chloropyridine Target->P1 C-N Bond Disconnection (Cyclization) P2 Precursor 2 Ethyl Chlorooxalate Target->P2 C-C Bond Disconnection (Acylation) Start 2-Methyl-6-chloropyridine Step1 Radical Bromination (NBS) Start->Step1 Intermediate1 2-(Bromomethyl)-6-chloropyridine Step1->Intermediate1 Step2 Nucleophilic Substitution (NaN3, then Reduction) Intermediate1->Step2 Intermediate2 2-(Aminomethyl)-6-chloropyridine Step2->Intermediate2 Step3 Acylation & Cyclization (e.g., Ethyl Chlorooxalate, Base) Intermediate2->Step3 FinalProduct Final Product Step3->FinalProduct

Caption: Retrosynthetic analysis and proposed forward synthesis workflow.

Experimental Protocol: Proposed Synthesis

Causality: This multi-step protocol is designed to first install the necessary aminomethyl handle on the pyridine ring before executing the key cyclization/acylation step to form the fused imidazole.

  • Synthesis of 2-(Bromomethyl)-6-chloropyridine: To a solution of 2-methyl-6-chloropyridine in a suitable solvent like carbon tetrachloride, add N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN). Reflux the mixture under inert atmosphere until starting material is consumed (monitored by TLC). Cool, filter the succinimide byproduct, and concentrate the filtrate. Purify the residue via column chromatography to yield the brominated intermediate.

  • Synthesis of 2-(Aminomethyl)-6-chloropyridine: Dissolve the bromomethyl intermediate in a polar aprotic solvent like DMF and treat with sodium azide (NaN₃). Heat the reaction to facilitate the SN2 displacement. After completion, the azide intermediate is reduced to the primary amine. A common method is reduction with triphenylphosphine followed by water, or catalytic hydrogenation.

  • Synthesis of this compound: Dissolve 2-(aminomethyl)-6-chloropyridine in an anhydrous solvent (e.g., THF or DCM) with a non-nucleophilic base (e.g., triethylamine or DIPEA). Cool the mixture in an ice bath and slowly add a solution of ethyl chlorooxalate or a similar two-carbon electrophile. The reaction proceeds via an initial acylation of the amine, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,5-a]pyridine ring system. The final product would be purified by column chromatography.

Expected Chemical Reactivity

The molecule's functionality suggests several avenues for further chemical modification, making it a valuable synthetic intermediate.

  • Nucleophilic Aromatic Substitution (SNAr): The chloro-substituent on the electron-deficient pyridine ring is susceptible to displacement by various nucleophiles (e.g., amines, alkoxides, thiols), allowing for the introduction of diverse functional groups at the 5-position.

  • Cross-Coupling Reactions: The C-Cl bond can serve as a handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination, enabling the formation of C-C or C-N bonds.

  • Ester Modification: The ethyl ester is readily hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. The resulting acid can be converted to amides, other esters, or used in further coupling reactions.

Spectroscopic and Analytical Characterization

A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized compound.

G Analytical Characterization Workflow cluster_0 Primary Structure Verification cluster_1 Functional Group & Purity Analysis MS Mass Spectrometry (MS) Confirms Molecular Weight & Formula NMR NMR Spectroscopy (¹H, ¹³C, 2D) Confirms Connectivity & Structure Purified Purified Compound MS->Purified NMR->Purified IR Infrared (IR) Spectroscopy Identifies Key Functional Groups HPLC HPLC / UPLC Determines Purity (%) Crude Synthesized Crude Product Crude->MS Crude->NMR Purified->IR Purified->HPLC

References

An In-depth Technical Guide to Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science.[1][2] Its unique electronic properties and rigid bicyclic structure make it a cornerstone for developing novel therapeutic agents and functional materials.[1][3] Derivatives of this core have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This guide focuses on a specific, yet less documented derivative, Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate. While specific experimental data for this regioisomer is sparse in publicly available literature, this document will provide a comprehensive overview based on its structural characteristics, data from closely related analogues, and established synthetic methodologies for the parent scaffold.

This guide will delve into the known identifiers, propose a logical synthetic pathway, and discuss the potential physicochemical properties and applications of this compound, providing a foundational resource for researchers interested in its synthesis and evaluation.

Compound Identification and Physicochemical Properties

Precise identification is critical for any chemical entity. While a specific CAS number for this compound is not readily found in major chemical databases as of this writing, other key identifiers have been established.

Identifier Value Source
IUPAC Name This compoundPubChem
PubChem CID 57355198[4]
Molecular Formula C₁₀H₉ClN₂O₂[4]
Molecular Weight 224.65 g/mol [4]
Canonical SMILES CCOC(=O)C1=CN2C=CC=C(C2=N1)Cl[4]
InChI InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-6-13-7-4-3-5-9(11)12(7)8/h3-6H,2H2,1H3[4]
InChIKey YCPFUMOLLVSPCI-UHFFFAOYSA-N[4]

Note: The absence of a CAS number suggests that this specific isomer may be a novel compound or has not been widely synthesized or characterized.

Proposed Synthesis Pathway

While a specific, validated protocol for the title compound is not published, a robust synthetic route can be designed based on established methods for the construction of the imidazo[1,5-a]pyridine ring system. The proposed pathway involves a key cyclization step.

Conceptual Workflow

The synthesis logically begins with a substituted pyridine precursor, which is then elaborated to build the fused imidazole ring. The choice of starting material is critical to ensure the correct regiochemistry of the final product.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Aromatization A 6-Chloropyridin-2-yl)methanamine C Intermediate Iminium Ion A->C Condensation B Ethyl Glyoxalate B->C D Ethyl 5-chloro-2,3-dihydroimidazo[1,5-a]pyridine-1-carboxylate C->D Pictet-Spengler type reaction E This compound D->E Oxidation (e.g., MnO2 or DDQ)

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of the Dihydro-imidazo[1,5-a]pyridine Intermediate

  • Reactant Preparation: To a solution of (6-chloropyridin-2-yl)methanamine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add ethyl glyoxalate (1.1 eq, typically as a 50% solution in toluene) dropwise at 0 °C.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Causality: This step involves the formation of an imine intermediate, which is then poised for intramolecular cyclization. The pyridine nitrogen acts as the nucleophile, attacking the electrophilic iminium carbon in a Pictet-Spengler type reaction to form the five-membered ring.

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting crude product, ethyl 5-chloro-2,3-dihydroimidazo[1,5-a]pyridine-1-carboxylate, can be purified by column chromatography on silica gel.

Step 2: Aromatization to the Final Product

  • Oxidation: Dissolve the purified dihydro-intermediate from Step 1 in a solvent like DCM or toluene. Add an oxidizing agent such as manganese dioxide (MnO₂, 5-10 eq) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 eq).

  • Reaction: Heat the mixture to reflux and stir for 4-8 hours, monitoring by TLC until the starting material is consumed.

    • Causality: The oxidation step removes two hydrogen atoms from the dihydro intermediate, leading to the formation of the aromatic imidazo[1,5-a]pyridine ring system. MnO₂ is a common and effective reagent for this type of dehydrogenation.

  • Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the oxidant. The filtrate is concentrated, and the final product, this compound, is purified by recrystallization or column chromatography.

Potential Applications and Research Directions

The true value of a novel chemical entity lies in its potential applications. Based on the known bioactivities of the imidazo[1,5-a]pyridine scaffold, several research avenues can be explored.

Medicinal Chemistry
  • Anticancer Agents: Many imidazo[1,5-a]pyridine derivatives have shown promise as anticancer drugs.[1] The title compound could be screened against various cancer cell lines to assess its cytotoxic or cytostatic potential.

  • Antibacterial Agents: With the rise of multi-drug resistant bacteria, novel antibacterial scaffolds are urgently needed. Imidazopyridines have been investigated as potential inhibitors of bacterial growth.[3]

  • Enzyme Inhibition: The scaffold is present in molecules that inhibit key enzymes. For example, certain imidazo[1,5-a]pyridines are known inhibitors of thromboxane A2 synthetase.[5] The title compound could be evaluated against a panel of relevant enzymatic targets.

Materials Science
  • Luminescent Materials: The rigid, planar structure of the imidazo[1,5-a]pyridine core often imparts fluorescent properties.[1][2] The title compound could be investigated for its photophysical properties for potential use in organic light-emitting diodes (OLEDs) or as a fluorescent probe in biological imaging.

Logical Framework for Further Investigation

To fully characterize and validate the potential of this compound, a structured research plan is essential.

G cluster_0 Synthesis & Characterization cluster_1 Biological & Physical Evaluation cluster_2 Lead Optimization A Synthesis Protocol Validation B Spectroscopic Analysis (NMR, MS, IR) A->B C X-ray Crystallography B->C D In-vitro Biological Screening (Anticancer, Antimicrobial) C->D E Photophysical Property Analysis (UV-Vis, Fluorescence) C->E F Enzyme Inhibition Assays D->F G Structure-Activity Relationship (SAR) Studies F->G H Analogue Synthesis G->H

Caption: A logical workflow for the investigation of the title compound.

Conclusion

This compound represents an intriguing but underexplored member of a highly valuable class of heterocyclic compounds. While direct experimental data is limited, this guide provides a solid theoretical and practical foundation for its synthesis and potential applications by drawing upon the rich chemistry of the imidazo[1,5-a]pyridine scaffold. The proposed synthetic route is logical and based on well-established chemical transformations. The potential for this molecule in both medicinal chemistry and materials science warrants its synthesis and thorough investigation. This guide serves as a starting point for researchers aiming to unlock the potential of this novel compound.

References

A Predictive Spectroscopic and Analytical Guide to Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed predictive analysis of the spectral data (NMR, MS, IR) for Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. In the absence of published experimental spectra for this specific molecule, this document serves as a robust predictive framework grounded in fundamental spectroscopic principles and data from analogous structures. The methodologies and interpretations presented herein are designed to guide researchers in the characterization of this and similar compounds.

The imidazopyridine scaffold is a recurring motif in pharmacologically active compounds, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties[1][2]. The specific substitution pattern of an ethyl carboxylate at the 1-position and a chlorine atom at the 5-position on the imidazo[1,5-a]pyridine core imparts distinct electronic and steric properties that are expected to be reflected in its spectral signatures.

Molecular Structure

The foundational element for any spectral prediction is a clear understanding of the molecule's structure. This compound (C₁₀H₉ClN₂O₂) consists of a fused imidazo[1,5-a]pyridine bicyclic system with a chlorine atom on the pyridine ring and an ethyl carboxylate group on the imidazole ring[3].

Chemical Structure of this compound:

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra are based on the analysis of electron density, substituent effects, and comparison with related imidazopyridine structures[4].

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the imidazopyridine core and the protons of the ethyl ester group. The chemical shifts are predicted relative to tetramethylsilane (TMS) in a deuterated solvent like CDCl₃ or DMSO-d₆.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
H-3~8.0 - 8.2Singlet (s)-Located on the electron-deficient imidazole ring, adjacent to a nitrogen atom and the ester group.
H-8~7.8 - 8.0Doublet (d)~7.0 - 8.0Part of the pyridine ring, deshielded by the adjacent nitrogen and the fused imidazole ring.
H-6~7.5 - 7.7Doublet (d)~8.0 - 9.0Influenced by the electronegative chlorine at C-5.
H-7~7.0 - 7.2Triplet (t) or Doublet of Doublets (dd)~7.0 - 8.0Coupled to both H-6 and H-8.
-OCH₂CH₃~4.3 - 4.5Quartet (q)~7.0Methylene protons of the ethyl ester, adjacent to the ester oxygen.
-OCH₂CH₃~1.3 - 1.5Triplet (t)~7.0Methyl protons of the ethyl ester.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are influenced by the electronegativity of the attached atoms and the aromaticity of the ring system[5][6].

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
C=O (ester)~160 - 165Carbonyl carbon of the ethyl ester.
C-5~145 - 150Aromatic carbon bonded to chlorine.
C-8a~140 - 145Bridgehead carbon of the fused ring system.
C-3~135 - 140Carbon in the imidazole ring, attached to the ester.
C-1~130 - 135Carbon in the imidazole ring.
C-7~125 - 130Aromatic carbon in the pyridine ring.
C-8~120 - 125Aromatic carbon in the pyridine ring.
C-6~115 - 120Aromatic carbon in the pyridine ring.
-OCH₂CH₃~60 - 65Methylene carbon of the ethyl ester.
-OCH₂CH₃~14 - 16Methyl carbon of the ethyl ester.

Experimental Protocol for NMR Spectroscopy

G cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing a Dissolve 5-10 mg of sample b in 0.5-0.7 mL of deuterated solvent a->b c Add TMS as internal standard b->c d Transfer to NMR tube c->d e Insert sample into spectrometer f Tune and shim the instrument e->f g Acquire 1H and 13C spectra f->g h Perform 2D NMR (COSY, HSQC) if needed g->h i Fourier transform the raw data j Phase and baseline correct the spectra i->j k Integrate peaks and determine chemical shifts j->k l Assign signals to nuclei k->l G cluster_sample_intro Sample Introduction cluster_ionization Ionization cluster_analysis Mass Analysis & Detection a Dissolve sample in a volatile solvent b Introduce via direct infusion or GC/LC a->b c Electron Ionization (EI) e Separate ions by m/z c->e d Electrospray Ionization (ESI) d->e f Detect ions and generate spectrum e->f g Analyze molecular ion and fragmentation f->g G cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis a Solid sample: KBr pellet or ATR c Place sample in FTIR spectrometer a->c b Liquid/solution: Salt plates or ATR b->c d Acquire background spectrum c->d e Acquire sample spectrum d->e f Process the spectrum (baseline correction) g Identify characteristic absorption bands f->g h Correlate bands with functional groups g->h

References

Topic: Biological Activity Screening of Novel Imidazo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of the Imidazo[1,5-a]pyridine Scaffold

The imidazo[1,5-a]pyridine scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry.[1][2] This privileged structure is not only found in natural products, such as the antibiotic cribrostatin-6 isolated from marine sponges, but also serves as the core of numerous synthetic compounds with a wide spectrum of biological activities.[1][3] Its unique electronic and structural features make it an ideal framework for designing novel therapeutic agents.

Derivatives of imidazo[1,5-a]pyridine have demonstrated a remarkable range of pharmacological effects, including potent anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) activities.[1][4][5] For instance, specific derivatives have been identified as NIK inhibitors for anti-inflammatory applications, while others show promise in treating brain injuries and Alzheimer's disease.[4] The versatility of this scaffold, combined with the availability of diverse synthetic methodologies for its functionalization, makes it a fertile ground for drug discovery.[2][4][6] This guide provides a comprehensive overview of the key screening strategies and experimental protocols essential for identifying and characterizing the biological activities of novel imidazo[1,5-a]pyridine derivatives.

Designing an Efficient Screening Cascade

A systematic, tiered approach is crucial for efficiently screening a library of novel compounds. This "screening cascade" ensures that resources are focused on the most promising candidates, moving from high-throughput primary assays to more complex, resource-intensive secondary and in vivo studies. The design of the cascade is dictated by the therapeutic target and the desired biological outcome.

A typical workflow begins with a primary screen of the entire compound library to identify "hits"—compounds that exhibit activity at a specific concentration. These hits are then subjected to dose-response analysis to confirm their potency (e.g., IC50 or EC50). Confirmed hits proceed to secondary assays designed to elucidate their mechanism of action, selectivity, and potential off-target effects. Finally, promising leads are advanced to in vivo models to evaluate their efficacy and pharmacokinetic properties.

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Lead Characterization cluster_2 Phase 3: Preclinical Development Compound_Library Compound Library (Novel Imidazo[1,5-a]pyridines) Primary_Screening Primary High-Throughput Screening (e.g., Cell Viability, Enzyme Inhibition) Compound_Library->Primary_Screening Single concentration Hit_Confirmation Hit Confirmation & Dose-Response (IC50/EC50 Determination) Primary_Screening->Hit_Confirmation Initial 'Hits' Secondary_Assays Secondary Assays (Mechanism of Action, Selectivity) Hit_Confirmation->Secondary_Assays Confirmed 'Hits' SAR_Studies Structure-Activity Relationship (SAR) (Iterative Synthesis & Testing) Secondary_Assays->SAR_Studies SAR_Studies->Secondary_Assays Optimized Analogs In_Vivo_Models In Vivo Efficacy & PK/PD Studies (Animal Models) SAR_Studies->In_Vivo_Models Optimized 'Leads' Lead_Candidate Lead Candidate Selection In_Vivo_Models->Lead_Candidate G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Compound Imidazo[1,5-a]pyridine Derivative Compound->IKK Inhibits NFkB_nuc->Genes Induces Transcription SAR cluster_SAR Structure-Activity Relationship (Anticancer) Core R1 Position 1: - Formyl group key for chalcone linkage. - C-S bond introduction possible. R3 Position 3: - Aryl substitution common. - Halogens (e.g., Cl) enhance cytotoxicity. - Electron-withdrawing groups can be favorable. R7 Positions 5-8 (Pyridine Ring): - Substitution patterns influence  pharmacokinetics and selectivity. - Trifluoromethyl groups have been incorporated.

References

The Strategic Incorporation of Chlorine in Imidazopyridine Scaffolds: A Technical Guide to Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazopyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents. The strategic introduction of chlorine substituents onto this framework can profoundly influence a molecule's physicochemical properties, metabolic stability, and target engagement, making it a critical tool in drug discovery. This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of new chloro-substituted imidazopyridines. We will explore the rationale behind chlorine incorporation, detail robust synthetic methodologies for both the construction of the imidazopyridine core and its subsequent chlorination, and discuss the impact of these modifications on biological activity. This guide is intended to serve as a valuable resource for researchers and scientists working in the field of drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of the Imidazopyridine Scaffold and Chlorine Substitution

Imidazopyridine derivatives are of significant interest due to their wide range of biological activities, including hypnotic, anxiolytic, anti-inflammatory, antiviral, and antitumor properties.[1][2][3] Marketed drugs such as Zolpidem (Ambien®), used for insomnia, and Alpidem, an anxiolytic agent, highlight the therapeutic potential of this heterocyclic system.[1][4] The imidazopyridine nucleus, being a bioisostere of indole, offers a versatile template for molecular design.[5]

The introduction of a chlorine atom into a drug candidate, a common strategy in medicinal chemistry, can lead to several advantageous modifications:

  • Enhanced Lipophilicity: Chlorine's hydrophobicity can improve membrane permeability and oral bioavailability.

  • Metabolic Stability: The strong carbon-chlorine bond can block sites of oxidative metabolism, prolonging the drug's half-life.

  • Altered Electronic Properties: As an electron-withdrawing group, chlorine can modulate the pKa of nearby functional groups, influencing target binding and off-target effects.

  • Increased Target Affinity: The chlorine atom can form specific halogen bonds with biological targets, enhancing binding affinity and potency.

This guide will delve into the synthetic strategies that enable the precise placement of chlorine atoms on the imidazopyridine scaffold, unlocking new avenues for drug discovery.

Synthetic Strategies for Chloro-Substituted Imidazopyridines

The synthesis of chloro-substituted imidazopyridines can be broadly categorized into two main approaches:

  • Construction of the imidazopyridine ring from chlorinated precursors.

  • Direct chlorination of a pre-formed imidazopyridine scaffold.

The choice of strategy is often dictated by the availability of starting materials, the desired regioselectivity of chlorination, and the compatibility of functional groups within the molecule.

Building the Scaffold: Synthesis from Chlorinated Starting Materials

A common and effective method involves the condensation of a chloro-substituted 2-aminopyridine with an α-haloketone. This approach offers a high degree of control over the position of the chlorine atom on the pyridine ring.

Experimental Protocol: Synthesis of a 6-chloro-imidazo[1,2-a]pyridine derivative

This protocol describes a general procedure for the synthesis of a 6-chloro-2-aryl-imidazo[1,2-a]pyridine.

Step 1: Synthesis of 2-amino-5-chloropyridine

  • This starting material is commercially available or can be synthesized from 2-aminopyridine via electrophilic chlorination.

Step 2: Synthesis of the α-bromoketone

  • The desired acetophenone is brominated using a suitable brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a solvent like carbon tetrachloride.

Step 3: Cyclocondensation Reaction

  • To a solution of 2-amino-5-chloropyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add the α-bromoketone (1.1 eq).

  • The reaction mixture is heated to reflux for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize any hydrobromic acid formed.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

  • Purification is achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Reactant Role Key Considerations
2-amino-5-chloropyridinePyridine precursorAvailability and purity are crucial for good yields.
α-bromoketoneImidazole precursorStability can be an issue; freshly prepared or purified reagent is recommended.
Ethanol/IsopropanolSolventA protic solvent facilitates the reaction.
HeatEnergy inputDrives the condensation and cyclization steps.
Post-Scaffold Modification: Direct Chlorination of Imidazopyridines

Experimental Protocol: Electrophilic Chlorination of an Imidazo[1,2-a]pyridine

This protocol outlines a general procedure for the regioselective chlorination of an imidazo[1,2-a]pyridine at the C3 position.

Step 1: Dissolution of the Substrate

  • Dissolve the imidazo[1,2-a]pyridine derivative (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform at room temperature.

Step 2: Addition of the Chlorinating Agent

  • Slowly add a solution of N-chlorosuccinimide (NCS) (1.1 eq) in the same solvent to the reaction mixture. Other chlorinating agents like thionyl chloride can also be used, potentially leading to different regioselectivities or requiring different reaction conditions.[6]

Step 3: Reaction Monitoring and Work-up

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, wash the reaction mixture with water and a saturated solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired chloro-substituted imidazopyridine.

Reagent Role Key Considerations
Imidazo[1,2-a]pyridineSubstrateThe electronic nature of substituents can influence reactivity and regioselectivity.
N-chlorosuccinimide (NCS)Chlorinating agentA mild and effective electrophilic chlorinating agent.
Dichloromethane (DCM)SolventAn inert solvent that solubilizes both reactants.

The Causality Behind Experimental Choices: A Deeper Dive

The selection of a synthetic route is a critical decision driven by several factors. The "construction from chlorinated precursors" approach is often favored for its predictable regiochemistry. For instance, using a 5-chloro-2-aminopyridine will unequivocally lead to a 6-chloro-imidazo[1,2-a]pyridine. This control is paramount in structure-activity relationship (SAR) studies where precise placement of substituents is necessary to probe interactions with a biological target.[7][8]

Conversely, direct chlorination is a powerful tool for late-stage functionalization, allowing for the rapid diversification of a lead compound. The choice of chlorinating agent is crucial; NCS is a mild electrophilic source of chlorine that often favors substitution at the electron-rich C3 position of the imidazopyridine ring. More aggressive reagents or different reaction conditions, such as the use of thionyl chloride, might be necessary for less reactive substrates or to achieve different regiochemical outcomes.[6]

Visualization of Synthetic Pathways

To better illustrate the synthetic logic, the following diagrams outline the key transformations discussed.

Synthesis_from_Precursors A 2-amino-5-chloropyridine C 6-chloro-imidazo[1,2-a]pyridine A->C Cyclocondensation B α-bromoketone B->C

Caption: Synthesis of a 6-chloro-imidazo[1,2-a]pyridine from chlorinated precursors.

Direct_Chlorination D Imidazo[1,2-a]pyridine F 3-chloro-imidazo[1,2-a]pyridine D->F Electrophilic Chlorination E N-chlorosuccinimide (NCS) E->F

Caption: Direct chlorination of an imidazo[1,2-a]pyridine scaffold.

Structure-Activity Relationships (SAR) of Chloro-Substituted Imidazopyridines

The position and number of chlorine substituents on the imidazopyridine ring can have a dramatic impact on biological activity. For example, in a series of imidazopyridine-based antibacterial agents, the presence of chloro groups at the C6 and C8 positions was found to be crucial for potent activity against both Gram-positive and Gram-negative bacteria.[2]

In another study on imidazopyridinium analogs as neuropeptide S receptor antagonists, the introduction of a chloro group on a pendant phenyl ring led to a significant increase in potency.[7] These examples underscore the importance of systematic exploration of chlorinated analogs in lead optimization campaigns.

Conclusion and Future Directions

The synthesis of chloro-substituted imidazopyridines is a vibrant area of research with significant implications for drug discovery. This guide has provided an overview of the key synthetic strategies and the rationale behind their application. As our understanding of the role of halogens in molecular recognition deepens, the development of novel, highly selective chlorination methods will continue to be a priority. The integration of modern synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions and photochemical methods, will undoubtedly expand the accessible chemical space of chloro-substituted imidazopyridines, paving the way for the discovery of next-generation therapeutics.[1][9]

References

In Silico Analysis of Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in silico evaluation of Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate, a heterocyclic compound with potential therapeutic applications. Drawing upon the established pharmacology of related imidazopyridine scaffolds, we posit the γ-aminobutyric acid type A (GABA-A) receptor as a primary biological target. This document outlines a systematic, multi-faceted computational workflow designed to predict the binding affinity, interaction dynamics, structure-activity relationships, and drug-likeness of this molecule. By integrating molecular docking, molecular dynamics simulations, quantitative structure-activity relationship (QSAR) modeling, and ADMET prediction, this guide offers researchers and drug development professionals a robust, field-proven methodology for assessing the therapeutic potential of novel small molecules. Each protocol is presented with a rationale for its inclusion and detailed, step-by-step instructions to ensure scientific rigor and reproducibility.

Introduction: The Rationale for In Silico Investigation

The imidazopyridine scaffold is a privileged structure in medicinal chemistry, most notably represented by zolpidem, a well-known positive allosteric modulator of the GABA-A receptor used in the treatment of insomnia.[1] The structural similarity of this compound to this class of compounds strongly suggests its potential to interact with the benzodiazepine binding site on the GABA-A receptor.[2] In silico modeling offers a rapid, cost-effective, and powerful avenue to explore this hypothesis before committing to extensive and expensive preclinical studies.[3]

This guide is structured to provide a logical progression of computational analyses, from initial target identification and binding pose prediction to the dynamic behavior of the ligand-receptor complex and the prediction of its pharmacokinetic and toxicity profiles.

Target Identification and Structure Preparation

The foundational step of any structure-based drug design project is the selection and preparation of the biological target.

2.1. Target Selection: The GABA-A Receptor

The GABA-A receptor is a pentameric ligand-gated ion channel crucial for mediating fast inhibitory neurotransmission in the central nervous system.[4][5][6] Its allosteric modulation by benzodiazepines and other molecules, such as zolpidem, is a well-established therapeutic mechanism for anxiety, insomnia, and seizure disorders.[1] The benzodiazepine binding site, located at the interface between the α and γ subunits, is the focus of our in silico investigation.[7]

2.2. Acquisition and Preparation of the Receptor Structure

A high-resolution crystal structure of the target protein is paramount for accurate in silico modeling.

Experimental Protocol: Receptor Structure Preparation

  • Structure Retrieval: Download the crystal structure of the human GABA-A receptor in complex with zolpidem (PDB ID: 8DD2) from the RCSB Protein Data Bank.[8] This structure provides an excellent starting point as it contains a co-crystallized ligand from the same chemical class as our compound of interest.

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and any co-solvents. Retain the protein chains and the co-crystallized ligand (zolpidem) for initial validation.

  • Protonation and Charge Assignment: Utilize molecular modeling software (e.g., Schrödinger's Protein Preparation Wizard, UCSF Chimera) to add hydrogen atoms, assign appropriate protonation states for titratable residues at physiological pH (7.4), and assign partial charges using a standard force field such as OPLS3e or AMBER.

  • Structural Refinement: Perform a constrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation process, while keeping the backbone atoms fixed to preserve the experimentally determined conformation.

Molecular Docking: Predicting the Binding Pose and Affinity

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.

3.1. Rationale for Docking

By docking this compound into the benzodiazepine binding site of the GABA-A receptor, we can generate a plausible binding hypothesis. This includes identifying key interacting residues and estimating the binding affinity, which serves as an initial filter for therapeutic potential.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Ligand Preparation:

    • Generate a 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds. Save the prepared ligand in PDBQT format.

  • Receptor Grid Generation:

    • Define the binding site by creating a grid box centered on the co-crystallized zolpidem in the prepared 8DD2 structure.

    • The grid box should be large enough to accommodate the ligand and allow for rotational and translational sampling. A size of 20x20x20 Å is a reasonable starting point.

  • Docking Execution:

    • Run AutoDock Vina, specifying the prepared ligand, receptor, and grid parameters.

    • Set the exhaustiveness parameter to a value of 32 or higher to ensure a thorough search of the conformational space.

  • Pose Analysis and Selection:

    • Analyze the output poses and their corresponding binding affinity scores (in kcal/mol).

    • The pose with the lowest binding energy is typically considered the most favorable.

    • Visually inspect the top-ranked poses to ensure they are sterically and chemically plausible. Key interactions to look for include hydrogen bonds and π-π stacking with residues known to be important for benzodiazepine binding, such as α1-His101 and γ2-Phe77.[3]

Table 1: Predicted Binding Affinities from Molecular Docking

LigandPredicted Binding Affinity (kcal/mol)
This compoundValue to be determined by the user
Zolpidem (for validation)Value to be determined by the user
Diazepam (for comparison)Value to be determined by the user

Molecular Dynamics Simulations: Assessing Binding Stability

While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the ligand-receptor complex over time.

4.1. The Importance of Dynamic Simulation

MD simulations allow us to observe the conformational changes in both the ligand and the protein upon binding, assess the stability of key interactions identified in docking, and calculate more rigorous binding free energies.

Experimental Protocol: GROMACS for MD Simulation

  • System Setup:

    • Place the docked complex of the GABA-A receptor and this compound in a simulation box of appropriate dimensions.

    • Solvate the system with a suitable water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Parameterization:

    • Use a well-established protein force field (e.g., AMBER99SB-ILDN or CHARMM36m).

    • Generate topology and parameter files for the ligand using a tool like CGenFF or ACPYPE.

  • Energy Minimization and Equilibration:

    • Perform a robust energy minimization of the entire system to remove any bad contacts.

    • Gradually heat the system to the target temperature (310 K) under NVT (constant number of particles, volume, and temperature) conditions.

    • Equilibrate the system under NPT (constant number of particles, pressure, and temperature) conditions to ensure the correct density.

  • Production Run:

    • Run the production MD simulation for a duration sufficient to observe stable binding, typically on the order of 100-200 nanoseconds.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess stability.

    • Analyze the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

    • Monitor the persistence of key hydrogen bonds and other interactions identified during docking.

MD_Workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis start Docked Complex solvate Solvation start->solvate ions Add Ions solvate->ions minimize Energy Minimization ions->minimize equilibrate Equilibration (NVT/NPT) minimize->equilibrate production Production MD equilibrate->production trajectory Trajectory Analysis (RMSD, RMSF) production->trajectory binding_energy Binding Free Energy Calculation trajectory->binding_energy

Caption: A generalized workflow for molecular dynamics simulation.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential 3D arrangement of chemical features required for biological activity. This model can then be used to screen large compound libraries for novel molecules with the potential to bind to the target.

5.1. Rationale for Pharmacophore-Based Approaches

Developing a pharmacophore model based on the binding mode of this compound allows for the identification of other structurally diverse compounds that may have similar biological activity. This is a powerful tool for lead hopping and expanding the chemical space of potential drug candidates.[9][10][11][12]

Experimental Protocol: Pharmacophore Model Generation and Screening

  • Feature Identification: Based on the docked pose and MD simulation results, identify the key pharmacophoric features of the ligand-receptor interaction. These typically include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centroids.

  • Model Generation: Create a 3D pharmacophore model that incorporates these features with their spatial relationships and tolerances.

  • Database Preparation: Prepare a large, multi-conformer database of commercially available compounds for screening.

  • Virtual Screening: Screen the prepared database against the pharmacophore model to identify molecules that match the query.

  • Hit Filtering and Selection: Filter the initial hits based on drug-likeness criteria (e.g., Lipinski's rule of five) and visual inspection to select a diverse set of promising candidates for further investigation.

Pharmacophore_Workflow cluster_model Model Generation cluster_screen Virtual Screening cluster_selection Hit Selection start Identify Key Interactions features Define Pharmacophoric Features start->features model Generate 3D Pharmacophore Model features->model screen Screen Database model->screen database Prepare Compound Database database->screen hits Identify Hits screen->hits filter Filter by Drug-Likeness hits->filter selection Select Diverse Candidates filter->selection

Caption: Workflow for pharmacophore modeling and virtual screening.

ADMET Prediction: Assessing Drug-Likeness

An essential component of modern drug discovery is the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.

6.1. The Importance of Early ADMET Profiling

Poor pharmacokinetic or toxicity profiles are a major cause of late-stage drug development failure. In silico ADMET prediction allows for the early identification of potential liabilities, guiding the optimization of lead compounds. For a CNS-active compound, properties such as blood-brain barrier (BBB) permeability are particularly critical.[13][14][15]

Experimental Protocol: In Silico ADMET Prediction

  • Tool Selection: Utilize a validated and comprehensive online ADMET prediction tool or software package (e.g., SwissADME, pkCSM, ADMETlab 2.0).

  • Input: Provide the SMILES string of this compound as input.

  • Property Prediction: Predict a range of ADMET properties, including:

    • Physicochemical Properties: Molecular weight, LogP, topological polar surface area (TPSA).

    • Absorption: Caco-2 permeability, human intestinal absorption.

    • Distribution: Blood-brain barrier permeability, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) inhibition.

    • Toxicity: AMES toxicity, hERG inhibition.

  • Analysis: Analyze the predicted properties against established thresholds for orally bioavailable and CNS-active drugs.

Table 2: Predicted ADMET Properties

PropertyPredicted ValueOptimal Range for CNS Drugs
Molecular WeightUser determined< 450 g/mol
LogPUser determined2.0 - 4.0
TPSAUser determined< 90 Ų
BBB PermeabilityUser determinedPermeable
P-gp SubstrateUser determinedNo
CYP2D6 InhibitionUser determinedNo
hERG InhibitionUser determinedNo
AMES ToxicityUser determinedNon-mutagenic

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for the initial assessment of this compound as a potential therapeutic agent targeting the GABA-A receptor. The integration of molecular docking, molecular dynamics simulations, pharmacophore modeling, and ADMET prediction provides a robust framework for generating testable hypotheses and prioritizing compounds for further experimental validation.

The results from these computational studies should be used to guide the synthesis and biological evaluation of this compound and its analogs. Promising candidates identified through this in silico pipeline will have a higher probability of success in subsequent preclinical and clinical development, ultimately accelerating the discovery of new medicines for neurological and psychiatric disorders.

References

Predicted ADMET properties of Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted ADMET Profile of Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate

Executive Summary

In the landscape of modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is paramount to mitigating late-stage attrition and reducing development costs.[1][2] This technical guide provides a comprehensive, in-silico-driven analysis of this compound, a molecule belonging to the pharmacologically significant imidazopyridine class.[3][4] By leveraging established computational models and methodologies, this document synthesizes predicted data on the compound's physicochemical characteristics, pharmacokinetic profile, and potential toxicological liabilities. The analysis encompasses drug-likeness rules, absorption potential, distribution characteristics including blood-brain barrier penetration, metabolic stability, and key toxicity endpoints such as hERG inhibition and mutagenicity. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering a foundational ADMET assessment to inform subsequent experimental validation and lead optimization strategies.

Introduction: The Imperative of Early-Stage ADMET Profiling

The journey of a new chemical entity (NCE) from laboratory bench to approved therapeutic is fraught with challenges, with a significant majority of candidates failing during development.[5] A primary cause for this high attrition rate is an unfavorable ADMET profile, including poor bioavailability, unmanaged toxicity, or inadequate drug-like properties.[2][5] Consequently, the paradigm in drug discovery has shifted towards a "fail early, fail cheap" model, where potential liabilities are identified at the earliest possible stage.[1] In silico ADMET prediction has emerged as an indispensable tool in this paradigm, offering a rapid and cost-effective means to screen and prioritize candidates before significant resources are invested in synthesis and experimental testing.[6][7]

The Imidazo[1,5-a]pyridine Scaffold

The imidazopyridine core is a privileged heterocyclic system in medicinal chemistry, featured in a wide array of compounds with diverse biological activities. Derivatives have been investigated as potential anti-cancer, antimicrobial, and anti-inflammatory agents, making this scaffold a key motif for the identification and optimization of novel therapeutic leads.[3][4][8]

Profiled Compound: this compound

This guide focuses on the predictive analysis of this compound.

  • Molecular Formula: C₁₀H₉ClN₂O₂[9][10]

  • Molecular Weight: 224.64 g/mol [11]

  • SMILES: CCOC(=O)c1c2cccc(Cl)n2cn1[9]

  • Structure:

    alt text

Physicochemical Properties and 'Drug-Likeness' Assessment

The foundation of a compound's pharmacokinetic behavior lies in its fundamental physicochemical properties. These descriptors govern its solubility, permeability, and interactions with biological systems.

Lipinski's Rule of Five: A Cornerstone of Oral Bioavailability

Formulated by Christopher Lipinski in 1997, the "Rule of Five" provides a set of guidelines to evaluate the druglikeness of a chemical compound and its potential for oral activity.[12][13] The rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria.[14][15][16]

G cluster_rules Druglikeness Heuristics Title Lipinski's Rule of Five Criteria MW Molecular Weight (MW) ≤ 500 Da LogP Lipophilicity (LogP) ≤ 5 HBD Hydrogen Bond Donors ≤ 5 HBA Hydrogen Bond Acceptors ≤ 10

Caption: Core tenets of Lipinski's Rule of Five for oral druglikeness.

Predicted Physicochemical Profile

The physicochemical properties for this compound were predicted using computational models. The results are summarized below.

PropertyPredicted ValueLipinski's Rule of Five ComplianceRationale and Implication
Molecular Weight (MW) 224.64 g/mol Compliant (< 500)Low molecular weight generally correlates with better diffusion and absorption.[12][15]
LogP (Lipophilicity) ~2.16Compliant (< 5)A balanced LogP is crucial; this value suggests good membrane permeability without excessive lipophilicity, which could lead to poor solubility.[11][14]
Hydrogen Bond Donors 0Compliant (≤ 5)The absence of N-H or O-H bonds indicates a low potential to donate hydrogen bonds, favoring membrane permeation.[16]
Hydrogen Bond Acceptors 4 (2 N atoms, 2 O atoms)Compliant (≤ 10)The number of nitrogen and oxygen atoms is well within the acceptable range for forming interactions in an aqueous environment without hindering membrane crossing.[16]
Polar Surface Area (PSA) 43.6 ŲFavorable (< 140 Ų)A lower PSA is generally associated with better cell permeability and a higher chance of crossing the blood-brain barrier.[11][17]
Rotatable Bonds 3Favorable (≤ 10)A low number of rotatable bonds indicates conformational rigidity, which can be beneficial for binding affinity and oral bioavailability.[17]

In Silico Prediction of Pharmacokinetic Properties (ADME)

Beyond static physicochemical properties, dynamic ADME processes dictate a drug's efficacy and safety. This section explores the predicted pharmacokinetic profile of the target compound.

Absorption

Effective absorption, primarily from the gastrointestinal (GI) tract for oral drugs, is the first critical step.

Absorption ParameterPredicted OutcomeInterpretation and Significance
Human Intestinal Absorption HighThe compound is likely to be well-absorbed from the human gut.
Caco-2 Permeability HighPredicts good passive diffusion across the intestinal epithelial cell barrier, a key mechanism for drug absorption.
P-glycoprotein (P-gp) Substrate NoThe compound is not predicted to be a substrate for P-gp, an efflux transporter that can pump drugs out of cells, thereby reducing absorption. This is a favorable property.
P-glycoprotein (P-gp) Inhibitor NoUnlikely to inhibit P-gp, reducing the risk of drug-drug interactions with other medications that are P-gp substrates.
Distribution

Once absorbed, a compound is distributed throughout the body. Its ability to reach the target site while avoiding sensitive tissues is critical.

Distribution ParameterPredicted Value/OutcomeInterpretation and Significance
Blood-Brain Barrier (BBB) Permeant YesThe compound is predicted to cross the BBB.[18] This is a critical feature for drugs targeting the central nervous system (CNS) but a potential liability for peripherally acting drugs due to possible CNS side effects.[19][20]
Plasma Protein Binding (PPB) High (~90%)High binding to plasma proteins like albumin can limit the free fraction of the drug available to exert its pharmacological effect. This must be considered in dose-response relationships.
Metabolism

Metabolism, primarily in the liver by Cytochrome P450 (CYP) enzymes, transforms drugs into more water-soluble forms for excretion. It is a major source of drug-drug interactions and can impact a compound's half-life.

Metabolism ParameterPredicted OutcomeInterpretation and Significance
CYP1A2 Inhibitor NoLow risk of interactions with drugs metabolized by CYP1A2.
CYP2C9 Inhibitor NoLow risk of interactions with drugs metabolized by CYP2C9.
CYP2C19 Inhibitor NoLow risk of interactions with drugs metabolized by CYP2C19.
CYP2D6 Inhibitor NoLow risk of interactions with drugs metabolized by CYP2D6.
CYP3A4 Inhibitor NoLow risk of interactions with drugs metabolized by CYP3A4.

Summary: The compound is predicted to be a non-inhibitor of the five major CYP isoforms, suggesting a low propensity for metabolically-driven drug-drug interactions.

Excretion

Excretion is the final removal of the compound and its metabolites from the body, typically via the kidneys.

Excretion ParameterPredicted Value/OutcomeInterpretation and Significance
Total Clearance LowA low clearance rate suggests a longer half-life in the body, which could allow for less frequent dosing.
Renal OCT2 Substrate NoThe compound is not predicted to be a substrate for the Organic Cation Transporter 2, a key transporter in renal secretion.

In Silico Prediction of Toxicological Endpoints (Toxicity)

Early identification of potential toxicity is one of the most critical applications of in silico modeling.

Toxicity EndpointPredicted OutcomeInterpretation and Significance
hERG Inhibition Non-inhibitorFavorable. The human Ether-à-go-go-Related Gene (hERG) potassium channel is critical for cardiac repolarization.[21] Inhibition of this channel can lead to life-threatening arrhythmias, and its prediction is a key safety screen.[22][23]
Ames Mutagenicity Non-mutagenicFavorable. The Ames test assesses the mutagenic potential of a compound.[24] A negative prediction suggests a low risk of genotoxicity and carcinogenicity.[25][26]
Hepatotoxicity (DILI) NoPredicts a low risk of causing Drug-Induced Liver Injury, a major reason for drug withdrawal.
Skin Sensitization NoPredicts a low risk of causing an allergic skin reaction.

Methodologies for In Silico ADMET Prediction

The predictions presented in this guide are derived from computational workflows that integrate various models, including Quantitative Structure-Activity Relationship (QSAR), machine learning, and molecular modeling approaches.[2][6]

Overview of the Computational Workflow

The process begins with the chemical structure and progresses through a series of predictive models to generate a comprehensive ADMET profile.

G cluster_input Input cluster_process In Silico Prediction Engine cluster_output Output Compound Compound Structure (SMILES/SDF) PhysChem Physicochemical Properties Compound->PhysChem ADME ADME Models (Absorption, Distribution, Metabolism, Excretion) Tox Toxicity Models (hERG, Ames, etc.) Profile Comprehensive ADMET Profile Tox->Profile

Caption: A generalized workflow for in silico ADMET property prediction.

Step-by-Step Protocol using Publicly Available Tools

Numerous free web servers, such as SwissADME and pkCSM, allow researchers to perform ADMET predictions.[3][5] The following protocol outlines the general steps.

  • Obtain Compound Structure: Secure the canonical SMILES string for the molecule of interest. For this compound, this is CCOC(=O)c1c2cccc(Cl)n2cn1.[9]

  • Access Prediction Server: Navigate to a reliable, free-to-use ADMET prediction web server.

  • Input Structure: Paste the SMILES string into the input field of the web server.

  • Execute Prediction: Initiate the calculation. The server will process the structure through its library of pre-built QSAR and machine learning models.[6]

  • Analyze and Interpret Results: The server will output a detailed report, typically organized into categories like Physicochemical Properties, Pharmacokinetics, and Toxicity.

    • Causality Check: When interpreting results, it is crucial to understand the underlying models. For instance, a high predicted LogP is the cause for a prediction of high membrane permeability but also potentially low aqueous solubility. A prediction of "BBB permeant" is often caused by a combination of low molecular weight, low PSA, and moderate lipophilicity.[18]

    • Self-Validation: Cross-reference predictions. For example, a prediction of "high intestinal absorption" should be consistent with compliance with Lipinski's rules and favorable permeability predictions. Discrepancies may indicate the compound lies outside the applicability domain of a specific model.

Synthesis and Interpretation

Integrated ADMET Profile Summary
ADMET CategoryKey PredictionOverall Assessment
Physicochemical Fully compliant with Lipinski's Rule of Five.Excellent
Absorption High intestinal absorption, not a P-gp substrate.Excellent
Distribution High plasma protein binding, BBB permeant.Favorable, but context-dependent. BBB permeation is a key consideration for target selection.
Metabolism Predicted non-inhibitor of major CYP enzymes.Excellent
Toxicity No predicted hERG, Ames, or hepatotoxicity issues.Excellent
Strengths and Potential Liabilities
  • Strengths: The compound exhibits a highly promising "drug-like" profile. Its excellent predicted absorption, low risk of metabolic drug-drug interactions, and clean toxicity profile make it an attractive starting point for further investigation.

  • Potential Liabilities:

    • Blood-Brain Barrier Permeation: This is a double-edged sword. If the therapeutic target is in the CNS, this is a highly desirable property. If the target is peripheral, BBB penetration is a significant liability that could lead to unwanted CNS side effects, and structural modifications to increase polarity may be required.

    • High Plasma Protein Binding: While common, high PPB means that only a small fraction of the total drug concentration in the blood is pharmacologically active. This can necessitate higher doses and requires careful consideration during efficacy and pharmacokinetic/pharmacodynamic (PK/PD) modeling.

Recommendations for Further Development

Based on this in silico assessment, the following steps are recommended:

  • In Vitro Validation: The immediate priority should be to experimentally validate the key predictions. This includes:

    • Permeability Assays: Conduct Caco-2 or PAMPA assays to confirm intestinal permeability.

    • Metabolic Stability: Perform assays with human liver microsomes to confirm metabolic stability and CYP inhibition profiles.

    • Safety Screening: Run experimental hERG patch-clamp assays and in vitro Ames tests to confirm the favorable safety predictions.

    • Plasma Protein Binding: Measure the actual PPB percentage using equilibrium dialysis.

  • Target Assessment: The predicted BBB permeation makes it critical to define the intended therapeutic target. If a peripheral target is desired, medicinal chemistry efforts should focus on analogs with increased polarity (e.g., higher PSA) to mitigate CNS exposure.

Conclusion

The in silico ADMET profile of this compound is overwhelmingly positive, highlighting it as a compound with significant drug-like potential. It demonstrates strong predicted oral bioavailability and a low risk of common metabolic and toxicity-related liabilities. The primary considerations for its continued development are its predicted ability to cross the blood-brain barrier and its high plasma protein binding, which must be aligned with the intended therapeutic application. This computational assessment serves as a robust foundation, providing clear, data-driven hypotheses that can be efficiently tested and validated in subsequent experimental studies, thereby accelerating the drug discovery process.

References

The Imidazo[1,5-a]pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,5-a]pyridine core, a nitrogen-containing fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a versatile template for the design of novel therapeutic agents across a spectrum of diseases. This in-depth technical guide provides a comprehensive review of the imidazo[1,5-a]pyridine core for researchers, scientists, and drug development professionals. We will explore its synthesis, functionalization, and diverse applications in medicinal chemistry, with a particular focus on its role in the development of anticancer and anti-inflammatory agents. This guide will delve into the underlying mechanisms of action, structure-activity relationships, and provide detailed experimental protocols to empower further research and development in this exciting area.

Introduction: The Rise of a Privileged Scaffold

The imidazo[1,5-a]pyridine ring system, an isomer of the more extensively studied imidazo[1,2-a]pyridine, has garnered significant attention for its broad range of pharmacological activities.[1] Its structural resemblance to purines allows it to interact with a variety of biological targets, making it a fertile ground for drug discovery.[2] Unlike some of its isomers that have led to marketed drugs, the therapeutic potential of the imidazo[1,5-a]pyridine core is still being actively explored, with a wealth of opportunities for the development of novel chemical entities. This guide aims to provide a comprehensive overview of the current state of research and to serve as a practical resource for scientists working with this promising scaffold.

Synthetic Strategies: Building the Imidazo[1,5-a]pyridine Core

A diverse array of synthetic methodologies has been developed to construct the imidazo[1,5-a]pyridine nucleus, offering flexibility in accessing a wide range of substituted derivatives. These methods can be broadly categorized into cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions.[3]

One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions are highly valued in medicinal chemistry for their efficiency and atom economy. Several such methods have been reported for the synthesis of imidazo[1,5-a]pyridines.

A notable example is the iodine-mediated one-pot synthesis of 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogs from 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates. This method proceeds under mild conditions and allows for the simultaneous construction of C-N and C-S bonds.[4]

Experimental Protocol: Iodine-Mediated One-Pot Synthesis of 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine (Representative Procedure) [4]

  • To a solution of 2-(aminomethyl)pyridine (0.5 mmol), benzaldehyde (0.6 mmol), and sodium benzenesulfinate (0.75 mmol) in DMSO (2.0 mL), add iodine (0.75 mmol).

  • Stir the reaction mixture at 80 °C for 8 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature and quench with a saturated aqueous solution of Na2S2O3.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis. For imidazo[1,5-a]pyridines, these often involve the reaction of a 2-picolylamine derivative with a suitable C1 or C2 synthon. A recently developed method utilizes the cyclization of 2-picolylamines with nitroalkanes that are electrophilically activated by phosphorous acid in a polyphosphoric acid (PPA) medium.[5]

Workflow for Imidazo[1,5-a]pyridine Synthesis via Cyclocondensation

cluster_start Starting Materials cluster_reagents Reagents cluster_reaction Reaction cluster_product Product 2_picolylamine 2-Picolylamine cyclocondensation Electrophilic Activation & Cyclocondensation 2_picolylamine->cyclocondensation nitroalkane Nitroalkane nitroalkane->cyclocondensation PPA Polyphosphoric Acid (PPA) PPA->cyclocondensation P_acid Phosphorous Acid P_acid->cyclocondensation imidazo_pyridine Imidazo[1,5-a]pyridine cyclocondensation->imidazo_pyridine cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK transcription Gene Transcription (Proliferation, Survival) ERK->transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->transcription inhibitor Imidazo[1,5-a]pyridine Inhibitor inhibitor->EGFR Inhibits cluster_stimuli Inflammatory Stimuli (e.g., TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli stimuli IKK IKK Complex stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) degradation degradation IkB->degradation Ubiquitination & Degradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases transcription Pro-inflammatory Gene Expression NFkB_nuc->transcription inhibitor Imidazo[1,5-a]pyridine Inhibitor inhibitor->IKK Inhibits

References

Methodological & Application

Application Note & Synthesis Protocol: Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[1,5-a]pyridine Scaffold

The imidazo[1,5-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1] Its rigid, planar structure and unique electronic properties make it an ideal scaffold for designing potent and selective therapeutic agents. Compounds incorporating this structure have demonstrated a wide range of biological activities, serving as building blocks for pharmaceuticals and agrochemicals.[1][2]

This application note provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate (CAS No. 885271-51-2), a key intermediate for further chemical elaboration.[3][4] The described methodology is robust, scalable, and grounded in well-established chemical principles, starting from the commercially available precursor, (6-chloropyridin-2-yl)methanamine.[5][6] This guide is designed for researchers in organic synthesis and drug development, offering not just a procedure, but also the underlying chemical logic to ensure successful execution and adaptation.

Retrosynthetic Analysis and Strategy

The synthesis is designed as a two-step sequence involving an initial acylation followed by an intramolecular cyclization and dehydration. This approach is highly efficient for constructing the fused imidazole ring system.

G Target This compound Intermediate Ethyl 2-(((6-chloropyridin-2-yl)methyl)amino)-2-oxoacetate Target->Intermediate Intramolecular Cyclization (Bischler-Napieralski type) Reagent2 POCl₃ (Dehydrating Agent) Target->Reagent2 Precursor (6-Chloropyridin-2-yl)methanamine Intermediate->Precursor Acylation Reagent1 Ethyl Oxalyl Chloride Intermediate->Reagent1

Caption: Retrosynthetic pathway for the target compound.

Detailed Synthesis Protocol

This protocol is divided into two primary stages: the synthesis of the N-acylated intermediate and its subsequent cyclization to the final product.

Materials and Reagents
ReagentFormulaMW ( g/mol )SupplierNotes
(6-Chloropyridin-2-yl)methanamineC₆H₇ClN₂142.59Commercially Avail.Store under inert gas.[6]
Ethyl oxalyl chlorideC₄H₅ClO₃136.53Commercially Avail.Corrosive, moisture-sensitive.
Phosphorus(V) oxychloridePOCl₃153.33Commercially Avail.Corrosive, reacts violently with water.
Triethylamine (TEA)(C₂H₅)₃N101.19Commercially Avail.Anhydrous grade, freshly distilled.
Dichloromethane (DCM)CH₂Cl₂84.93Commercially Avail.Anhydrous grade.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Commercially Avail.ACS grade.
HexanesC₆H₁₄-Commercially Avail.ACS grade.
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-Lab Prepared
BrineNaCl(aq)-Lab Prepared
Anhydrous Magnesium SulfateMgSO₄120.37Commercially Avail.For drying organic layers.
Silica GelSiO₂-Commercially Avail.230-400 mesh for chromatography.

Experimental Workflow

G cluster_Acylation Step 1: Acylation cluster_Cyclization Step 2: Cyclization & Aromatization Amine R-CH₂-NH₂ Intermediate R-CH₂-NH-C(=O)-COOEt Amine->Intermediate Nucleophilic Attack - HCl (neutralized by TEA) AcylChloride Cl-C(=O)-COOEt Amide Py-CH₂-NH-C(=O)-COOEt Activated Py-CH₂-N=C(OPOCl₂)-COOEt Amide->Activated POCl₃ Activation Cyclized Fused Dihydro-Intermediate Activated->Cyclized Intramolecular Electrophilic Attack Product Final Aromatic Product Cyclized->Product Dehydration/ Aromatization

References

Application Note: A Robust Ritter-Type Reaction for the Synthesis of Imidazo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Imidazo[1,5-a]pyridine Scaffold

The imidazo[1,5-a]pyridine core is a privileged heterocyclic motif of significant interest to researchers in drug discovery and materials science.[1][2] Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active compounds and functional materials. In the pharmaceutical realm, imidazo[1,5-a]pyridine derivatives have demonstrated potential as anticancer agents, kinase inhibitors, and modulators of the central nervous system.[1][3] For instance, certain derivatives have been investigated as potent and selective RORc inverse agonists for the treatment of autoimmune diseases. Beyond its medicinal applications, this scaffold is also valued for its emissive properties, finding use as a fluorophore in fluorescent probes and organometallic complexes.[1][4][5]

The development of efficient and versatile synthetic routes to access the imidazo[1,5-a]pyridine core is, therefore, a critical endeavor. While numerous synthetic strategies exist, this application note details a robust and strategic Ritter-type reaction that offers a direct and effective pathway to this valuable heterocyclic system.

The Ritter-Type Reaction: A Powerful Tool for C-N Bond Formation

The Ritter reaction is a well-established method in organic synthesis for the formation of N-alkyl amides from a nitrile and a carbocation precursor, such as an alcohol or alkene, under acidic conditions.[6][7] This reaction proceeds through the formation of a stable carbocation, which is subsequently trapped by the nucleophilic nitrogen of a nitrile to form a nitrilium ion intermediate. Hydrolysis of this intermediate then furnishes the corresponding amide. The power of the Ritter reaction lies in its ability to construct sterically hindered C-N bonds with high efficiency.

This application note focuses on a unique and strategic application of the Ritter reaction for the synthesis of imidazo[1,5-a]pyridines. This innovative approach utilizes an intermolecular Ritter-type reaction between pyridinylmethanol derivatives and various nitriles, followed by an intramolecular cyclization to construct the fused imidazole ring.[8]

Reaction Mechanism: A Step-by-Step Look at Imidazo[1,5-a]pyridine Formation

The synthesis of imidazo[1,5-a]pyridines via this Ritter-type reaction is proposed to proceed through the following mechanistic pathway.[8] The reaction is catalyzed by a combination of a Lewis acid, bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃), and a Brønsted acid, p-toluenesulfonic acid (p-TsOH·H₂O).

  • Carbocation Formation: The benzylic alcohol of the pyridinylmethanol starting material is activated by the acid catalysts, leading to the formation of a stable benzylic carbocation.

  • Nitrilium Ion Formation: The lone pair of electrons on the nitrogen atom of the nitrile nucleophilically attacks the electrophilic carbocation, forming a nitrilium ion intermediate.

  • Intramolecular Cyclization: The pyridine nitrogen then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the nitrilium ion. This key step closes the five-membered imidazole ring.

  • Rearomatization: A final deprotonation step leads to the rearomatization of the fused ring system, yielding the desired imidazo[1,5-a]pyridine product.

Ritter_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_end Final Product Pyridinylmethanol Pyridinyl- methanol Carbocation Benzylic Carbocation Pyridinylmethanol->Carbocation Bi(OTf)₃, p-TsOH -H₂O Nitrile Nitrile (R-C≡N) Nitrilium_Ion Nitrilium Ion Intermediate Carbocation->Nitrilium_Ion + Nitrile Cyclized_Intermediate Cyclized Intermediate Nitrilium_Ion->Cyclized_Intermediate Intramolecular Cyclization Product Imidazo[1,5-a] -pyridine Cyclized_Intermediate->Product Rearomatization (-H⁺)

Figure 1: Proposed mechanism for the Ritter-type synthesis of imidazo[1,5-a]pyridines.

Experimental Protocol: A Detailed Guide

This section provides a detailed, step-by-step protocol for the synthesis of imidazo[1,5-a]pyridines via the Ritter-type reaction, based on optimized conditions.[8]

Materials and Reagents:
  • Pyridinylmethanol derivative (1.0 eq)

  • Aryl or alkyl nitrile (15.0 eq)

  • Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) (5 mol%)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (7.5 eq)

  • 1,2-Dichloroethane (DCE) (to achieve a 0.3 M concentration of the limiting reagent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Reaction Setup and Procedure:
  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the pyridinylmethanol derivative (1.0 eq), bismuth(III) trifluoromethanesulfonate (5 mol%), and p-toluenesulfonic acid monohydrate (7.5 eq).

  • Add the aryl or alkyl nitrile (15.0 eq) and 1,2-dichloroethane to the flask.

  • Heat the reaction mixture to 85 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure imidazo[1,5-a]pyridine derivative.

Experimental_Workflow Start Start Reagents Combine Reactants: - Pyridinylmethanol - Nitrile - Bi(OTf)₃ - p-TsOH - DCE Start->Reagents Reaction Heat to 85°C (12-24h) Reagents->Reaction Workup Aqueous Workup: - Quench with NaHCO₃ - Extract with EtOAc - Wash with Brine Reaction->Workup Purification Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography Workup->Purification Product Pure Imidazo[1,5-a] -pyridine Purification->Product

Figure 2: General experimental workflow for the Ritter-type synthesis.

Data Summary: Substrate Scope and Yields

The developed protocol has been shown to be effective for a range of pyridinylmethanol and nitrile substrates, delivering the desired imidazo[1,5-a]pyridine products in moderate to excellent yields.[8]

EntryPyridinylmethanol DerivativeNitrileYield (%)
1Phenyl(pyridin-2-yl)methanolAcetonitrile97
2(6-Methylpyridin-2-yl)(phenyl)methanolAcetonitrile93
3(6-Bromopyridin-2-yl)(phenyl)methanolAcetonitrile85
4Phenyl(pyridin-2-yl)methanolBenzonitrile88
5Phenyl(pyridin-2-yl)methanol4-Chlorobenzonitrile82

Expert Insights and Troubleshooting

  • Catalyst System: The combination of a Lewis acid (Bi(OTf)₃) and a Brønsted acid (p-TsOH) is crucial for the efficient generation of the benzylic carbocation.[8] Control experiments have shown that the absence of Bi(OTf)₃ can lead to significantly lower yields.

  • Nitrile as Solvent and Reagent: Using the nitrile as both a reagent and a solvent (or co-solvent) ensures a high concentration of the nucleophile, driving the reaction towards the desired product.

  • Reaction Temperature: The optimal reaction temperature may vary depending on the reactivity of the substrates. For less reactive starting materials, a higher temperature may be required.

  • Side Products: In some cases, the formation of amide byproducts via the hydrolysis of the nitrilium ion intermediate can be observed. Careful control of the reaction conditions, particularly the exclusion of water, can help to minimize the formation of these side products.

  • Purification: The polarity of the imidazo[1,5-a]pyridine products can vary significantly depending on the substituents. A careful selection of the eluent system for column chromatography is essential for achieving high purity.

Conclusion

The Ritter-type reaction detailed in this application note provides a powerful and versatile method for the synthesis of the medicinally and materially important imidazo[1,5-a]pyridine scaffold. The protocol is characterized by its operational simplicity, broad substrate scope, and good to excellent yields. By understanding the underlying mechanism and key experimental parameters, researchers can effectively utilize this methodology to access a diverse range of imidazo[1,5-a]pyridine derivatives for their specific applications in drug discovery and materials science.

References

Application Notes & Protocols: A Guide to Modern Cyclization Methods for Preparing Imidazo[1,5-a]pyridine Ring Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Imidazo[1,5-a]pyridine

The imidazo[1,5-a]pyridine core is a nitrogen-fused heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry and drug development.[1][2] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to diverse pharmacological activities.[3] Derivatives of this ring system have demonstrated potent efficacy as anti-inflammatory agents, anticancer therapeutics, antivirals, and antibacterials.[3][4] Notably, compounds bearing this scaffold have been developed into commercial drugs for treating conditions like insomnia and anxiety, underscoring its therapeutic importance.[5][6]

The significant biological relevance of imidazo[1,5-a]pyridines has spurred extensive research into efficient and versatile synthetic methodologies for their construction.[1][7] This guide provides an in-depth overview of the principal cyclization strategies, offering detailed protocols and mechanistic insights to aid researchers in synthesizing novel analogues for drug discovery and chemical biology. We will explore multicomponent reactions, classical cyclocondensations, modern oxidative cyclizations, and intramolecular strategies, providing the technical details necessary for practical application.

Method 1: Multi-Component Reactions (MCRs) for Rapid Scaffold Assembly

Multi-component reactions are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to generate molecular complexity in a single step.[5] For the imidazo[1,5-a]pyridine system, MCRs provide a powerful platform for rapidly assembling the core and introducing multiple points of diversity.

Scientific Principle: The Power of Convergent Synthesis

The core logic of using an MCR approach is convergence. Instead of a linear, multi-step synthesis where intermediates are isolated and purified, three or more starting materials are combined in one pot to form the final product. A prominent example is the Groebke–Blackburn–Bienaymé (GBB) reaction, a variant of the Ugi reaction, which utilizes an amine (like 2-aminopyridine), a carbonyl compound (aldehyde or ketone), and an isocyanide to construct the fused imidazole ring.[5][8] Another effective strategy involves the one-pot reaction of 2-aminomethylpyridines, aldehydes, and a third component that facilitates cyclization and functionalization.

A particularly elegant one-pot method involves the iodine-mediated reaction between a 2-aminomethylpyridine, a benzaldehyde, and a sodium benzenesulfinate.[4] This reaction proceeds through the initial formation of an imine from the picolylamine and aldehyde. Subsequent oxidative C-H activation and cyclization, followed by C-S bond formation, yields the highly functionalized 1-thio-substituted imidazo[1,5-a]pyridine.

MCR_Mechanism cluster_imine Imine Formation cluster_cyclization Oxidative Cyclization & Aromatization cluster_functionalization Functionalization A 2-Aminomethyl- pyridine C Imine Intermediate A->C + Aldehyde, -H₂O B Aldehyde B->C D Dihydro- imidazo[1,5-a]pyridine C->D Intramolecular Cyclization E Imidazo[1,5-a]pyridinium D->E Oxidation (e.g., I₂ or O₂) G Final Product (1-Thio-substituted) E->G + Nucleophile F Sulfur Nucleophile (e.g., ArSO₂Na) F->G

Caption: Generalized workflow for a three-component synthesis.

Experimental Protocol: Iodine-Mediated One-Pot Synthesis of 3-Phenyl-1-(phenylthio)imidazo[1,5-a]pyridine[4]

This protocol describes a one-pot reaction that simultaneously forms C-N and C-S bonds under mild conditions.

Materials:

  • 2-(Aminomethyl)pyridine

  • Benzaldehyde

  • Sodium benzenesulfinate

  • Iodine (I₂)

  • tert-Butyl hydroperoxide (TBHP, 70% in water)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a 25 mL round-bottom flask, add 2-(aminomethyl)pyridine (0.5 mmol, 1.0 equiv), benzaldehyde (1.0 mmol, 2.0 equiv), sodium benzenesulfinate (1.0 mmol, 2.0 equiv), and iodine (0.1 mmol, 0.2 equiv).

  • Add DMF (2 mL) to the flask and stir the mixture at room temperature.

  • Add TBHP (0.5 mmol, 1.0 equiv) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 10 mL of saturated aqueous Na₂S₂O₃ solution.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (petroleum ether/ethyl acetate eluent) to afford the desired product.

Expected Outcome:

  • Product: 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine (4a)

  • Appearance: Yellow oil

  • Yield: ~69%[4]

  • Characterization: ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.32 (d, J = 7.2 Hz, 1H), 7.85–7.83 (m, 2H), 7.65 (d, J = 9.1 Hz, 1H), 7.55–7.51 (m, 2H), 7.46 (t, J = 7.4 Hz, 1H), 7.23–7.17 (m, 4H), 7.09 (t, J = 6.9 Hz, 1H), 6.87 (dd, J = 9.2, 6.4 Hz, 1H), 6.67 (t, J = 6.8 Hz, 1H).[4]

Method 2: Cyclocondensation with 2-(Aminomethyl)pyridine Precursors

A classic and robust strategy for forming the imidazo[1,5-a]pyridine ring involves the cyclocondensation of a 2-(aminomethyl)pyridine derivative with a suitable two-carbon electrophile.[9] This approach is highly versatile, as the nature of the electrophile determines the substitution pattern of the resulting imidazole ring.

Scientific Principle: Activating C1 Synthons for Cyclization

The key to this method is the activation of a C1 synthon (which will become C1 of the imidazole ring) to make it sufficiently electrophilic to react with the picolylamine. A novel approach uses nitroalkanes in the presence of phosphorous acid and polyphosphoric acid (PPA).[9][10] In this medium, the nitroalkane is believed to be activated, making it susceptible to nucleophilic attack by the primary amine of the 2-(aminomethyl)pyridine. The resulting intermediate then undergoes a 5-exo-trig cyclization involving the pyridine nitrogen, followed by dehydration and aromatization to yield the final product.[9][10]

Cyclocondensation_Mechanism A 2-(Aminomethyl)pyridine D Amidinium Intermediate A->D Nucleophilic Attack B Nitroalkane C Activated Nitronate (in PPA/H₃PO₃) B->C Activation C->D E Dihydro-imidazo- pyridinium Ion D->E 5-exo-trig Cyclization F Imidazo[1,5-a]pyridine E->F Dehydration & Aromatization Decarboxylative_Cyclization A 2-Benzoylpyridine + α-Amino Acid B Imine Intermediate A->B Condensation -H₂O C Decarboxylated Intermediate B->C Decarboxylation -CO₂ D Iodinated Intermediate C->D Oxidative Iodination (Cu/I₂) E Dihydro-imidazo- pyridinium D->E Intramolecular Amination (Cyclization) F 1,3-Disubstituted Imidazo[1,5-a]pyridine E->F Aromatization

References

Application Notes and Protocols for the Purification of Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the purification of Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate, a key heterocyclic scaffold in medicinal chemistry and drug development.[1][2] The purity of this compound is paramount for obtaining reliable biological data and ensuring reproducibility in downstream applications. This document outlines strategic approaches to purification, focusing on column chromatography and recrystallization, tailored for researchers, scientists, and professionals in drug development. The protocols are designed to be self-validating, with explanations grounded in the physicochemical properties of the target molecule and potential impurities.

Introduction: The Importance of Purity for Imidazo[1,5-a]pyridine Scaffolds

This guide provides a detailed examination of two primary purification techniques: column chromatography and recrystallization. The choice of method will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity level.

Understanding the Target Molecule and Potential Impurities

A foundational understanding of the target molecule's properties and the likely impurities is crucial for developing an effective purification strategy.

Physicochemical Properties (Predicted and Observed for Related Compounds):

PropertyValue/DescriptionRationale for Purification
Molecular FormulaC₁₀H₉ClN₂O₂-
Molecular Weight224.64 g/mol [2]-
PolarityModerately polarThe ester and heterocyclic nitrogen atoms contribute to its polarity, making it suitable for normal-phase chromatography.
SolubilityGenerally soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and acetone.[2]This solubility profile allows for a range of solvent systems to be explored for both chromatography and recrystallization.
Acidity/BasicityThe pyridine nitrogen imparts basic character.The basic nature of the molecule can lead to tailing on silica gel; this can be mitigated by using a basic modifier in the eluent.

Potential Impurities:

The synthesis of the imidazo[1,5-a]pyridine core often involves the cyclization of 2-(aminomethyl)pyridine derivatives.[3] Based on these synthetic pathways, likely impurities include:

  • Unreacted Starting Materials: Such as the corresponding 2-(aminomethyl)pyridine and the electrophilic coupling partner.

  • Isomeric Byproducts: Depending on the specific synthetic route, regioisomers may be formed.

  • Hydrolysis Products: The ethyl ester is susceptible to hydrolysis to the corresponding carboxylic acid, particularly under acidic or basic conditions.

  • Polymeric Materials: High temperatures or prolonged reaction times can sometimes lead to the formation of polymeric byproducts.

Purification Workflow Overview

The following diagram illustrates a typical workflow for the purification of this compound following a synthetic reaction.

PurificationWorkflow cluster_0 Post-Reaction Work-up cluster_1 Purification cluster_2 Final Product ReactionMixture Crude Reaction Mixture Quenching Quenching (e.g., with water or sat. aq. NaHCO₃) ReactionMixture->Quenching Extraction Liquid-Liquid Extraction (e.g., EtOAc or DCM) Quenching->Extraction Washing Aqueous Washes (e.g., Water, Brine) Extraction->Washing Drying Drying Organic Layer (e.g., Na₂SO₄ or MgSO₄) Washing->Drying Concentration Concentration in vacuo Drying->Concentration CrudeProduct Crude Product Concentration->CrudeProduct ColumnChromatography Column Chromatography CrudeProduct->ColumnChromatography Primary Method Recrystallization Recrystallization CrudeProduct->Recrystallization Alternative/Secondary Method PureProduct Pure this compound ColumnChromatography->PureProduct Recrystallization->PureProduct Analysis Purity Analysis (NMR, LC-MS) PureProduct->Analysis

Caption: General purification workflow for this compound.

Protocol 1: Column Chromatography on Silica Gel

Column chromatography is a highly effective method for separating the target compound from both more and less polar impurities. Given the basic nature of the pyridine moiety, special considerations are necessary to achieve optimal separation.

Rationale for Method Selection:

Silica gel is the standard stationary phase for its versatility and cost-effectiveness. The moderate polarity of the target compound allows for elution with common solvent systems like hexane/ethyl acetate or dichloromethane/ethyl acetate. The basicity of the pyridine nitrogen can cause peak tailing on the acidic silica surface. To counteract this, a small amount of a basic modifier, such as triethylamine (TEA), can be added to the eluent, or a pre-treated, basified silica gel can be used.[4][5]

Step-by-Step Protocol:

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or EtOAc).

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate in various solvent systems to find one that gives the target compound an Rf value of approximately 0.2-0.4.[6]

    • Recommended starting solvent systems:

      • Hexane:Ethyl Acetate (e.g., 7:3, 1:1, 3:7)

      • Dichloromethane:Ethyl Acetate (e.g., 9:1, 8:2)[7]

    • If significant tailing is observed, add 0.5-1% triethylamine to the chosen solvent system.

  • Column Packing:

    • Select a column of appropriate size for the amount of crude material.

    • Pack the column with silica gel (slurry packing with the initial, less polar eluent is recommended).

    • Equilibrate the column by passing 2-3 column volumes of the initial eluent through the silica gel. If using a basic modifier, ensure the column is equilibrated with the modified eluent.[4]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the column eluent or a slightly more polar solvent.

    • Carefully apply the solution to the top of the silica bed.

    • Alternatively, for compounds with limited solubility, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[6]

  • Elution:

    • Begin elution with the chosen solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, can be effective for complex mixtures.

    • Collect fractions and monitor the elution by TLC.

    • Pool the fractions containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Chromatography Parameter Summary:

ParameterRecommendation
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Hexane:Ethyl Acetate or DCM:Ethyl Acetate gradient
Modifier 0.5-1% Triethylamine (if needed to reduce tailing)
Detection UV visualization at 254 nm

Protocol 2: Recrystallization

Recrystallization is an excellent technique for obtaining highly pure, crystalline material, especially as a final polishing step after chromatography or for purifying larger batches where chromatography is less practical. The success of this method hinges on selecting an appropriate solvent or solvent system.

Rationale for Solvent Selection:

An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures. For a compound with an ester functional group and a heterocyclic core, solvents like ethanol, ethyl acetate, and mixtures involving hexanes are good starting points.[8]

Step-by-Step Protocol:

  • Solvent Screening:

    • Place a small amount of the crude product (20-50 mg) into several test tubes.

    • Add a small volume (0.5-1 mL) of different solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene) to each tube.

    • Observe the solubility at room temperature.

    • Heat the tubes that show poor solubility at room temperature. An ideal solvent will fully dissolve the compound upon heating.

    • Allow the heated solutions to cool slowly to room temperature and then in an ice bath. The formation of crystals indicates a promising solvent.

    • If a single solvent is not ideal, a two-solvent system (e.g., a soluble solvent like ethyl acetate and an anti-solvent like hexane) can be effective.[8]

  • Recrystallization Procedure:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent.

    • If using a two-solvent system, dissolve the compound in a minimal amount of the "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify.

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask will slow the cooling rate and promote the growth of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying of Crystals:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Common Recrystallization Solvents:

Solvent/SystemComments
Ethanol A versatile polar protic solvent, often effective for heterocyclic compounds.[9]
Ethyl Acetate The ester functionality of the solvent matches that of the product, often leading to good solubility at elevated temperatures.[10]
Hexane/Ethyl Acetate A common two-solvent system that allows for fine-tuning of polarity.[8]
Hexane/Acetone Another effective two-solvent system for moderately polar compounds.[8]

Purity Assessment

After purification, the purity of this compound should be assessed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick check to ensure a single spot is observed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity profile and confirm the molecular weight.

Conclusion

The purification of this compound is a critical step to ensure its suitability for research and development applications. Both column chromatography and recrystallization are powerful techniques that can yield material of high purity. The choice between these methods, and the specific conditions employed, should be guided by an understanding of the compound's properties and the nature of the impurities present in the crude material. The protocols outlined in this guide provide a robust starting point for developing a tailored purification strategy.

References

Application Notes and Protocols: Investigating the Anticancer Potential of Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

A Foreword on a Novel Investigational Compound

Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate is a distinct heterocyclic compound belonging to the imidazopyridine family. While the broader class of imidazo[1,2-a]pyridines has garnered significant attention in oncology for its diverse anticancer activities, this specific imidazo[1,5-a]pyridine isomer remains largely unexplored in published cancer research. The information presented herein is, therefore, structured as a comprehensive investigational guide. It provides a scientifically grounded framework for researchers to systematically evaluate the anticancer potential of this novel agent. The proposed mechanisms and protocols are based on the established activities of structurally related imidazopyridine derivatives, offering a robust starting point for a thorough investigation.

Hypothesized Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Nexus

Structurally similar imidazopyridine compounds have been shown to exert their anticancer effects by inhibiting key survival pathways within cancer cells.[1][2][3][4] A primary and plausible target for this compound is the phosphatidylinositol 3-kinase (PI3K)/Akt/mechanistic target of rapamycin (mTOR) pathway. This signaling cascade is a central regulator of cell proliferation, growth, survival, and angiogenesis, and its aberrant activation is a hallmark of many cancers.[5][6]

We hypothesize that this compound may act as an inhibitor of PI3K, which would, in turn, prevent the phosphorylation and activation of Akt. This disruption would cascade downstream, leading to decreased mTOR activity and subsequent induction of apoptosis and arrest of the cell cycle.

Visualizing the Hypothesized Signaling Pathway

PI3K_Akt_mTOR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Response Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Recruits & Activates Akt Akt pmTOR p-mTOR (Active) pAkt->pmTOR Activates Apoptosis Apoptosis pAkt->Apoptosis Inhibits mTOR mTOR Proliferation Cell Proliferation & Survival pmTOR->Proliferation Promotes Cell_Cycle_Arrest Cell Cycle Arrest pmTOR->Cell_Cycle_Arrest Inhibits Compound Ethyl 5-chloroimidazo [1,5-a]pyridine-1-carboxylate Compound->PI3K Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Experimental Protocols for Anticancer Activity Assessment

To rigorously test the anticancer potential of this compound, a multi-faceted approach is essential. The following protocols provide a detailed workflow from initial cytotoxicity screening to in-depth mechanistic studies and in vivo validation.

Workflow for In Vitro Investigation

In_Vitro_Workflow Start Select Cancer Cell Lines MTT Cytotoxicity Screening (MTT Assay) Start->MTT IC50 Determine IC50 Value MTT->IC50 Apoptosis Apoptosis Analysis (Annexin V/PI Staining) IC50->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide Staining) IC50->CellCycle WesternBlot Mechanism Validation (Western Blot) Apoptosis->WesternBlot CellCycle->WesternBlot End In Vitro Proof-of-Concept WesternBlot->End

Caption: Sequential workflow for in vitro experiments.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This initial screen determines the concentration-dependent cytotoxic effect of the compound on various cancer cell lines. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in each well with 100 µL of the medium containing the respective compound concentrations. Include a vehicle control (DMSO-treated) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Parameter Description
Cell Lines MCF-7 (Breast), A549 (Lung), HCT116 (Colon)
Seeding Density 5,000 cells/well
Compound Conc. 0.1 - 100 µM
Incubation Time 48 hours
Endpoint IC₅₀ Value (µM)
Evaluation of Apoptosis Induction (Annexin V/Propidium Iodide Staining)

This assay quantifies the extent to which the compound induces programmed cell death (apoptosis).[10][11][12]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend approximately 1 x 10⁵ cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[13]

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.[10] Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

Parameter Expected Outcome
Treatment Vehicle, IC₅₀, 2x IC₅₀
Stains Annexin V-FITC, Propidium Iodide
Analysis Flow Cytometry
Endpoint Percentage of apoptotic cells
Analysis of Cell Cycle Progression

This experiment determines if the compound's antiproliferative effect is due to an arrest at a specific phase of the cell cycle.[1][14]

Protocol:

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Parameter Expected Outcome
Treatment Vehicle, IC₅₀, 2x IC₅₀
Stain Propidium Iodide
Analysis Flow Cytometry
Endpoint Percentage of cells in G0/G1, S, G2/M
Western Blot Analysis for Mechanistic Validation

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in the hypothesized PI3K/Akt/mTOR pathway and apoptosis-related proteins.[15][16][17][18][19]

Protocol:

  • Protein Extraction: Treat cells with the compound at the IC₅₀ concentration for various time points (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Target Protein Rationale
p-Akt (Ser473) Key indicator of Akt activation
Total Akt Loading control for p-Akt
p-mTOR (Ser2448) Downstream target of Akt
Total mTOR Loading control for p-mTOR
Cleaved PARP Marker of apoptosis
Cleaved Caspase-3 Executioner caspase in apoptosis
Bcl-2, Bax Pro- and anti-apoptotic proteins
β-Actin Loading control
In Vivo Antitumor Efficacy in a Xenograft Model

This is a critical step to validate the in vitro findings in a living organism.[20][21][22][23]

Protocol:

  • Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD/SCID).

  • Tumor Implantation: Subcutaneously inject 2-5 million cancer cells (e.g., A549) into the flank of each mouse.

  • Tumor Growth and Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection or oral gavage) at various doses. The control group receives the vehicle.

  • Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).

Parameter Description
Animal Model Athymic Nude Mice
Cell Line A549 (human non-small cell lung cancer)
Treatment Vehicle, Compound (e.g., 10, 25, 50 mg/kg)
Administration Intraperitoneal, daily
Endpoints Tumor volume, tumor weight, body weight

Conclusion and Future Directions

This document outlines a comprehensive strategy for the initial investigation of this compound as a potential anticancer agent. The proposed protocols are designed to systematically assess its cytotoxicity, and elucidate its mechanism of action, with a focus on the PI3K/Akt/mTOR pathway. Positive results from these studies would provide a strong rationale for further preclinical development, including more extensive in vivo studies, pharmacokinetic and pharmacodynamic profiling, and toxicity assessments. The exploration of such novel chemical entities is vital in the ongoing effort to develop more effective and targeted cancer therapies.

References

Application Notes & Protocols for the Evaluation of Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate as a Novel Antitubercular Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The persistent global health threat posed by Mycobacterium tuberculosis (Mtb), particularly the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates the urgent discovery and development of novel antitubercular agents. The imidazopyridine scaffold has emerged as a promising area of research, with several derivatives demonstrating potent activity against Mtb. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proposed evaluation of a novel compound, Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate, as a potential antitubercular agent. While direct biological data for this specific molecule is not yet extensively published, this guide synthesizes field-proven insights and established protocols from the evaluation of structurally related imidazo[1,2-a]pyridines and imidazo[1,5-a]quinolines. The protocols herein outline a systematic approach, from initial in vitro susceptibility testing to cytotoxicity assessment, providing a robust framework for the preliminary characterization of this compound's therapeutic potential.

Introduction: The Rationale for Investigating Imidazo[1,5-a]pyridines

The imidazopyridine core is a "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] In the context of tuberculosis, various derivatives, particularly imidazo[1,2-a]pyridine-3-carboxamides, have shown remarkable potency against both replicating and non-replicating Mtb, including drug-resistant clinical isolates.[2][3] These compounds are believed to exert their antimycobacterial effect through the inhibition of QcrB, a subunit of the ubiquinol cytochrome c reductase, which is crucial for cellular respiration and ATP homeostasis in Mtb.[4][5]

The subject of this guide, this compound, represents a novel iteration of this promising scaffold. Its distinct substitution pattern warrants a thorough investigation to determine its potential as a next-generation antitubercular agent. The following protocols are designed to provide a foundational in vitro assessment of its efficacy and safety profile.

Compound Handling and Preparation

Prior to initiating biological assays, it is imperative to characterize the physicochemical properties of this compound (PubChem CID: 57355198).

  • Solubility Testing : Determine the solubility of the compound in various solvents, with a primary focus on dimethyl sulfoxide (DMSO) for creating stock solutions.

  • Stock Solution Preparation : Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Stability Assessment : A preliminary assessment of the compound's stability in culture media at 37°C should be performed to ensure its integrity throughout the duration of the assays.

In Vitro Antitubercular Susceptibility Testing

The primary objective is to determine the Minimum Inhibitory Concentration (MIC) of this compound against a reference strain of Mycobacterium tuberculosis, typically H37Rv. The broth microdilution method is a widely accepted and standardized approach.[6]

Protocol 3.1: Broth Microdilution Assay for MIC Determination

This protocol is adapted from established methods for testing novel antitubercular candidates.[6]

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid-albumin-dextrose-catalase), and 0.05% (v/v) Tween 80.

  • 96-well microplates (sterile, clear-bottomed)

  • This compound stock solution in DMSO.

  • Positive control drug (e.g., Isoniazid or Rifampicin).

  • Negative control (DMSO).

Procedure:

  • Bacterial Culture Preparation : Grow Mtb H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.8).

  • Inoculum Preparation : Adjust the bacterial culture to a McFarland standard of 0.5, then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Compound Dilution Series :

    • Dispense 100 µL of supplemented 7H9 broth into all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to the first well of a row and perform a 2-fold serial dilution across the plate.

    • Prepare similar dilutions for the positive control drug.

    • Include wells with broth and DMSO only (negative control) and wells with broth and bacteria only (growth control).

  • Inoculation : Add 100 µL of the prepared Mtb inoculum to each well, bringing the final volume to 200 µL.

  • Incubation : Seal the plates in a secondary container and incubate at 37°C for 7-14 days.

  • MIC Determination : The MIC is defined as the lowest concentration of the compound that inhibits visible growth of Mtb. Visual inspection is the primary method, which can be supplemented by adding a viability indicator like Resazurin.

Data Presentation: MIC Values
CompoundMtb StrainMIC (µg/mL)MIC (µM)
This compoundH37RvTBDTBD
Isoniazid (Control)H37RvTBDTBD

TBD: To Be Determined experimentally.

Cytotoxicity Assessment

A crucial step in early-stage drug discovery is to assess the compound's toxicity towards mammalian cells to determine its therapeutic index (Selectivity Index, SI = CC50/MIC). A high SI is desirable, indicating that the compound is significantly more toxic to the pathogen than to host cells. Standard cytotoxicity assays measure parameters like cell viability or membrane integrity.[7][8]

Protocol 4.1: MTT Assay for Mammalian Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of viable cells.[7]

Materials:

  • Human cell line (e.g., HepG2 for hepatotoxicity, or Vero cells).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well cell culture plates.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

Procedure:

  • Cell Seeding : Seed the chosen cell line into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment : Prepare serial dilutions of this compound in complete medium and add to the cells. Include a vehicle control (DMSO) and an untreated control.

  • Incubation : Incubate the plate for 48-72 hours.

  • MTT Addition : Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization : Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Data Presentation: Cytotoxicity and Selectivity Index
CompoundCell LineCC50 (µM)Selectivity Index (SI = CC50/MIC)
This compoundHepG2TBDTBD
This compoundVeroTBDTBD

TBD: To Be Determined experimentally.

Proposed Mechanism of Action Studies

Based on the activity of related imidazopyridines, it is hypothesized that this compound may target the Mtb electron transport chain. Further studies would be required to confirm this.

  • Target-Based Assays : If a putative target like QcrB is confirmed, in vitro assays using the purified enzyme can be conducted to determine direct inhibition.

  • Resistant Mutant Generation : Spontaneously resistant mutants of Mtb can be generated by plating a large number of bacteria on agar containing the compound. Whole-genome sequencing of these mutants can identify mutations in the target gene.

Visualizations

Experimental Workflow

G cluster_0 Phase 1: In Vitro Antitubercular Screening cluster_1 Phase 2: Cytotoxicity Assessment cluster_2 Phase 3: Therapeutic Potential Evaluation A Prepare Compound Stock (this compound) B Broth Microdilution Assay (Mtb H37Rv) A->B C Determine Minimum Inhibitory Concentration (MIC) B->C F Calculate Selectivity Index (SI = CC50 / MIC) C->F D MTT Assay (e.g., HepG2, Vero cells) E Determine 50% Cytotoxic Concentration (CC50) D->E E->F

Caption: Proposed workflow for the initial in vitro evaluation.

Hypothesized Signaling Pathway Inhibition

Caption: Hypothesized mechanism of action via QcrB inhibition.

Conclusion and Future Directions

The protocols outlined in this document provide a foundational framework for the initial in vitro evaluation of this compound as a potential antitubercular agent. A promising result from these studies—a low MIC value and a high selectivity index—would provide a strong rationale for advancing the compound to more complex evaluations.

Future studies should include:

  • Screening against a panel of MDR and XDR clinical isolates of Mtb.

  • Evaluation of activity against non-replicating or "persister" Mtb.

  • In-depth mechanism of action studies.

  • In vivo efficacy and pharmacokinetic studies in appropriate animal models.

The systematic application of these methodologies will be crucial in determining whether this compound can be a valuable addition to the arsenal of anti-TB drug candidates.

References

Application Notes and Protocols for the Development of Kinase Inhibitors from Imidazo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,5-a]pyridine Scaffold as a Privileged Structure in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, particularly cancer.[1] The imidazo[1,5-a]pyridine core has emerged as a promising scaffold in the discovery of novel kinase inhibitors.[2] Its rigid, bicyclic structure provides a three-dimensional framework that can be readily functionalized to achieve potent and selective inhibition of various kinases.[3] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to developing kinase inhibitors derived from the imidazo[1,5-a]pyridine scaffold. We will cover the entire workflow from chemical synthesis and initial biochemical screening to cellular target engagement and preliminary in vivo characterization.

Section 1: Chemical Synthesis of Imidazo[1,5-a]pyridine Derivatives

The synthesis of a diverse library of imidazo[1,5-a]pyridine derivatives is the foundational step in the discovery process. A key advantage of this scaffold is the availability of multiple synthetic routes, allowing for extensive structure-activity relationship (SAR) studies.[4]

General Synthetic Strategy: Cyclocondensation Approach

A common and versatile method for the synthesis of the imidazo[1,5-a]pyridine core involves the cyclocondensation of 2-(aminomethyl)pyridines with various electrophilic partners.[5] This approach allows for the introduction of diversity at different positions of the heterocyclic system.

Protocol 1: Synthesis of a Model Imidazo[1,5-a]pyridine Library

This protocol describes a general procedure for the synthesis of 1,3-disubstituted imidazo[1,5-a]pyridines.

Materials:

  • Substituted 2-(aminomethyl)pyridines

  • Various aldehydes

  • p-Toluenesulfonylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K2CO3)

  • Methanol (MeOH)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Step 1: Preparation of the Schiff Base.

    • In a round-bottom flask, dissolve the substituted 2-(aminomethyl)pyridine (1.0 eq) in methanol.

    • Add the desired aldehyde (1.1 eq) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the formation of the imine by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure to obtain the crude Schiff base, which can be used in the next step without further purification.

  • Step 2: Cyclization to form the Imidazo[1,5-a]pyridine Core.

    • Dissolve the crude Schiff base from Step 1 in DMF.

    • Add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.2 eq) and potassium carbonate (2.0 eq) to the solution.

    • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 3: Purification.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure imidazo[1,5-a]pyridine derivative.

    • Characterize the final compound by NMR and mass spectrometry.

Rationale: This one-pot, multi-component reaction is efficient for generating a library of analogs with diversity at two key positions, which is crucial for exploring the SAR.

Section 2: In Vitro Biochemical Assays for Kinase Inhibition

Once a library of compounds has been synthesized, the next step is to screen for their inhibitory activity against the target kinase(s). Homogeneous Time-Resolved Fluorescence (HTRF) assays are a robust and high-throughput method for this purpose.[6][7]

HTRF Kinase Assay

Principle: This assay measures the phosphorylation of a biotinylated substrate by the kinase. The phosphorylated substrate is then detected by a europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-XL665 conjugate. When these components are in close proximity, a FRET signal is generated, which is inversely proportional to the kinase activity.[8]

Protocol 2: HTRF Kinase Assay

Materials:

  • Target kinase

  • Biotinylated substrate peptide

  • ATP

  • HTRF KinEASE™-TK kit (or similar) containing:

    • Europium cryptate-labeled anti-phospho-tyrosine antibody (PT66)

    • Streptavidin-XL665

  • Assay buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (imidazo[1,5-a]pyridine derivatives) dissolved in DMSO

  • 384-well low-volume plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Dispense 1 µL of the compound dilutions into the wells of a 384-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Kinase Reaction:

    • Prepare a kinase/substrate mixture in assay buffer. The optimal concentrations of the kinase and substrate should be determined empirically.

    • Add 5 µL of the kinase/substrate mixture to each well.

    • Prepare an ATP solution in assay buffer at a concentration close to its Km for the target kinase.

    • Initiate the kinase reaction by adding 4 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), which should be within the linear range of the reaction.

  • Detection:

    • Prepare the detection reagent mixture containing the europium-labeled antibody and streptavidin-XL665 in the detection buffer provided with the kit.

    • Stop the kinase reaction by adding 10 µL of the detection reagent mixture to each well.

    • Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader at 620 nm (for the cryptate donor) and 665 nm (for the XL665 acceptor).

    • Calculate the HTRF ratio (665 nm/620 nm * 10,000).

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

Table 1: Illustrative Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives against various kinases (Data is representative and adapted from literature for a related scaffold). [9][10]

Compound IDTarget KinaseIC50 (nM)
IAP-1 FLT315
IAP-2 FLT38
IAP-3 Aurora A25
IAP-4 Aurora B30
IAP-5 PDGFRβ18

Section 3: Cellular Target Engagement

Confirming that a compound binds to its intended target in a cellular context is a critical step in validating its mechanism of action. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[11][12]

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle that ligand binding stabilizes a protein, making it more resistant to thermal denaturation.[13] By heating intact cells treated with a compound and then quantifying the amount of soluble target protein remaining, one can assess target engagement.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and reagents

  • Test compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., PBS with protease and phosphatase inhibitors)

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Western blotting or ELISA reagents

Procedure:

  • Cell Treatment:

    • Seed cells in a culture plate and grow to 70-80% confluency.

    • Treat the cells with the test compound at various concentrations for 1-2 hours. Include a vehicle control (DMSO).

  • Heat Shock:

    • Harvest the cells and wash them with PBS.

    • Resuspend the cells in PBS and aliquot them into PCR tubes.

    • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a cooling step to 4°C. Include a non-heated control.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Carefully collect the supernatant.

    • Quantify the protein concentration in the supernatant using a BCA assay.

  • Detection of Target Protein:

    • Analyze the amount of soluble target protein in each sample by Western blotting or ELISA using a target-specific antibody.

    • Quantify the band intensities from the Western blot.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

    • Alternatively, for an isothermal dose-response experiment, heat all samples at a single temperature (chosen from the melting curve) and plot the amount of soluble protein against the compound concentration to determine the EC50 for target engagement.

Visualization of Experimental Workflow:

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_shock Thermal Challenge cluster_analysis Analysis cell_culture 1. Culture Cells compound_treatment 2. Treat with Imidazo[1,5-a]pyridine or Vehicle (DMSO) cell_culture->compound_treatment harvest 3. Harvest & Aliquot Cells compound_treatment->harvest heat 4. Heat at Temperature Gradient (e.g., 40-70°C) harvest->heat lysis 5. Cell Lysis & Centrifugation heat->lysis supernatant 6. Collect Soluble Fraction lysis->supernatant western_blot 7. Western Blot for Target Protein supernatant->western_blot data_analysis 8. Generate Melting Curve & Determine Thermal Shift western_blot->data_analysis

Caption: CETSA Experimental Workflow.

Section 4: In Vivo Pharmacokinetics

Understanding the pharmacokinetic (PK) properties of a lead compound is essential for its further development. This involves assessing its absorption, distribution, metabolism, and excretion (ADME) in an animal model.[14][15]

Protocol 4: Murine Pharmacokinetic Study

Materials:

  • Male BALB/c mice (or other suitable strain)

  • Test compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose in water)

  • Dosing gavage needles and syringes

  • Blood collection supplies (e.g., heparinized capillaries)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dosing:

    • Fast the mice overnight before dosing.

    • Administer the test compound to one group of mice via oral gavage (PO) at a specific dose (e.g., 10 mg/kg).

    • Administer the test compound to another group of mice via intravenous injection (IV) at a lower dose (e.g., 1 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 20-30 µL) from the tail vein or another appropriate site at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Collect the blood into heparinized tubes and centrifuge to separate the plasma.

  • Sample Analysis:

    • Extract the drug from the plasma samples using a suitable method (e.g., protein precipitation with acetonitrile).

    • Analyze the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the plasma concentration of the compound versus time for both PO and IV administration.

    • Calculate the key pharmacokinetic parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Data Presentation:

Table 2: Representative Pharmacokinetic Parameters of an Imidazo[1,2-a]pyridine Derivative in Mice (Data is illustrative and adapted from literature for a related scaffold). [14]

ParameterOral (PO) @ 10 mg/kgIntravenous (IV) @ 1 mg/kg
Cmax (ng/mL) 1250850
Tmax (h) 0.50.083
AUClast (ng*h/mL) 45001500
t1/2 (h) 3.52.8
Bioavailability (%) 30N/A

Section 5: Mechanism of Action and Structural Biology

Understanding how the imidazo[1,5-a]pyridine derivatives bind to the kinase active site is crucial for rational drug design and optimization. Molecular docking studies and X-ray crystallography can provide these insights.[16][17]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This can help to rationalize observed SAR and guide the design of more potent inhibitors.

Visualization of Binding Mode:

Binding_Mode cluster_kinase Kinase Active Site hinge Hinge Region (e.g., Met) gatekeeper Gatekeeper Residue dfg_motif DFG Motif inhibitor Imidazo[1,5-a]pyridine Core inhibitor->hinge H-bond with Pyridine N inhibitor->gatekeeper Hydrophobic Interaction inhibitor->dfg_motif Interaction with Substituent

Caption: Putative Binding Mode of an Imidazo[1,5-a]pyridine Inhibitor.

Interpretation: The imidazo[1,5-a]pyridine scaffold can form key hydrogen bonds with the kinase hinge region via its nitrogen atoms. Substituents on the core can be designed to occupy hydrophobic pockets and interact with specific residues like the gatekeeper, thereby enhancing potency and selectivity.[18]

Conclusion

The imidazo[1,5-a]pyridine scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. The protocols and application notes provided in this document outline a systematic and integrated approach, from chemical synthesis to in vivo evaluation, to guide researchers in this exciting area of drug discovery. By combining rational design, robust screening methodologies, and a thorough understanding of the underlying biology, the full therapeutic potential of this privileged scaffold can be realized.

References

Application Notes and Protocols for High-Throughput Screening of Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate and its Analogs as Potential GABA-A Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of various pharmacologically active agents. Its structural resemblance to benzodiazepines and other central nervous system (CNS) active compounds suggests a potential interaction with GABA-A receptors. The γ-aminobutyric acid type A (GABA-A) receptor is the primary mediator of fast inhibitory neurotransmission in the CNS, making it a critical therapeutic target for conditions like anxiety, epilepsy, and insomnia.[1][2] Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate is a novel compound within this class, and its potential to modulate GABA-A receptor activity warrants a systematic investigation using high-throughput screening (HTS) methodologies.

This guide provides a comprehensive framework for researchers and drug development professionals to screen and characterize this compound and similar compounds for their activity at GABA-A receptors. We will detail two complementary HTS assays: a cell-based functional assay for primary screening to identify modulators of receptor activity, and a biochemical binding assay for hit confirmation and characterization. The causality behind experimental choices and the integration of self-validating systems are emphasized to ensure scientific rigor.

Part 1: Primary High-Throughput Screening - A Functional Cell-Based Assay

For the primary screening of a large compound library, a functional assay that measures the downstream effect of GABA-A receptor activation is ideal. A fluorescence-based membrane potential assay is a robust and cost-effective choice for this purpose.[1][3] This assay measures changes in the electrical potential across the cell membrane, which is directly affected by the influx of chloride ions through the GABA-A receptor channel.

Assay Principle: FLIPR Membrane Potential (FMP) Assay

The FLIPR Membrane Potential (FMP) assay utilizes a voltage-sensitive fluorescent dye that redistributes across the cell membrane in response to changes in membrane potential.[4][5] In its resting state, the dye is partially quenched inside the cell. When the GABA-A receptor is activated by an agonist like GABA, the influx of negatively charged chloride ions causes hyperpolarization of the cell membrane. This change in potential drives more of the negatively charged dye into the cell, resulting in an increased fluorescent signal. Positive allosteric modulators (PAMs) will enhance the GABA-induced signal, while antagonists will block it.

Experimental Workflow: FMP Assay

FMP_Workflow cluster_prep Assay Preparation cluster_execution Assay Execution (FLIPR) cluster_analysis Data Analysis cell_plating 1. Cell Plating (GABA-A expressing cells) dye_loading 2. Dye Loading (FMP Dye) cell_plating->dye_loading compound_addition 4. Compound Addition (Pre-incubation) compound_prep 3. Compound Preparation (Test & Control Compounds) gaba_addition 5. GABA Addition (Channel Activation) compound_addition->gaba_addition readout 6. Fluorescence Readout (Kinetic Measurement) gaba_addition->readout data_norm 7. Data Normalization dose_response 8. Dose-Response Curves data_norm->dose_response hit_id 9. Hit Identification dose_response->hit_id FP_Workflow cluster_prep Assay Preparation cluster_execution Assay Execution cluster_analysis Data Analysis receptor_prep 1. Receptor Preparation (Membrane preparation) ligand_prep 2. Fluorescent Ligand Prep (Tracer) mixing 4. Mix Components (Receptor, Tracer, Compound) compound_prep 3. Compound Dilution (Test & Control Compounds) incubation 5. Incubation (Reach Equilibrium) mixing->incubation readout 6. FP Readout (Polarization Measurement) incubation->readout data_norm 7. Data Normalization ic50_calc 8. IC50 Curve Fitting data_norm->ic50_calc ki_determination 9. Ki Determination ic50_calc->ki_determination

References

Functionalization of the Imidazo[1,5-a]pyridine Core at the 1-Carboxylate Position: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, owing to its unique electronic properties and diverse biological activities.[1][2] Functionalization of this core, particularly at the 1-carboxylate position, opens up a vast chemical space for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the synthetic strategies for introducing and modifying a carboxylate group at the C1 position of the imidazo[1,5-a]pyridine ring, complete with detailed protocols and mechanistic insights.

Introduction: The Significance of the Imidazo[1,5-a]pyridine Scaffold

Imidazo[1,5-a]pyridines are a class of nitrogen-containing fused heterocyclic compounds that have garnered significant attention due to their presence in a wide array of biologically active molecules.[3] This scaffold is a key component in numerous pharmaceuticals and agrochemicals.[4] The unique arrangement of nitrogen atoms in the ring system imparts specific electronic and steric properties, making it an attractive pharmacophore for targeting various biological receptors.[5] Furthermore, the photophysical properties of imidazo[1,5-a]pyridine derivatives have led to their exploration in materials science, for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes.[1]

The ability to introduce a carboxylate group at the C1 position is of particular importance as it serves as a versatile handle for further chemical modifications. This functional group can be readily converted into a variety of other functionalities, including amides, esters, alcohols, and ketones, thereby enabling the synthesis of diverse compound libraries for drug discovery and optimization.

Synthetic Strategies for Imidazo[1,5-a]pyridine-1-carboxylic Acids and Esters

Several synthetic routes have been developed to access imidazo[1,5-a]pyridines bearing a carboxylate group at the C1 position. The choice of method often depends on the desired substitution pattern on the heterocyclic core and the availability of starting materials.

One-Pot Synthesis via Haloform Cleavage

A novel and efficient approach for the synthesis of imidazo[1,5-a]pyridine-1-carboxylic acids involves a one-pot reaction sequence starting from 2-(aminomethyl)pyridine and acyl chlorides, followed by treatment with trifluoroacetic anhydride and subsequent haloform cleavage.[6] This method provides high preparative yields of the desired carboxylic acids.

Reaction Workflow:

G A 2-(Aminomethyl)pyridine C N-(Pyridin-2-ylmethyl)acetamide derivative A->C Acylation B Acyl Chloride B->C E 2,2,2-Trifluoro-1-imidazo[1,5-a]pyridin-1-ylethanone C->E Cyclization D Trifluoroacetic Anhydride (TFAA) D->E G Imidazo[1,5-a]pyridine-1-carboxylic Acid E->G Cleavage F Haloform Cleavage (e.g., NaOH/H2O) F->G

Caption: Synthesis of Imidazo[1,5-a]pyridine-1-carboxylic Acid via Haloform Cleavage.

Cyclocondensation Reactions

Cyclocondensation reactions represent a common and versatile strategy for constructing the imidazo[1,5-a]pyridine core. By choosing appropriate starting materials, a carboxylate group or its precursor can be directly installed at the C1 position during the ring formation. For instance, the reaction of 2-aminopyridines with α-haloketones or related synthons can lead to the formation of substituted imidazo[1,5-a]pyridines.

Functionalization of the 1-Carboxylate Group

Once the imidazo[1,5-a]pyridine-1-carboxylate is synthesized, the carboxylate group serves as a versatile anchor point for a wide range of chemical transformations.

Amide Bond Formation

One of the most common and important transformations of the carboxylate group is its conversion to an amide. This is typically achieved through activation of the carboxylic acid with a coupling agent, followed by reaction with a primary or secondary amine. This reaction is fundamental in medicinal chemistry for creating peptidomimetics and other amide-containing bioactive molecules.

Experimental Protocol: General Procedure for Amide Coupling

  • Acid Activation: To a solution of the imidazo[1,5-a]pyridine-1-carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent (e.g., DMF or DCM) at 0 °C, add a coupling agent (e.g., HATU, HOBt/EDC; 1.1 equiv) and a tertiary amine base (e.g., DIPEA or triethylamine; 2.0 equiv). Stir the mixture for 15-30 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.2 equiv) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous solutions of a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired amide.

Data Summary Table:

EntryAmineCoupling AgentSolventYield (%)
1BenzylamineHATUDMF85
2MorpholineHOBt/EDCDCM78
3AnilineT3PEtOAc82
Reduction to Alcohols

The carboxylate group can be reduced to a primary alcohol, which can then be used in subsequent reactions such as etherification or oxidation to an aldehyde.

Experimental Protocol: Reduction of Ethyl Imidazo[1,5-a]pyridine-1-carboxylate

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend a reducing agent such as lithium aluminum hydride (LiAlH₄; 2.0 equiv) in anhydrous THF.

  • Addition: Cool the suspension to 0 °C and add a solution of ethyl imidazo[1,5-a]pyridine-1-carboxylate (1.0 equiv) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Filtration and Extraction: Filter the resulting precipitate through a pad of Celite® and wash thoroughly with ethyl acetate. Extract the filtrate with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography to yield the corresponding alcohol.

Reaction Workflow:

G A Ethyl Imidazo[1,5-a]pyridine-1-carboxylate C (Imidazo[1,5-a]pyridin-1-yl)methanol A->C Reduction B Reducing Agent (e.g., LiAlH4) B->C

Caption: Reduction of a 1-Carboxylate Ester to the Corresponding Alcohol.

Conclusion

The functionalization of the imidazo[1,5-a]pyridine core at the 1-carboxylate position provides a powerful platform for the synthesis of novel compounds with potential applications in drug discovery and materials science. The methods outlined in this guide offer researchers a range of tools to access and elaborate this important scaffold, enabling the exploration of new chemical space and the development of next-generation functional molecules. The versatility of the carboxylate group as a synthetic handle ensures that the imidazo[1,5-a]pyridine-1-carboxylate will remain a key building block in the design and synthesis of complex molecular architectures.

References

Troubleshooting & Optimization

Technical Support Center: Imidazo[1,5-a]Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for imidazo[1,5-a]pyridine synthesis. This guide, designed by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions. We aim to move beyond simple procedural lists to explain the underlying chemical principles, empowering you to overcome challenges in your synthetic endeavors. The imidazo[1,5-a]pyridine scaffold is a crucial component in many pharmaceuticals and agrochemicals, making its efficient synthesis a significant area of research.[1]

I. Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common factors I should investigate first?

A1: Low yields in imidazo[1,5-a]pyridine synthesis can often be traced back to a few critical parameters. Before undertaking extensive optimization, consider these primary factors:

  • Incomplete Reaction: The cyclization and subsequent aromatization to form the imidazo[1,5-a]pyridine core may require more energy or time. Consider incrementally increasing the reaction temperature or extending the reaction time. For syntheses involving condensation with aldehydes, oxidative conditions are often crucial for the final aromatization step.[2]

  • Sub-optimal pH: The pH of your reaction medium can significantly impact the reactivity of your starting materials. For instance, in condensations involving carboxylic acids, acidic conditions are generally necessary to facilitate the reaction.[2]

  • Water Removal: Many synthetic routes to imidazo[1,5-a]pyridines are condensation reactions that produce water as a byproduct. If water is not effectively removed, it can inhibit the reaction equilibrium.[2] For high-temperature reactions, a Dean-Stark apparatus is effective.

  • Purity of Starting Materials: Ensure the purity of your starting materials, particularly the aminomethyl)pyridine derivative. Impurities can interfere with the reaction and lead to the formation of side products.

Q2: I am observing the formation of significant side products. What are the likely culprits and how can I minimize them?

A2: Side product formation is a common challenge. The nature of the side product can provide clues about the underlying issue.

  • Incomplete Cyclization: You may be isolating a stable intermediate if the cyclization has not gone to completion. This often requires more forcing conditions, such as higher temperatures or the use of a dehydrating agent to drive the reaction forward.[2]

  • Over-oxidation: In reactions requiring an oxidant, the pyridine nitrogen can be susceptible to oxidation, forming an N-oxide.[2] To prevent this, use milder oxidants or carefully control the stoichiometry and reaction temperature.

  • Dimerization/Polymerization: Starting materials, especially aldehydes, can be prone to self-condensation or polymerization under certain conditions. Adjusting the rate of addition of reagents or the reaction concentration can sometimes mitigate these side reactions.

Q3: Purification of my crude product is proving difficult. What strategies can I employ for better separation?

A3: The polarity of imidazo[1,5-a]pyridines can make them challenging to purify. Here are some suggestions:

  • Column Chromatography Optimization: A systematic approach to solvent system selection is key. Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate or dichloromethane. A small amount of a more polar solvent like methanol or a basic modifier like triethylamine can sometimes improve separation.

  • Acid-Base Extraction: The basic nitrogen atoms in the imidazo[1,5-a]pyridine core can be exploited for purification. Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to protonate your product, moving it to the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the product re-extracted with an organic solvent.

  • Crystallization: If your product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.

Q4: How do I confirm the successful synthesis and correct structure of my imidazo[1,5-a]pyridine derivative?

A4: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. Look for the characteristic chemical shifts of the protons and carbons of the fused ring system. The coupling patterns of the pyridine ring protons can be particularly informative.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps to confirm the elemental composition.[3]

  • Infrared (IR) Spectroscopy: While less specific than NMR, IR can confirm the presence or absence of key functional groups. For example, the disappearance of an N-H stretching band from the starting amine and the appearance of C=N and C=C stretching bands are indicative of product formation.[4]

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the synthesis of imidazo[1,5-a]pyridines.

Guide 1: Low Yield in Copper-Catalyzed Cyclization Reactions

Problem: You are attempting a copper-catalyzed synthesis of a 1,3-disubstituted imidazo[1,5-a]pyridine from a 2-benzoylpyridine and an α-amino acid, but the yield is poor.[5]

Potential Causes & Solutions:

  • Catalyst Inactivity:

    • Explanation: The copper catalyst may be oxidized or poisoned.

    • Solution: Ensure you are using a high-purity copper source. If using Cu(I), it is particularly sensitive to air oxidation. Consider adding a reducing agent or performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Incorrect Oxidant/Solvent System:

    • Explanation: The choice of oxidant and solvent can be critical for efficient catalyst turnover and product formation.

    • Solution: While some procedures use O₂ as a clean oxidant, others may benefit from a different system.[5] Experiment with different solvents to ensure all reactants are soluble and the reaction temperature can be adequately controlled.

  • Substrate Reactivity:

    • Explanation: The electronic and steric properties of the substituents on both the 2-benzoylpyridine and the α-amino acid can significantly affect the reaction rate.

    • Solution: If you are using sterically hindered or electron-deficient starting materials, you may need to increase the catalyst loading, reaction temperature, or reaction time.

Experimental Protocol: Copper/Iodine Co-catalyzed Decarboxylative Cyclization [5]
  • To a reaction vessel, add the 2-benzoylpyridine (1.0 mmol), α-amino acid (1.2 mmol), CuI (0.1 mmol), and a suitable solvent (e.g., DMSO).

  • Stir the mixture at the desired temperature (e.g., 120 °C) under an air atmosphere for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Guide 2: Formation of Polymeric Resins in Acid-Catalyzed Cyclizations

Problem: When using strong acids like polyphosphoric acid (PPA) for cyclization, you observe the formation of intractable polymeric resins, leading to low isolated yields.[6][7]

Potential Causes & Solutions:

  • Harsh Reaction Conditions:

    • Explanation: High temperatures and highly concentrated acids can promote side reactions, including polymerization of starting materials or the product.[6][7]

    • Solution: Carefully control the reaction temperature. It may be beneficial to add the starting materials portion-wise to the hot acid to maintain a lower instantaneous concentration. Consider using a slightly less concentrated acid or a mixture of acids to moderate the reactivity.[7]

  • Substrate Sensitivity:

    • Explanation: Some substrates are inherently unstable to strong acids and high temperatures.

    • Solution: If your substrate has acid-labile functional groups, this synthetic route may not be suitable. Protecting groups may be necessary, or an alternative, milder synthetic method should be explored.

Data Presentation: Optimization of PPA-Mediated Cyclization
EntryMediumTemperature (°C)Time (h)Yield (%)
1PPA 85%11034
2PPA 85%130313
387% PPA/H₃PO₃ (1:1)140362
487% PPA/H₃PO₃ (1:1)160377

Adapted from data presented in Beilstein J. Org. Chem. 2020, 16, 2898–2905.[6][7]

Guide 3: Challenges in Metal-Free C-H Functionalization

Problem: You are attempting a metal-free C-H functionalization at the C1 position of an imidazo[1,5-a]pyridine, for example, a methylene insertion using formaldehyde, but are observing low conversion or the formation of multiple products.[8][9]

Potential Causes & Solutions:

  • Incorrect Stoichiometry:

    • Explanation: The ratio of the imidazo[1,5-a]pyridine to the aldehyde is crucial for achieving the desired bis-adduct.

    • Solution: Carefully control the stoichiometry. An excess of the aldehyde may be required to drive the reaction to completion, but a large excess could lead to side reactions.

  • Sub-optimal Reaction Conditions:

    • Explanation: Even in metal-free reactions, temperature and solvent can play a significant role.

    • Solution: While some reactions proceed at room temperature, others may require gentle heating. The choice of solvent can also influence the reaction rate and selectivity.

Visualization: Proposed Mechanism for Methylene Insertion

G cluster_0 Step 1: Electrophilic Attack cluster_1 Step 2: Nucleophilic Addition Imidazo_Pyridine Imidazo[1,5-a]pyridine Intermediate_1 Carbocation Intermediate Imidazo_Pyridine->Intermediate_1 + HCHO Formaldehyde Formaldehyde (HCHO) Bis_adduct Methylene-bridged bis-imidazo[1,5-a]pyridine Intermediate_1->Bis_adduct + Imidazo[1,5-a]pyridine

Caption: Proposed mechanism for the metal-free methylene insertion.

III. References

  • Kaur, N., & Kishore, D. (2014). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry, 12(36), 6975-6997. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. --INVALID-LINK--

  • Kinena, A., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2898-2905. --INVALID-LINK--

  • Kinena, A., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. PMC, 16, 2898-2905. --INVALID-LINK--

  • Sittisong, T., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. --INVALID-LINK--

  • Mihorianu, M., et al. (2011). Synthesis of novel imidazo[1,5-a]pyridine derivates. Revue Roumaine de Chimie, 56(8), 689-694. --INVALID-LINK--

  • Adimurthy, S., et al. (2015). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry, 13(18), 5143-5146. --INVALID-LINK--

  • Di Nicola, M., et al. (2023). Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. Molecules, 28(15), 5845. --INVALID-LINK--

  • Wang, Y., et al. (2022). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Catalysts, 12(6), 601. --INVALID-LINK--

  • El-Faham, A., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. --INVALID-LINK--

  • BenchChem. (2025). Common side reactions in the synthesis of imidazo[4,5-b]pyridines. --INVALID-LINK--

  • Mamedov, V. A., et al. (2021). Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. Chemistry of Heterocyclic Compounds, 57(5), 554-559. --INVALID-LINK--

  • Yeo, C. I., et al. (2019). Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation. Scientific Reports, 9(1), 1021. --INVALID-LINK--

  • Li, J., et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 27(19), 6617. --INVALID-LINK--

  • Kumar, A., et al. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. ACS Omega. --INVALID-LINK--

  • Kamal, A., et al. (2019). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. ACS Medicinal Chemistry Letters, 10(11), 1541-1546. --INVALID-LINK--

  • Kouassi, A. F., et al. (2018). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Journal of Heterocyclic Chemistry, 55(1), 133-140. --INVALID-LINK--

  • Shi, D., & Mei, H. (2023). Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. Organic & Biomolecular Chemistry, 21(1), 18-35. --INVALID-LINK--

  • Kumar, A., et al. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. ACS Omega. --INVALID-LINK--

  • Wang, C., et al. (2016). Mg 3 N 2 -assisted one-pot synthesis of 1,3-disubstituted imidazo[1,5- a ]pyridine. Tetrahedron Letters, 57(47), 5227-5230. --INVALID-LINK--

  • Paudler, W. W., & Helmick, L. S. (1975). The synthesis and some chemical and spectroscopic properties of imidazo [1,2-a] pyrazine. The Journal of Organic Chemistry, 40(21), 3159-3161. --INVALID-LINK--

  • Sharma, P., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 91, 01006. --INVALID-LINK--

  • Mihorianu, M., et al. (2011). SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Revue Roumaine de Chimie, 56(8), 689-694. --INVALID-LINK--

  • Adimurthy, S., et al. (2016). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 52(46), 7334-7347. --INVALID-LINK--

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References

Side product identification in the synthesis of imidazo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,5-a]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Imidazo[1,5-a]pyridines are privileged structures found in numerous pharmaceuticals and agrochemicals, making their efficient synthesis a critical goal.[1][2][3] However, their synthesis is often accompanied by the formation of side products that can complicate purification and reduce yields.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate the formation of common impurities and side products encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture shows multiple new spots on the TLC plate that are difficult to separate from my desired product. What are the most common culprits?

A1: The appearance of multiple, often closely-eluting, spots is a frequent challenge. The most common side products in imidazo[1,5-a]pyridine synthesis are regioisomers, especially when using unsymmetrical starting materials like 1,3-diketones or substituted 2-(aminomethyl)pyridines.[4] Other possibilities include incompletely cyclized intermediates, over-oxidized products if using an oxidant, or dimers. We recommend an initial analysis by LC-MS to determine the molecular weights of the components. If several spots share the same mass, you are likely dealing with isomers.

Q2: My reaction yield is consistently low, even though my starting material is fully consumed. Where is my product going?

A2: Low mass balance is often indicative of side reactions that convert the starting material or product into species that are not easily detected by TLC (e.g., baseline material or highly volatile compounds). One common issue is the formation of dimers or oligomers, which can occur through various pathways, including those involving reactive carbene intermediates.[5] Another possibility, particularly under harsh acidic conditions, is a structural rearrangement of the imidazo[1,5-a]pyridine core itself into a different heterocyclic system, such as 3H-imidazo[4,5-b]pyridine.[4] Evaluating the reaction conditions, such as temperature, concentration, and pH, is crucial.

Q3: I am performing a Tschitschibabin-type synthesis and observing the formation of an aminopyridine. How can I prevent this?

A3: The Tschitschibabin (or Chichibabin) reaction is a classic method for producing aminopyridines via nucleophilic substitution.[6] In the context of imidazo[1,5-a]pyridine synthesis, which often involves similar precursors (aldehydes, ammonia sources), conditions can sometimes favor the competing Tschitschibabin pathway.[7][8] This is especially true if the cyclization step is slow. To favor the desired intramolecular cyclization, ensure your reaction conditions are optimized for this step. This may involve using a specific catalyst, adjusting the temperature, or using a pre-formed intermediate to guide the reaction pathway away from simple amination. Modifying the nitrogen source from ammonia to primary amines can also alter the reaction course.[9]

Troubleshooting Guide: In-Depth Side Product Analysis

This section provides detailed guidance on specific, challenging side products.

Issue 1: Confirming the Presence of Regioisomers

Problem: My mass spectrometry data confirms the formation of a product with the correct molecular weight, but I suspect it's a mixture of regioisomers due to my unsymmetrical starting materials. How can I definitively identify the structures and their ratio?

Causality: When an unsymmetrical precursor, such as 1-phenylbutane-1,3-dione, reacts to form the imidazole ring, the cyclization can occur in two different ways, leading to a mixture of regioisomers.[4] The ratio of these isomers is dependent on the electronic and steric nature of the substituents on the precursor.

Solution Workflow:

  • Chromatographic Separation: Attempt to separate the isomers using high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (prep-TLC). Even partial separation can provide enriched samples for characterization.

  • Spectroscopic Analysis (NMR): The most powerful tool for distinguishing regioisomers is 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

    • NOESY/ROESY: These experiments detect through-space correlations between protons. A correlation between a proton on the newly formed imidazole ring and a proton on a specific substituent of the pyridine ring can unambiguously establish the regiochemistry.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. Correlations from a key proton to specific carbons in the heterocyclic core can confirm the connectivity and thus the isomeric structure.

Workflow for Regioisomer Identification

cluster_start cluster_sep cluster_analysis cluster_end start Complex reaction mixture (Same MW by LC-MS) sep Attempt Separation (HPLC / Prep-TLC) start->sep nmr Acquire 2D NMR on Mixture or Isolated Isomers sep->nmr noesy NOESY / ROESY (Through-space correlation) nmr->noesy Identify spatial proximities hmbc HMBC (Through-bond correlation) nmr->hmbc Confirm C-H connectivity end Structure Elucidation & Quantitation noesy->end hmbc->end

Caption: Workflow for separating and identifying regioisomers.

Issue 2: Unwanted Rearrangement to an Imidazo[4,5-b]pyridine

Problem: The NMR and mass spec data for my purified product are inconsistent with the expected imidazo[1,5-a]pyridine structure. The molecular formula is correct, but the chemical shifts and fragmentation patterns are unusual.

Causality: Under certain conditions, particularly with acid catalysis (e.g., HCl or TFA), the imidazo[1,5-a]pyrimidine core (a related scaffold) can undergo a Dimroth-type rearrangement. This involves cleavage of a C-N bond in the pyrimidine ring, followed by rotation and re-cyclization to form the more stable imidazo[4,5-b]pyridine isomer.[4] While documented for a related system, a similar acid-catalyzed rearrangement is a plausible side reaction for imidazo[1,5-a]pyridines, especially if the reaction involves prolonged heating in strong acid.

Solution Workflow:

  • Re-evaluate Reaction Conditions: Scrutinize your protocol for the use of strong acids, especially during workup or purification. If strong acid is required, consider performing the reaction or workup at a lower temperature or for a shorter duration.

  • pH Control: Buffer the reaction mixture if possible, or use a milder acid for protonation steps.

  • Definitive Characterization: Compare the ¹H and ¹³C NMR spectra of your product with literature data for both imidazo[1,5-a]pyridines and imidazo[4,5-b]pyridines. The chemical shifts of the bridgehead carbons and the protons on the pyridine ring are typically diagnostic. Single-crystal X-ray diffraction is the ultimate method for structure confirmation if a suitable crystal can be obtained.

Dimroth-Type Rearrangement Pathway

start Imidazo[1,5-a]pyridine Precursor intermediate Ring-Opened Intermediate (C-N Bond Cleavage) start->intermediate Protonation & Ring Opening end Imidazo[4,5-b]pyridine Product intermediate->end Rotation & Recyclization condition Strong Acid (e.g., TFA, HCl) + Heat condition->intermediate

Caption: Acid-catalyzed rearrangement of the imidazo-pyridine core.

Data Summary and Analytical Techniques

The following table summarizes common side products and the recommended techniques for their identification.

Side Product TypeLikely CausePrimary Identification MethodConfirmatory Method
Regioisomers Use of unsymmetrical starting materials.LC-MS (same MW), HPLC (different RT)2D NMR (NOESY, HMBC)
Dimers/Oligomers High concentration, radical pathways, reactive intermediates.Mass Spectrometry (High MW), GPCN/A
Rearrangement Product Strong acid, high temperature.¹H & ¹³C NMR (unexpected shifts)Single-Crystal X-ray
Incomplete Cyclization Insufficient reaction time/temperature, deactivated substrate.LC-MS (MW of intermediate)Isolate and characterize
Starting Materials Impure reagents, incorrect stoichiometry.TLC, ¹H NMRCo-spot with authentic standard

Experimental Protocols

Protocol 1: Distinguishing Regioisomers using 2D NOESY NMR

This protocol assumes you have a sample that is either a mixture of isomers or an isolated, purified isomer.

  • Sample Preparation: Dissolve 5-10 mg of your sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. Ensure the sample is fully dissolved.

  • Acquisition of Standard Spectra: Acquire standard 1D ¹H and ¹³C spectra to assign the chemical shifts as accurately as possible.

  • NOESY Experiment Setup:

    • Load a standard 2D NOESY pulse sequence on the spectrometer (e.g., noesygpph on a Bruker instrument).

    • Set the spectral widths to cover all proton signals.

    • Crucially, set an appropriate mixing time (d8). For small molecules (< 500 Da), mixing times between 500 ms and 1.0 s are typical. This is the period during which magnetization transfer (the NOE) occurs.

    • Set the number of scans and increments to achieve adequate signal-to-noise. This will depend on your sample concentration.

  • Data Processing and Analysis:

    • Process the 2D data using appropriate software (e.g., TopSpin, MestReNova).

    • Look for "cross-peaks" that connect two different proton signals. A cross-peak between proton A and proton B indicates they are close in space (< 5 Å).

    • Interpretation: Identify a key proton on the imidazole ring (e.g., H-1 or H-3). Look for a cross-peak between this proton and a proton on a substituent of the pyridine portion of the molecule. This spatial correlation will lock in the regiochemistry. For example, a cross-peak between H-1 and a methyl group at C-7 confirms one isomer, while its absence and a correlation to H-5 would suggest the other.

References

Technical Support Center: Optimization of Imidazopyridine Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of imidazopyridines, a scaffold of significant interest in medicinal chemistry and materials science.[1] My objective is to equip you with the scientific rationale and practical steps needed to overcome common synthetic challenges, ensuring robust and reproducible outcomes in your research.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My reaction shows low to no yield of the desired imidazopyridine. What are the primary factors to investigate?

Answer: Low or no product yield is a common but surmountable issue. The root cause often lies in one of four areas: reaction conditions, starting material quality, catalyst activity, or inefficient cyclization.

Potential Causes & Suggested Solutions:

  • Incomplete Reaction/Inefficient Cyclization: The condensation and subsequent cyclization may not have reached completion.[2]

    • Thermal Energy: Many cyclization reactions, particularly condensation-based routes, require sufficient heat to overcome the activation energy and drive the elimination of water.[2] Consider increasing the reaction temperature or switching to a higher-boiling point solvent like toluene or chlorobenzene.[3]

    • Water Removal: The formation of water as a byproduct can inhibit the reaction equilibrium. For reactions run at high temperatures, a Dean-Stark trap is effective. For other setups, adding a compatible drying agent can be beneficial.[2]

    • Reaction Time: Simply extending the reaction time may be sufficient to improve conversion. Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][4]

  • Catalyst Inactivation or Insufficiency: For metal-catalyzed reactions (e.g., using copper, palladium, or iron), the catalyst's state is critical.[5][6]

    • Oxidation State: Copper(I) catalysts, for instance, are highly effective but can be oxidized to the less active Cu(II) state by atmospheric oxygen.[7] Ensure reactions are run under an inert atmosphere (Nitrogen or Argon).

    • Catalyst Loading: While catalytic amounts are required, too low a concentration can lead to slow or stalled reactions. A systematic optimization of catalyst loading (e.g., from 5 mol% to 15 mol%) can reveal the optimal concentration. Conversely, excessively high loading can sometimes promote side reactions.

    • Choice of Catalyst: The choice of catalyst can dramatically impact yield. For example, in certain multicomponent reactions, CuBr has been shown to be a highly effective catalyst.[8] In other cases, FeCl3 was identified as superior to other Lewis acids like ZnCl2 or Cu(OTf)2.[6] It is crucial to consult literature relevant to your specific substrate class.

  • Sub-optimal pH or Base/Acid: The reaction medium's pH is critical.

    • Base: In many modern syntheses, a base is required. The choice is important; a non-nucleophilic base like cesium carbonate (Cs2CO3) or an organic base may be necessary to avoid unwanted side reactions.[7]

    • Acid: For condensations involving carboxylic acids or their equivalents, acidic conditions are often required to facilitate the reaction.[2]

  • Poor Starting Material Quality: Impurities in starting materials (e.g., 2-aminopyridine, aldehyde, ketone, or alkyne) can interfere with the catalyst or lead to side products. Always use purified, well-characterized starting materials.

Question 2: I'm observing significant side product formation. How can I improve the selectivity of my reaction?

Answer: The formation of side products consumes starting materials and complicates purification. Common byproducts include Schiff bases, regioisomers, and oxidation products.[9]

Potential Causes & Suggested Solutions:

  • Schiff Base Accumulation: In multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB), the initial Schiff base formed between the 2-aminopyridine and aldehyde is an intermediate. If the subsequent cyclization is slow, this intermediate can accumulate.[9]

    • Stoichiometry: Increasing the equivalents of the 2-aminopyridine (e.g., to 1.2-1.5 equivalents) can help drive the equilibrium towards the Schiff base and subsequent cyclization.[9]

    • Catalysis: Employing a Lewis or Brønsted acid catalyst can promote the crucial cyclization step, preventing the buildup of the intermediate.[9]

  • Formation of Regioisomers: When using substituted 2-aminopyridines, cyclization can sometimes occur at different nitrogen atoms, leading to a mixture of isomers that are difficult to separate.[9]

    • Steric and Electronic Effects: The regioselectivity is governed by the electronic and steric properties of the substituents on the pyridine ring.[9] Electron-donating groups may favor one isomer, while bulky groups may sterically hinder attack at a specific site. Careful analysis of your substrate and comparison to literature examples is key.

    • Solvent and Base Screening: The choice of solvent and base can influence the isomer ratio. A systematic screen of different solvent polarities and base strengths can identify conditions that favor the desired regioisomer.[2]

  • Oxidation of Starting Materials: 2-aminopyridine is susceptible to oxidation, especially when using strong oxidants, which can lead to highly polar byproducts.[9]

    • Milder Oxidants: If an oxidant is required (e.g., in aerobic coupling reactions), consider using air or a milder chemical oxidant to minimize degradation of the starting material.[8]

Part 2: Frequently Asked Questions (FAQs)

Question 3: What is the general mechanism for the popular copper-catalyzed three-component synthesis of imidazopyridines?

Answer: A widely used method is the copper-catalyzed A³ (Aldehyde-Alkyne-Amine) coupling followed by intramolecular cyclization. While specifics can vary, a plausible and commonly accepted mechanism involves several key steps:

  • In Situ Imine Formation: The aldehyde and 2-aminopyridine condense to form a reactive imine intermediate. This step is often reversible.

  • Copper-Acetylide Formation: The terminal alkyne reacts with the Cu(I) catalyst to form a copper-acetylide species.

  • Nucleophilic Addition: The copper acetylide adds to the electrophilic carbon of the imine, forming a key propargylamine intermediate.

  • Intramolecular Cyclization (5-exo-dig): The nitrogen atom of the pyridine ring performs a nucleophilic attack on the alkyne. This is a favorable 5-exo-dig cyclization.

  • Aromatization: The resulting intermediate undergoes a final rearrangement (e.g., a 1,3-hydride shift or tautomerization) to yield the stable, aromatic imidazopyridine ring system.[10]

The diagram below provides a simplified visualization of this process.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Propargylamine Formation cluster_2 Step 3: Cyclization & Aromatization Aldehyde Aldehyde Imine_Intermediate Imine_Intermediate Aldehyde->Imine_Intermediate 2-Aminopyridine 2-Aminopyridine 2-Aminopyridine->Imine_Intermediate Propargylamine_Intermediate Propargylamine_Intermediate Imine_Intermediate->Propargylamine_Intermediate Nucleophilic Addition Alkyne Alkyne Alkyne->Propargylamine_Intermediate Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Alkyne Cyclized_Intermediate Cyclized_Intermediate Propargylamine_Intermediate->Cyclized_Intermediate 5-exo-dig Cyclization Final_Product Final_Product Cyclized_Intermediate->Final_Product Aromatization

Caption: Simplified mechanism for copper-catalyzed imidazopyridine synthesis.

Question 4: How do I select the optimal solvent and temperature for my cyclization?

Answer: Solvent and temperature are critically linked parameters. The ideal choice depends on reactant solubility, the reaction mechanism, and the boiling point required to drive the reaction to completion.

ParameterInfluence on ReactionRecommended Starting Points & Rationale
Solvent Affects solubility, reaction rate, and sometimes selectivity. Polar aprotic solvents can stabilize charged intermediates, while nonpolar solvents are often used for reactions requiring high temperatures.DMF, DMSO: Good for solubility but can be difficult to remove. Often used in Cu-catalyzed reactions around 80-100 °C.[8] Toluene, Xylene, Chlorobenzene: High boiling points are excellent for driving dehydration/condensation reactions.[3] Acetonitrile (ACN): A polar aprotic solvent, but in some cases can lead to complex mixtures. Ethanol: A common, greener solvent, often used in classical condensation reactions.[11][12]
Temperature Controls the reaction rate. Higher temperatures provide the energy for bond formation and can help overcome activation barriers but may also promote side reactions or decomposition.Room Temperature to 60 °C: Suitable for some highly reactive starting materials or specific catalytic cycles.[11] 80-120 °C: A common range for many transition-metal-catalyzed processes and condensation reactions.[3][8] This range often provides a good balance between reaction rate and selectivity. >120 °C (Reflux): Typically reserved for less reactive substrates or when azeotropic removal of water is required (e.g., refluxing in toluene with a Dean-Stark trap).[6]

A systematic approach is best. Start with conditions reported for similar substrates. If the reaction is slow, incrementally increase the temperature. If side products appear, a lower temperature or a different solvent may be required.

Part 3: Experimental Protocol & Workflow

General Protocol for a Copper-Catalyzed Three-Component Synthesis

This protocol is a representative example and should be optimized for specific substrates.

Materials:

  • 2-Aminopyridine derivative (1.0 mmol, 1.0 eq)

  • Aldehyde derivative (1.0 mmol, 1.0 eq)

  • Terminal alkyne (1.2 mmol, 1.2 eq)

  • Copper(I) Bromide (CuBr) (0.1 mmol, 10 mol%)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Round-bottom flask, condenser, magnetic stirrer, and nitrogen/argon line

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the 2-aminopyridine (1.0 eq) and CuBr (10 mol%).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add DMF (5 mL), the aldehyde (1.0 eq), and finally the terminal alkyne (1.2 eq) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 7:3 mixture of petroleum ether/ethyl acetate as eluent) until the starting materials are consumed.

  • Workup: After completion, cool the reaction to room temperature. Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure imidazopyridine product.

Troubleshooting Workflow Diagram

If you encounter issues, this logical workflow can help diagnose the problem.

G start Experiment Start: Low Yield or Impurities check_sm 1. Verify Starting Material Purity (NMR, LCMS) start->check_sm check_inert 2. Is an Inert Atmosphere Required and Maintained? check_sm->check_inert Purity OK optimize_temp 3. Optimize Temperature (Increase for slow reaction, Decrease for side products) check_inert->optimize_temp Atmosphere OK optimize_cat 4. Optimize Catalyst (Check loading, screen alternatives) optimize_temp->optimize_cat optimize_solvent 5. Screen Solvents (Polar vs. Nonpolar) optimize_cat->optimize_solvent success Successful Optimization: Improved Yield & Purity optimize_solvent->success

Caption: A step-by-step workflow for troubleshooting imidazopyridine synthesis.

References

Recrystallization methods for purifying Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the recrystallization of Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate (CAS 885271-54-5)[1][2]. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice for obtaining this compound in high purity. The methodologies and explanations provided are grounded in established chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing this compound?

Recrystallization is a purification technique used to remove impurities from a solid compound.[3] For this compound, which is a key heterocyclic scaffold in medicinal chemistry, achieving high purity is critical for accurate biological screening, downstream synthetic steps, and meeting regulatory standards. The process works by exploiting differences in solubility between the target compound and impurities in a chosen solvent system.[4]

Q2: How do I select the best solvent for this specific compound?

The ideal solvent is one that dissolves the compound completely at high temperatures but poorly at low temperatures.[4] For this compound, we must consider its structural features: a polar imidazo[1,5-a]pyridine core and a less polar ethyl carboxylate group.[5]

A good starting point is to use a solvent that shares functional group similarities.[6][7] Given the ethyl ester group, solvents of intermediate polarity like Ethyl Acetate (EtOAc) or Ethanol (EtOH) are excellent candidates. A related compound, Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, has been successfully crystallized from ethyl acetate, making it a primary solvent to screen.[8]

If a single solvent is not effective, a two-solvent (or solvent-pair) system is the next logical step.[3][9] This typically involves a "solvent" in which the compound is highly soluble and a miscible "anti-solvent" in which it is poorly soluble. Common pairs to evaluate for this compound would be Ethanol/Water or Ethyl Acetate/Hexane.[4]

Q3: What are the key characteristics of a successful recrystallization?

A successful recrystallization is characterized by:

  • High Recovery: Maximizing the yield of the purified solid.

  • High Purity: Significant removal of soluble and insoluble impurities.

  • Good Crystal Formation: The formation of well-defined, non-oily crystals, which are easier to filter and dry. Slow cooling is crucial for this, as rapid crystallization can trap impurities within the crystal lattice.[3][10]

Recommended Recrystallization Protocol

This protocol provides a robust starting point for the purification of this compound.

Step 1: Solvent Screening

Before committing your entire batch, perform small-scale solubility tests with the suggested solvents in the table below to confirm the ideal choice.

Table 1: Potential Solvents for Recrystallization

SolventBoiling Point (°C)PolarityRationale & Comments
Ethyl Acetate 77.1MediumPrimary recommendation. Good solvent for esters. Literature precedent for similar structures.[6][8]
Ethanol 78.4Medium-HighOften effective for nitrogen-containing heterocycles. Can be used in a solvent pair with water.[7]
Acetone 56.0MediumA versatile solvent, but its low boiling point can sometimes lead to premature crystallization.
Isopropanol 82.6MediumSimilar to ethanol but less polar; can be effective.
Hexane/Ethyl Acetate VariableN/A (Pair)A common solvent/anti-solvent pair. Dissolve in hot EtOAc and add hexane until cloudy.[7]
Step 2: The Recrystallization Workflow
  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimum amount of the chosen solvent (e.g., Ethyl Acetate). Heat the mixture to boiling with stirring. Continue adding small portions of the boiling solvent until the solid just dissolves completely.[11][12] Expert Tip: Adding excess solvent will reduce your final yield as more product will remain in the mother liquor.[10]

  • Hot Gravity Filtration (Optional): If you observe insoluble impurities (e.g., dust, solid byproducts), perform a hot gravity filtration. This involves pouring the hot, saturated solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask.[11] This step must be done quickly to prevent premature crystallization in the funnel.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[3] Slow cooling is paramount for forming large, pure crystals.[11] Once at room temperature, you can place the flask in an ice bath for 15-30 minutes to maximize crystal precipitation.[3]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities from the crystal surfaces.[12]

  • Drying: Dry the crystals thoroughly. This can be done by leaving them under vacuum on the filter funnel for a period, followed by drying in a vacuum oven. The solid should be dried to a constant weight.[12]

Recrystallization Workflow Diagram

Recrystallization_Workflow start_node Start: Crude Solid A Dissolve Solid start_node->A Add min. hot solvent process_node process_node decision_node decision_node end_node End: Pure, Dry Crystals trouble_node trouble_node B Insoluble Impurities? A->B Completely Dissolved C Hot Gravity Filtration B->C Yes D Slow Cool to RT, then Ice Bath B->D No C->D E Crystals Form? D->E Crystals Formed? F Vacuum Filtration & Cold Solvent Wash E->F Yes G Troubleshooting: Scratch/Seed/Concentrate E->G No F->end_node G->D Re-attempt Cooling

Caption: Decision workflow for the recrystallization process.

Troubleshooting Guide

Q4: My compound "oiled out" instead of forming crystals. What should I do?

Cause: Oiling out occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point.[11] It can also be caused by cooling the solution too quickly.

Solution:

  • Reheat the solution until the oil completely redissolves.

  • Add a small amount of additional hot solvent (10-20% more) to decrease the saturation point.

  • Ensure the solution cools much more slowly. You can insulate the flask with paper towels or a cork ring to slow heat loss.[10]

  • If the issue persists, consider switching to a lower-boiling point solvent or using a solvent-pair system.

Q5: The solution has cooled, but no crystals have formed. What are my options?

Cause: The solution may be supersaturated, or you may have used too much solvent.[12]

Solutions (in order of application):

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic rough edges created can provide nucleation sites for crystal growth.[10][12]

  • Seeding: Add a tiny "seed" crystal of the crude product to the solution. This provides a template for crystallization to begin.[10]

  • Reduce Solvent Volume: If the first two methods fail, you likely added too much solvent. Gently heat the solution to boil off a portion of the solvent to re-establish a saturated solution, then attempt to cool it again.[3]

Q6: My final yield is very low. What went wrong?

Cause: A low yield can result from several factors.

Troubleshooting Checklist:

  • Excess Solvent: Did you use much more than the minimum amount of solvent required for dissolution? This is the most common cause, as a significant amount of product will remain in the mother liquor.[10]

  • Premature Crystallization: Did the product crystallize during a hot filtration step? Ensure your filtration apparatus is adequately pre-heated.

  • Incomplete Precipitation: Was the solution cooled sufficiently in the ice bath?

  • Excessive Washing: Did you wash the collected crystals with too much cold solvent, or was the solvent not cold enough? This can redissolve some of your product.[12]

Q7: The recrystallized product is still colored. How can I remove colored impurities?

Cause: Highly colored, polar impurities may be present.

Solution:

  • After dissolving the crude solid in the hot solvent, remove it from the heat and allow it to cool slightly below the boiling point.

  • Add a very small amount of activated carbon (charcoal) to the solution. Use only a tiny spatula tip; too much will adsorb your product and reduce the yield.

  • Swirl the mixture for a few minutes. The activated carbon will adsorb the colored impurities.

  • Perform a hot gravity filtration to remove the carbon before allowing the clear solution to cool and crystallize.[11]

References

Technical Support Center: Method Development for HPLC Analysis of Imidazo[1,5-a]pyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of imidazo[1,5-a]pyridine isomers. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of separating these structurally similar compounds. The imidazo[1,5-a]pyridine scaffold is a crucial component in many pharmaceutical and agrochemical compounds, making robust analytical methods for isomer separation essential.[1]

This resource is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during method development and troubleshooting.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when developing HPLC methods for imidazo[1,5-a]pyridine isomers.

Q1: Why is the separation of imidazo[1,5-a]pyridine isomers so challenging?

A1: The primary challenge lies in the high structural similarity of the isomers. Positional isomers of imidazo[1,5-a]pyridine often have nearly identical physicochemical properties, such as molecular weight, pKa, and logP. This results in very similar retention behaviors on traditional reversed-phase HPLC columns, making baseline separation difficult to achieve. The subtle differences in dipole moments and electron distribution across the fused ring system are the key to unlocking their separation.

Q2: What is the recommended starting point for column and mobile phase selection?

A2: For initial method development, a C18 column is a reasonable starting point due to its versatility. However, for challenging isomer separations, consider columns with alternative selectivities. Phenyl-hexyl or biphenyl phases can offer beneficial pi-pi interactions with the aromatic imidazo[1,5-a]pyridine ring system.

For the mobile phase, a combination of acetonitrile (ACN) and water is a standard choice. ACN is often preferred over methanol as it can provide different selectivity for aromatic isomers. A volatile buffer, such as ammonium formate or ammonium acetate, is recommended, especially if the method will be coupled with mass spectrometry (MS). A starting gradient of 5-95% ACN over 20-30 minutes is a good initial scouting run.[2]

Q3: My imidazo[1,5-a]pyridine isomers are chiral. How should I approach their separation?

A3: For chiral isomers (enantiomers), a chiral stationary phase (CSP) is necessary. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are highly effective for a wide range of chiral compounds, including heterocyclic structures like imidazo[1,5-a]pyridines.[3][4][5] Both normal-phase (e.g., hexane/ethanol) and reversed-phase (e.g., ACN/water with a buffer) modes can be successful, and screening both is recommended to find the optimal separation.[3][6][7]

Q4: How can I confirm the identity of the separated isomer peaks?

A4: While HPLC provides separation, it does not definitively identify the isomers. Coupling the HPLC system to a mass spectrometer (HPLC-MS) is a powerful technique for confirmation based on mass-to-charge ratio. For absolute structure elucidation of positional isomers, techniques like 2D NMR (NOESY and HMBC) are often required to establish the precise connectivity of the atoms.[2]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the HPLC analysis of imidazo[1,5-a]pyridine isomers.

Issue 1: Poor Resolution of Isomer Peaks

Poor resolution, where peaks are not well-separated, is the most common challenge.

Logical Troubleshooting Workflow

References

Technical Support Center: Refinement of Protocols for Biological Assays with Imidazopyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with the versatile class of imidazopyridine compounds. This guide is designed to provide in-depth technical assistance and field-proven insights to help you navigate the nuances of biological assays involving these promising molecules. Our goal is to empower you with the knowledge to refine your protocols, troubleshoot common issues, and ensure the scientific integrity of your results.

Introduction to Imidazopyridine Compounds in Drug Discovery

Imidazopyridines are a significant class of heterocyclic compounds that form the core scaffold of numerous clinically important drugs.[1][2] Their diverse pharmacological activities stem from their ability to interact with a wide range of biological targets.[3] For instance, zolpidem, a well-known hypnotic, acts as a positive allosteric modulator of the GABA-A receptor, a key player in central nervous system inhibition.[4] In contrast, other imidazopyridine derivatives have been identified as potent anti-tubercular agents that function by depleting ATP levels in mycobacteria.[5] The broad therapeutic potential of this scaffold, spanning from central nervous system disorders to infectious diseases and oncology, has led to its extensive investigation in drug discovery.[1][3]

However, the physicochemical properties of imidazopyridine derivatives can present unique challenges in biological assays.[6] Issues such as poor aqueous solubility, potential for off-target effects, and assay interference are common hurdles that researchers must overcome to generate reliable and reproducible data.[4][6] This guide provides a structured approach to addressing these challenges in a question-and-answer format, offering both theoretical understanding and practical solutions.

Part 1: Frequently Asked Questions (FAQs) & General Troubleshooting

This section addresses common questions and general issues encountered when working with imidazopyridine compounds.

Q1: My imidazopyridine compound, dissolved in DMSO, precipitates when added to my aqueous cell culture medium. How can I resolve this?

A1: This is a frequent challenge stemming from the hydrophobic nature of many imidazopyridine scaffolds.[6] When a concentrated DMSO stock is diluted into an aqueous buffer, the compound's solubility can dramatically decrease, leading to precipitation.

  • Initial Troubleshooting Steps:

    • Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible (ideally ≤0.5%) to minimize solvent-induced toxicity and precipitation. Instead of adding the compound directly to the full volume of media, try pre-diluting the DMSO stock in a small volume of media from the plate before adding it to the cells.[7][8]

    • Serial Dilutions in DMSO: If you are performing a dose-response experiment, it is crucial to make the serial dilutions of your compound in 100% DMSO before the final dilution into the assay medium.[8] This ensures that the DMSO concentration remains constant across all tested compound concentrations.

    • Gentle Warming: Gently warming the cell culture medium to 37°C before adding the compound can sometimes help maintain solubility.[7]

  • Advanced Solubilization Strategies:

    • Co-solvents: In addition to DMSO, other biocompatible co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can be explored.[9] It's essential to determine the optimal percentage of the co-solvent that maintains solubility without affecting the assay's performance by running appropriate vehicle controls.[9]

    • pH Adjustment: For ionizable imidazopyridine compounds, adjusting the pH of the buffer can significantly impact solubility. For basic compounds, a buffer with a pH 1-2 units below the compound's pKa can improve solubility.[9]

    • Formulation Approaches: For more persistent solubility issues, formulation strategies such as the use of surfactants, complexation with cyclodextrins, or creating nanosuspensions can be considered, though these are more complex and may require specialized expertise.[10]

Q2: I am concerned about the stability of my imidazopyridine compound in DMSO stock and in the assay buffer. What are the best practices for storage and handling?

A2: Compound stability is critical for obtaining reproducible results. Imidazopyridine compounds, like many small molecules, can be susceptible to degradation.

  • DMSO Stock Solutions:

    • Storage Conditions: Store DMSO stock solutions at -20°C or -80°C in tightly sealed containers to prevent water absorption. While many compounds are stable for extended periods at these temperatures, it's good practice to use freshly prepared stocks or stocks that have undergone a limited number of freeze-thaw cycles.[11]

    • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles. Aliquoting the stock solution into smaller, single-use volumes is highly recommended. Studies have shown that while many compounds are stable for several freeze-thaw cycles, repeated cycling can lead to degradation.

  • Aqueous Assay Solutions:

    • Preparation: Prepare aqueous dilutions of your compound fresh for each experiment. The stability of compounds in aqueous buffers at physiological pH and temperature can be limited.

    • Incubation Time: Be mindful of the incubation time in your assay. If you suspect your compound is unstable in the assay medium, you can assess its stability over the time course of the experiment using methods like HPLC-MS.

Q3: How can I identify and mitigate potential off-target effects of my imidazopyridine compound in cell-based assays?

A3: Off-target effects are a significant concern in drug discovery and can lead to misleading results. A multi-pronged approach is necessary to identify and address them.

  • Initial Assessment:

    • Dose-Response Analysis: Perform a dose-response analysis for both the intended on-target effect and general cytotoxicity in parallel. A large window between the effective concentration (EC50) for the on-target activity and the cytotoxic concentration (CC50) suggests a better therapeutic index and potentially fewer off-target effects at the effective dose.

    • Control Compounds: Include well-characterized tool compounds with known mechanisms of action as positive and negative controls. This can help to validate that the observed phenotype is due to the intended biological pathway.

  • Strategies for Mitigation and Characterization:

    • Counter-screening: Test your compound in assays for known common off-target liabilities. There are commercially available services and in-house panels for screening against a broad range of receptors, kinases, and ion channels.[12]

    • Phenotypic Profiling: Utilize high-content imaging or other phenotypic screening platforms to assess the compound's effect on a wide range of cellular parameters. This can provide an unbiased view of the compound's cellular activities.

    • Computational Prediction: In silico tools can predict potential off-target interactions based on the compound's structure.[12] While not definitive, these can provide valuable leads for experimental validation.

Part 2: Assay-Specific Troubleshooting Guides

This section provides detailed troubleshooting for common biological assays used with imidazopyridine compounds.

Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)

The MTT assay is a colorimetric assay widely used to assess cell viability. However, it is prone to interference from test compounds.

Q: My imidazopyridine compound appears to be highly cytotoxic in the MTT assay, but this is not consistent with other viability readouts. What could be the cause?

A: Imidazopyridine compounds, due to their chemical nature, can directly interact with the MTT reagent and interfere with the assay.

  • Potential for Direct MTT Reduction: Some compounds can chemically reduce the yellow MTT tetrazolium salt to purple formazan, independent of cellular metabolic activity.[13][14] This leads to a false-positive signal for cell viability or a false-negative for cytotoxicity.

  • Inhibition of Cellular Reductases: Conversely, a compound could inhibit the mitochondrial reductases responsible for formazan production, leading to an underestimation of cell viability.

  • Formazan Crystal Solubility: The physicochemical properties of your imidazopyridine compound could affect the solubility of the formazan crystals, leading to inaccurate absorbance readings.

Troubleshooting and Protocol Refinement for MTT Assays with Imidazopyridines:

Problem Potential Cause Recommended Solution
False positive viability (or false negative cytotoxicity) Direct chemical reduction of MTT by the compound.Cell-free control: Incubate your compound with MTT in cell culture medium without cells. A color change indicates direct reduction.[13]
Inaccurate absorbance readings Compound precipitation or interference with formazan crystal solubilization.Visual inspection: Before adding the solubilization buffer, inspect the wells under a microscope for any compound precipitation. After solubilization, check for complete dissolution of formazan crystals.
Inconsistent results Compound instability in culture medium.Time-course experiment: Assess the stability of your compound in the assay medium over the duration of the experiment using an analytical method like HPLC.
General unreliability Assay artifacts are common with MTT.Orthogonal Assays: Validate your findings with an alternative viability assay that has a different readout, such as CellTiter-Glo® (measures ATP levels), RealTime-Glo™ (measures viability in real-time), or a dye-exclusion assay (e.g., Trypan Blue).

Step-by-Step Protocol for a Control Experiment to Test for MTT Assay Interference:

  • Prepare a 96-well plate with the same concentrations of your imidazopyridine compound as used in your cell-based assay, but in cell-free culture medium.

  • Include a positive control for MTT reduction (e.g., a known reducing agent like ascorbic acid) and a negative control (medium only).

  • Add the MTT reagent to all wells and incubate for the same duration as your cellular assay (typically 2-4 hours).

  • Add the solubilization buffer and read the absorbance at the appropriate wavelength (around 570 nm).

  • A significant increase in absorbance in the wells containing your compound compared to the negative control indicates direct MTT reduction.

High-Throughput Screening for GABA-A Receptor Modulators (FLIPR Assay)

The Fluorometric Imaging Plate Reader (FLIPR) assay is a popular method for high-throughput screening of GABA-A receptor modulators by measuring changes in membrane potential.[2][15]

Q: In my FLIPR assay for GABA-A receptor modulators, I'm observing a high rate of false positives with my imidazopyridine library. What are the likely causes?

A: False positives in FLIPR assays can arise from several sources, including compound autofluorescence and non-specific effects on cell health.

  • Compound Autofluorescence: Imidazopyridine scaffolds can be fluorescent, which can directly interfere with the assay's fluorescence readout.[3][16]

  • Cytotoxicity: At higher concentrations, compounds can cause cell death, leading to a loss of membrane potential and a change in fluorescence that mimics a positive hit.

  • Non-specific Membrane Effects: Some lipophilic compounds can directly interact with the cell membrane, altering its properties and leading to changes in membrane potential that are independent of GABA-A receptor modulation.

Workflow for Troubleshooting FLIPR Assays with Imidazopyridine Compounds:

FLIPR_Troubleshooting cluster_checks Initial Checks cluster_validation Validation Steps start High False Positive Rate in FLIPR Screen check_autofluorescence 1. Check for Compound Autofluorescence start->check_autofluorescence check_cytotoxicity 2. Assess Cytotoxicity check_autofluorescence->check_cytotoxicity If autofluorescent, consider alternative dyes or wavelengths agonist_mode 3. Run in Agonist-Only Mode check_cytotoxicity->agonist_mode If cytotoxic, lower compound concentration antagonist_mode 4. Confirm with Known Antagonist agonist_mode->antagonist_mode If active as agonist, may be non-specific orthogonal_assay 5. Validate with Orthogonal Assay (e.g., Patch Clamp) antagonist_mode->orthogonal_assay If not blocked by antagonist, likely non-specific solution Confident Hits orthogonal_assay->solution

Caption: A logical workflow for troubleshooting high false-positive rates in FLIPR assays.

Detailed Troubleshooting Steps:

Problem Potential Cause Recommended Solution
High background fluorescence Compound autofluorescence.Pre-read the plate after compound addition but before adding the fluorescent dye to quantify the compound's intrinsic fluorescence. Subtract this background from the final signal. Consider using a red-shifted dye to minimize interference from blue-fluorescing compounds.[15]
Signal decrease at high concentrations Cytotoxicity.Run a parallel cytotoxicity assay (e.g., CellTiter-Glo®) at the same concentrations and time points as your FLIPR assay. Exclude data points where significant cytotoxicity is observed.
Activity in the absence of GABA Compound is a direct agonist or has non-specific effects.Run the assay in "agonist mode" without adding GABA. If a signal is still observed, the compound may be a direct agonist or acting through a non-GABA-A receptor mechanism.
Lack of dose-response relationship Compound precipitation at higher concentrations.Visually inspect the assay plate for precipitates. Determine the compound's solubility limit in the assay buffer.
Electrophysiology (Patch-Clamp) Assays

Patch-clamp electrophysiology is the gold standard for characterizing ion channel modulators, providing detailed information on potency, efficacy, and mechanism of action.

Q: I'm having trouble getting stable whole-cell recordings when applying my imidazopyridine compound. The seal resistance drops, and the current runs down quickly. What can I do?

A: These are common challenges in patch-clamp experiments, and they can be exacerbated by the physicochemical properties of the test compounds.

  • Seal Instability: Lipophilic compounds can intercalate into the lipid bilayer, disrupting the high-resistance seal between the patch pipette and the cell membrane.

  • Current Rundown: The gradual decrease in current amplitude over time ("rundown") is a common phenomenon in whole-cell recordings due to the dialysis of essential intracellular components.[17][18] This can be mistaken for a drug effect.

Troubleshooting Guide for Patch-Clamp Recordings with Imidazopyridine Compounds:

Problem Potential Cause Recommended Solution
Difficulty forming a gigaohm seal Debris on pipette tip or cell surface.Ensure solutions are filtered (0.22 µm) and the pipette tip is clean. Apply positive pressure to the pipette as it approaches the cell to clear debris.[19]
Unstable seal after compound application Compound interfering with the membrane-glass seal.Use a perfusion system: Apply the compound locally to the cell using a fast perfusion system rather than adding it to the entire bath. This minimizes the compound's contact with the seal. Consider perforated patch: This configuration maintains the integrity of the intracellular milieu and can lead to more stable recordings, although it results in higher series resistance.[17][18]
Rapid current rundown Dialysis of intracellular components (e.g., ATP, GTP).Supplement internal solution: Include Mg-ATP (2-5 mM) and GTP (0.1-0.5 mM) in your intracellular pipette solution to support cellular metabolism and signaling.[18] Use perforated patch: As mentioned above, this is a very effective way to prevent rundown.[17]
Slow or incomplete washout of the compound Compound is "sticky" and binds non-specifically to the perfusion tubing or the cell.Use a perfusion system with low-binding tubing: Select tubing materials known for low compound adsorption (e.g., PEEK). Include a washout step with a "scavenger" molecule: A low concentration of a protein like bovine serum albumin (BSA) in the washout solution can sometimes help to remove non-specifically bound compound.

Workflow for Mitigating Current Rundown in Patch-Clamp Experiments:

Rundown_Mitigation cluster_whole_cell Whole-Cell Configuration cluster_perforated Alternative Configuration start Current Rundown Observed check_internal 1. Supplement Internal Solution (Mg-ATP, GTP) start->check_internal monitor_rundown 2. Monitor Rundown with Vehicle Control check_internal->monitor_rundown correct_data 3. Correct Data for Rundown monitor_rundown->correct_data perforated_patch 4. Switch to Perforated Patch (e.g., Amphotericin B, Gramicidin) correct_data->perforated_patch If rundown is still significant solution Stable Recordings correct_data->solution If rundown is manageable perforated_patch->solution

Caption: A decision-making workflow for addressing current rundown in patch-clamp recordings.

Part 3: Data Interpretation and Quantitative Analysis

Accurate data interpretation is paramount. This section provides guidance on understanding and comparing quantitative data for imidazopyridine compounds.

Q: I see different IC50 and EC50 values reported for the same imidazopyridine compound in different assays. Why is there a discrepancy, and which value should I trust?

A: It is common to see variations in IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values across different assay formats.[20][21] This does not necessarily mean one value is "wrong" but rather reflects the different experimental conditions and endpoints being measured.

  • Assay-Dependent Factors:

    • Biochemical vs. Cell-Based Assays: A biochemical assay (e.g., using purified protein) measures direct interaction with the target, while a cell-based assay is influenced by factors like cell permeability, metabolism, and engagement of downstream signaling pathways.

    • Endpoint Measurement: Different assays measure different things. For example, a binding assay measures affinity (Kd), while a functional assay (like FLIPR or patch-clamp) measures the compound's effect on receptor activity.

    • Assay Conditions: Variations in buffer composition, temperature, incubation time, and the concentration of other reagents (e.g., the agonist in a functional assay) can all influence the apparent potency of a compound.[21]

Table of Representative Imidazopyridine Compound Activities:

CompoundTargetAssay TypeCell Line/SystemEndpointPotency (IC50/EC50)Reference
ZolpidemGABA-A Receptor (α1 subunit selective)ElectrophysiologyRat Hippocampal NeuronsGABA-evoked current potentiationEC50 ≈ 222.5 nM[22]
Imidazo[1,2-a]pyridine-3-carboxamideM. tuberculosis QcrBWhole-cell growth inhibitionM. tuberculosisMIC90≤0.006 µM[6]
Imidazo[4,5-b]pyridine derivativeGSK-3Kinase activity assayPurified enzymeInhibition of kinase activityIC50 = 8 nM[11][13]
Imidazo[1,2-a]pyridine derivativePD-L1HTRF inhibition assayPurified proteinDisruption of PD-1/PD-L1 interactionIC50 = 1.8 µM[1][23]
Imidazo[1,2-a]pyridine derivativeRSV FusionAntiviral cell-based assayRSV-infected cellsInhibition of viral replicationIC50 = 3 nM[24]

Best Practices for Data Comparison:

  • Compare Like with Like: When comparing the potency of different compounds, use data from the same assay run under identical conditions whenever possible.

  • Understand the Assay: Be aware of what each assay is measuring and the factors that can influence the results.

  • Use a Reference Compound: Always include a well-characterized reference compound in your assays. This allows you to normalize your data and compare results across different experiments and even different labs.

  • Report Detailed Methods: When publishing your data, provide a thorough description of your experimental methods so that others can accurately interpret and reproduce your results.

Conclusion

The imidazopyridine scaffold continues to be a rich source of novel therapeutic agents. By understanding the specific challenges associated with these compounds and implementing the refined protocols and troubleshooting strategies outlined in this guide, researchers can enhance the quality and reliability of their biological data. A systematic and informed approach to assay development and execution is key to unlocking the full potential of this important class of molecules in drug discovery.

References

Validation & Comparative

Navigating the Structure-Activity Landscape of 5-Chloroimidazo[1,5-a]pyridines: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a range of biologically active compounds.[1][2] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-chloroimidazo[1,5-a]pyridines, a specific subset with unique electronic properties conferred by the chloro-substituent at the C5 position. While direct and extensive SAR studies on this particular scaffold are limited in publicly available literature, this document synthesizes data from related imidazo[1,5-a]pyridine series to provide actionable insights for researchers, scientists, and drug development professionals. We will explore the impact of substitutions at various positions on the core, drawing comparisons with alternative scaffolds and providing supporting data where available.

The 5-Chloroimidazo[1,5-a]pyridine Core: A Strategic Starting Point

The introduction of a chlorine atom at the 5-position of the imidazo[1,5-a]pyridine ring system significantly influences its physicochemical properties. This electron-withdrawing group can modulate the pKa of the heterocyclic system, impact metabolic stability, and provide a vector for further functionalization. Its presence is a key consideration in the design of novel therapeutic agents targeting a variety of biological targets, from enzymes to receptors.

Comparative Analysis of Substituent Effects

The biological activity of the imidazo[1,5-a]pyridine scaffold is highly dependent on the nature and position of its substituents. Below, we dissect the SAR at key positions, drawing on data from various therapeutic targets.

The C1 and C3 Positions: Modulators of Potency and Selectivity

Substitutions at the C1 and C3 positions of the imidazole moiety have been shown to be critical for tuning the potency and selectivity of these compounds.

  • Aryl and Heteroaryl Groups: The introduction of aryl or heteroaryl moieties at C1 and C3 can lead to significant interactions with the target protein. For instance, in a series of imidazo[1,5-a]pyridine-based RORc inverse agonists, substitutions at these positions were crucial for achieving high potency. While specific data on 5-chloro analogs is not detailed, the general trend suggests that the nature of these aromatic systems and their substitution patterns are primary drivers of activity.

  • Linker and Side Chain Modifications: The type of linker and the nature of the side chains at these positions also play a pivotal role. For example, the incorporation of amide or ether linkages can provide optimal vectors for reaching into specific pockets of the target protein.

The Pyridine Ring (C5, C6, C7, C8 Positions): Fine-Tuning Physicochemical Properties

Modifications on the pyridine ring are instrumental in optimizing the pharmacokinetic and pharmacodynamic properties of the molecule.

  • The C5-Chloro Substituent: The chloro group at C5, the focus of this guide, is expected to enhance metabolic stability by blocking a potential site of oxidation. Its electron-withdrawing nature can also influence the overall electron density of the ring system, which can be critical for receptor-ligand interactions.

  • Other Pyridine Ring Substitutions: In the broader class of imidazopyridines, substitutions on the pyridine ring have been shown to impact solubility, cell permeability, and protein binding. For example, the introduction of small polar groups can improve aqueous solubility, a desirable property for oral bioavailability.

Data Summary: A Comparative Overview

To facilitate a clear comparison, the following table summarizes hypothetical yet representative data based on trends observed in the broader imidazopyridine literature. This data illustrates the potential impact of substitutions on a generic 5-chloroimidazo[1,5-a]pyridine core targeting a hypothetical kinase.

Compound IDR1-SubstituentR3-SubstituentR7-SubstituentKinase IC50 (nM)
1a HHH>10000
1b PhenylHH520
1c 4-FluorophenylHH250
1d 4-FluorophenylMethylH180
1e 4-FluorophenylMethylMethoxy95

This data is illustrative and intended to represent general SAR trends.

Experimental Protocols: A Guide to Synthesis and Evaluation

The synthesis of 5-chloroimidazo[1,5-a]pyridines can be achieved through various established synthetic routes. A general and robust method involves the cyclization of a substituted 2-aminomethylpyridine precursor.

General Synthesis of the 5-Chloroimidazo[1,5-a]pyridine Core

A common synthetic approach is the reaction of a 2-(aminomethyl)-6-chloropyridine derivative with an appropriate cyclizing agent, such as an aldehyde or a carboxylic acid derivative, under acidic or thermal conditions. The specific choice of reactants and conditions will depend on the desired substitutions at other positions of the scaffold.

DOT Script for Synthetic Workflow

Synthesis_Workflow start 2-(aminomethyl)-6-chloropyridine cyclization Cyclization (e.g., Pictet-Spengler type) start->cyclization aldehyde R1-CHO aldehyde->cyclization product 5-Chloroimidazo[1,5-a]pyridine Core cyclization->product

Caption: General synthetic workflow for the 5-chloroimidazo[1,5-a]pyridine core.

Biological Evaluation: In Vitro Kinase Assay

The biological activity of the synthesized compounds can be assessed using a variety of in vitro and in vivo assays. A standard protocol for an in vitro kinase assay is provided below.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO.

  • Assay Plate Preparation: Add the kinase, substrate, and ATP to the wells of a microtiter plate.

  • Compound Addition: Add the test compound at various concentrations to the assay plate.

  • Incubation: Incubate the plate at room temperature for a specified period to allow the kinase reaction to proceed.

  • Detection: Add a detection reagent that measures the amount of product formed.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Logical Relationships in SAR Analysis

Understanding the interplay between different structural modifications is crucial for successful lead optimization. The following diagram illustrates the logical relationships in the SAR of 5-chloroimidazo[1,5-a]pyridines.

DOT Script for SAR Logic

SAR_Logic cluster_scaffold 5-Chloroimidazo[1,5-a]pyridine Core cluster_mods Substitutions cluster_props Properties C5_Cl C5-Chloro PK Pharmacokinetics C5_Cl->PK Improves Metabolic Stability C1_R C1-Group Potency Potency C1_R->Potency Selectivity Selectivity C1_R->Selectivity C3_R C3-Group C3_R->Potency Py_R Pyridine Ring Subs. Py_R->PK Modulates Solubility, Permeability Efficacy Efficacy Potency->Efficacy Safety Safety Selectivity->Safety PK->Efficacy

Caption: Logical relationships in the SAR of 5-chloroimidazo[1,5-a]pyridines.

Conclusion and Future Directions

The 5-chloroimidazo[1,5-a]pyridine scaffold represents a promising starting point for the development of novel therapeutic agents. While a comprehensive SAR database for this specific scaffold is still emerging, the principles derived from the broader imidazopyridine class provide a solid foundation for rational drug design. Future work should focus on the systematic exploration of substitutions at all positions of the 5-chloroimidazo[1,5-a]pyridine core to build a more detailed understanding of its SAR and unlock its full therapeutic potential.

References

A Senior Application Scientist's Guide to Imidazo[1,5-a]pyridine and Imidazo[1,2-a]pyridine Scaffolds: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Isomers of Interest in Medicinal Chemistry

Within the vast landscape of nitrogen-containing heterocyclic compounds, the imidazopyridine core stands out as a "privileged scaffold"—a molecular framework that consistently demonstrates a remarkable aptitude for binding to a wide array of biological targets. This versatility has cemented its status as a cornerstone in modern drug discovery. Among the various isomeric forms, imidazo[1,2-a]pyridines and imidazo[1,5-a]pyridines have garnered significant attention, each offering a unique constellation of synthetic accessibility, physicochemical characteristics, and pharmacological activities.

The imidazo[1,2-a]pyridine system, arguably the more extensively studied of the two, is the foundational structure for numerous commercial drugs, including the sedative-hypnotic Zolpidem and the anxiolytic Alpidem.[1][2] Its derivatives exhibit a broad therapeutic spectrum, encompassing anticancer, antituberculosis, antiviral, and anti-inflammatory properties.[3][4][5] The imidazo[1,5-a]pyridine scaffold, while less ubiquitous in marketed drugs, is a significant component in a multitude of biologically active molecules and advanced materials.[6][7] It is recognized for its role in developing novel anti-inflammatory agents, anticancer therapeutics, and luminescent materials for bio-imaging and optoelectronics.[7][8]

The fundamental difference between these two isomers lies in the position of the bridgehead nitrogen atom, which profoundly influences their electronic distribution, steric profile, and reactivity. This guide provides a comparative analysis of these two critical scaffolds, offering researchers and drug development professionals a comprehensive resource grounded in experimental data to inform strategic decisions in molecular design and synthesis.

Part 1: A Comparative Overview of Synthetic Strategies

The synthetic route chosen to access a particular scaffold is a critical determinant of its utility in a drug discovery program, influencing factors such as cost, scalability, and the feasibility of generating diverse chemical libraries. Both imidazo[1,2-a] and imidazo[1,5-a]pyridine systems are accessible through various well-established and innovative synthetic methodologies.

Synthesis of Imidazo[1,2-a]pyridines: The Workhorse Scaffold

The construction of the imidazo[1,2-a]pyridine core is dominated by cyclocondensation reactions, a testament to the scaffold's robust and favorable formation.

  • The Tschitschibabin Reaction: The classical and most prevalent method involves the reaction of a 2-aminopyridine with an α-halocarbonyl compound (e.g., α-bromoacetophenone).[9] This method is highly reliable, though it can sometimes require harsh conditions. Modern iterations have introduced milder conditions and the use of bases like sodium bicarbonate to improve yields and substrate scope.[9]

  • Multi-Component Reactions (MCRs): To enhance synthetic efficiency and complexity in a single step, MCRs have been developed. A notable example is the copper-catalyzed three-component coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne, which provides a direct route to a wide range of derivatives.[9]

  • Catalyst- and Solvent-Free Approaches: In line with the principles of green chemistry, innovative methods have emerged that proceed without a catalyst or solvent. Reacting α-bromo/chloroketones with 2-aminopyridines at a modest temperature of 60°C exemplifies this efficient and environmentally benign approach.[9]

  • Oxidative Cyclizations: Various methods utilize an oxidant to facilitate C-N bond formation. For instance, iron-catalyzed aerobic oxidative diamination of nitroalkenes with 2-aminopyridines provides regioselective access to 2-nitro-3-arylimidazo[1,2-a]pyridines.[10]

Caption: General synthetic workflow for Imidazo[1,2-a]pyridines via the Tschitschibabin reaction.

Synthesis of Imidazo[1,5-a]pyridines: The Versatile Isomer

Synthetic routes to the imidazo[1,5-a]pyridine core often involve the cyclization of pre-functionalized pyridine precursors.

  • Cyclization of N-2-Pyridylmethyl Amides: Traditional methods include Vilsmeier-type cyclizations of N-2-pyridylmethyl amides, which are reliable for accessing a range of derivatives.[11]

  • One-Pot Multi-Component Reactions: More contemporary approaches focus on atom economy and operational simplicity. An efficient one-pot method involves the reaction of 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates, mediated by iodine, to construct C-N and C-S bonds simultaneously under mild conditions.[8]

  • Transition-Metal-Free C-H Amination: An innovative strategy employs molecular iodine to mediate the oxidative annulation of 2-pyridyl ketones and alkylamines. This sp3 C-H amination reaction is operationally simple and avoids the need for transition metal catalysts.[12]

  • From Carboxylic Acids: A one-pot synthesis starting from a carboxylic acid and 2-methylaminopyridines using a propane phosphoric acid anhydride (T3P) catalyst has also been reported, highlighting the versatility of available starting materials.[11]

Caption: General synthetic workflow for Imidazo[1,5-a]pyridines via oxidative cyclization.

Table 1: Comparative Summary of Synthetic Methodologies
FeatureImidazo[1,2-a]pyridine DerivativesImidazo[1,5-a]pyridine Derivatives
Primary Precursors 2-Aminopyridines, α-Halocarbonyls[9]2-Aminomethylpyridines, 2-Pyridyl ketones[8][12]
Key Reaction Type Cyclocondensation[9]Intramolecular Cyclization / Annulation[6][12]
Classical Method Tschitschibabin Reaction[9]Vilsmeier-type cyclizations[11]
Modern Approaches Multi-component reactions, Catalyst-free synthesis, Microwave-assisted reactions[9][10][13]One-pot multi-component synthesis, I2-mediated C-H amination[8][12]
Versatility Extremely high; vast literature and diverse commercial starting materials.High; amenable to various cyclization strategies.[6]

Part 2: Physicochemical and Photophysical Properties

The arrangement of atoms within the fused ring system directly impacts the electronic and photophysical properties of these scaffolds, making them suitable for different applications, from bio-imaging probes to materials science.

Electronic and Structural Properties

Both parent scaffolds, imidazo[1,2-a]pyridine (C₇H₆N₂) and imidazo[1,5-a]pyridine (C₇H₆N₂), have the same molecular formula and weight (118.14 g/mol ).[14][15] However, the position of the bridgehead nitrogen atom creates distinct electronic environments. The imidazo[1,2-a]pyridine system is often described as a 10-π electron aromatic system with a nitrogen atom at the junction, analogous to indole. This structure endows it with significant chemical stability and a propensity for fluorescence.[9][16] The imidazo[1,5-a]pyridine scaffold is also a stable aromatic system, and its unique electronic distribution makes it a valuable core for developing luminescent compounds and functional materials.[7]

Photophysical Properties: A Tale of Two Fluorophores

Both scaffolds are known for their fluorescent properties, a characteristic highly sought after for biological imaging and sensing applications.

  • Imidazo[1,2-a]pyridines: These derivatives are well-known for their strong fluorescence emissions, typically in the blue to violet region of the spectrum, with excellent quantum yields.[16] The fluorescence is a result of the π-conjugated bicyclic structure. The photophysical properties are highly tunable; substitution with electron-donating groups or extending the π-conjugation (e.g., with phenyl groups at C2) generally enhances the fluorescence quantum yield, while electron-withdrawing groups can quench it.[16]

  • Imidazo[1,5-a]pyridines: This class of compounds has also attracted significant attention for its luminescent properties.[7] A key characteristic is a consistently wide Stokes shift (the difference between the absorption and emission maxima), often exceeding 5000 cm⁻¹, which is highly advantageous for fluorescence imaging as it minimizes self-quenching and background interference.[17] Similar to their [1,2-a] isomers, the quantum yield of imidazo[1,5-a]pyridines can be tuned through chemical modification, with yields reported up to 0.38 in apolar environments for derivatives containing pyridinyl substituents.[17]

Table 2: Comparative Photophysical Data of Representative Derivatives
ScaffoldDerivative TypeMax. Absorption (nm)Max. Emission (nm)Quantum Yield (Φ)Key Feature
Imidazo[1,2-a]pyridine Phenyl substituted~250-350~350-450Often > 0.5High quantum yields, tunable emission[16]
Imidazo[1,5-a]pyridine Pyridinyl substituted~350-400~450-5500.12 - 0.38Wide Stokes shift (>5000 cm⁻¹)[17]

Part 3: Comparative Biological and Pharmacological Activities

The true value of these scaffolds in drug discovery is realized in their diverse and potent biological activities. The subtle structural difference between the two isomers leads to distinct Structure-Activity Relationships (SAR) and target preferences.

Imidazo[1,2-a]pyridines: A Clinically Validated Scaffold

The imidazo[1,2-a]pyridine core is a cornerstone of medicinal chemistry, with a proven track record of producing successful drugs.[1][3]

  • Anticancer Activity: Derivatives have shown potent cytotoxic activity against a wide range of cancer cell lines, including melanoma, cervical, breast, and liver cancer.[18][19] The mechanism of action often involves the inhibition of key cellular pathways. One study reported a novel derivative with an IC₅₀ value of 2.35 µM against the MCF-7 breast cancer cell line, more potent than the standard drug cisplatin in that assay.[18]

  • Antituberculosis Activity: This scaffold has been a source of highly potent anti-TB agents. Some derivatives exhibit impressive activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[5] Several compounds have shown a minimum inhibitory concentration (MIC₉₀) of ≤0.006 μM.[5]

  • Antibacterial/Antifungal Activity: The scaffold is a frequent component of novel antimicrobial agents.[3][20] Azo-linked imidazo[1,2-a]pyridines have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including resistant strains, with MICs as low as 0.5 mg/mL.[20]

  • Other Activities: The list of documented activities is extensive, including anti-inflammatory, antiviral, anticonvulsant, antiulcer, and analgesic properties.[1][3]

Imidazo[1,5-a]pyridines: An Emerging Pharmacophore

While not as prevalent in the clinic, the imidazo[1,5-a]pyridine scaffold is the basis for numerous potent and selective investigational compounds.[8][21]

  • Anti-inflammatory Activity: Derivatives have been identified as potent inhibitors of NF-κB-inducing kinase (NIK), a key player in inflammatory signaling pathways.[8]

  • Anticancer Activity: Certain derivatives demonstrate significant antitumor activity both in vitro and in vivo.[8] Ru(III) complexes based on this scaffold have been shown to exhibit cytotoxicity and interact with DNA via an intercalative mode.[22]

  • Neuroprotective Agents: Some compounds show promise in treating brain injuries and neurodegenerative conditions like Alzheimer's disease.[8]

  • Enzyme Inhibition: This scaffold has been used to develop inhibitors for various enzymes, including HIV protease and aromatase, the latter being relevant for estrogen-dependent diseases.[11]

Table 3: Comparative Anticancer Activity (IC₅₀ in µM)
ScaffoldDerivativeCancer Cell LineIC₅₀ (µM)Reference
Imidazo[1,2-a]pyridine Compound 9dMCF-7 (Breast)2.35[18]
Imidazo[1,2-a]pyridine Compound 9dHeLa (Cervical)10.89[18]
Imidazo[1,2-a]pyridine Compound 6A375 (Melanoma)9.7[19]
Imidazo[1,2-a]pyridine Compound 12bHepG2 (Hepatocellular)13[19]
Imidazo[1,5-a]pyridine N/AData for specific IC₅₀ values against cancer cell lines were not detailed in the provided search results, but antitumor activity is noted.[8]N/A[8]

Part 4: Experimental Protocols

To provide a practical context, the following section details representative, self-validating protocols for the synthesis of a derivative from each class.

Protocol 1: Synthesis of 2-phenylimidazo[1,2-a]pyridine

This protocol is based on the classical Tschitschibabin reaction, a cornerstone for this scaffold.

Causality: This reaction proceeds via an initial Sₙ2 reaction (N-alkylation) of the endocyclic nitrogen of 2-aminopyridine with the α-bromoacetophenone. The resulting intermediate salt then undergoes an intramolecular condensation between the remaining amino group and the ketone, followed by dehydration to form the aromatic fused-ring system. The choice of a base like NaHCO₃ facilitates the final dehydration step under milder conditions.

Methodology:

  • Reactant Preparation: To a solution of 2-aminopyridine (1.0 mmol) in ethanol (10 mL), add 2-bromoacetophenone (1.1 mmol).

  • Reaction: Add sodium bicarbonate (NaHCO₃, 1.5 mmol) to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (50 mL).

  • Isolation: A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-phenylimidazo[1,2-a]pyridine.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: One-Pot Synthesis of 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine

This protocol is based on a modern, iodine-mediated one-pot reaction.[8]

Causality: This one-pot synthesis is a highly efficient cascade process. It begins with the condensation of 2-(aminomethyl)pyridine and benzaldehyde to form a Schiff base intermediate. Iodine then acts as an oxidant to facilitate the intramolecular cyclization, forming the imidazo[1,5-a]pyridine core. Concurrently, the sodium benzenesulfinate is activated, leading to the C-S bond formation at the C1 position. This convergent approach maximizes atom economy.

Methodology:

  • Reactant Combination: In a 25 mL round-bottom flask, combine 2-(aminomethyl)pyridine (0.5 mmol), benzaldehyde (0.5 mmol), and sodium benzenesulfinate (0.6 mmol).

  • Solvent and Catalyst: Add Dichloroethane (DCE, 3 mL) as the solvent, followed by iodine (I₂, 0.75 mmol).

  • Reaction Conditions: Stir the reaction mixture at 80°C. Monitor the reaction by TLC until the starting materials are consumed (typically 12 hours).[8]

  • Quenching: Cool the reaction to room temperature and quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure product.[8]

  • Characterization: The final product, 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine, should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.[8]

Conclusion and Future Outlook

The comparative analysis of imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine derivatives reveals two isomeric scaffolds with distinct yet complementary profiles for drug discovery and materials science.

  • Imidazo[1,2-a]pyridine stands as a clinically validated and synthetically robust scaffold. Its vast chemical space has been extensively explored, leading to numerous drugs and drug candidates. Future work will likely focus on novel decoration of the core to overcome drug resistance, improve target selectivity, and explore new therapeutic areas. Its strong fluorescence makes it a continued area of interest for advanced diagnostic and imaging agents.[16][23]

  • Imidazo[1,5-a]pyridine represents a scaffold with significant emerging potential. Its unique synthetic routes and distinct electronic properties provide access to novel chemical matter. While less explored in clinical settings, its demonstrated efficacy in preclinical models for cancer, inflammation, and neurological disorders suggests it is a fertile ground for discovering next-generation therapeutics.[8][21] Its characteristic wide Stokes shift is a particularly valuable asset for developing sophisticated fluorescent probes.[17]

For drug development professionals, the choice between these scaffolds is strategic. The imidazo[1,2-a]pyridine core offers a lower-risk path with a wealth of established data, ideal for lead optimization and scaffold hopping. The imidazo[1,5-a]pyridine core presents a higher-risk, higher-reward opportunity to develop truly novel agents with unique mechanisms of action and intellectual property positions. Ultimately, both scaffolds will continue to be invaluable tools in the quest for new and improved medicines.

References

A Comparative Guide to Elucidating the Mechanism of Action of Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazopyridine scaffold is a cornerstone in medicinal chemistry, with various isomers demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] Derivatives of the related imidazo[1,2-a]pyridine core, for instance, have been identified as potent kinase inhibitors, while others act on the central nervous system.[1][4] Based on this precedent, we hypothesize that Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate is a modulator of protein kinase activity. This guide will therefore focus on a systematic approach to screen for kinase inhibition and delineate the downstream cellular consequences.

Hypothesized Mechanism of Action: Kinase Inhibition

Many small molecule kinase inhibitors feature a heterocyclic core that occupies the ATP-binding pocket of the enzyme. The imidazo[1,5-a]pyridine scaffold of our target compound shares structural similarities with known kinase inhibitors. Therefore, our primary hypothesis is that this compound acts as a competitive inhibitor of one or more protein kinases involved in cellular signaling pathways critical for disease progression, such as cancer.

To investigate this, we will compare its activity profile with well-characterized kinase inhibitors targeting pathways commonly dysregulated in cancer, such as the PI3K/AKT/mTOR and MAPK/ERK pathways. For the purpose of this guide, we will use Gefitinib , an EGFR inhibitor, and Taselisib , a PI3K inhibitor, as our primary comparators.

Comparative Compound Profiles
CompoundTarget(s)Mechanism of ActionTherapeutic Area
This compound Hypothesized: Protein Kinases (e.g., EGFR, PI3K)Hypothesized: ATP-competitive inhibitionTo be determined
Gefitinib EGFRATP-competitive inhibition of the tyrosine kinase domainNon-small cell lung cancer
Taselisib PI3K (isoform-selective)ATP-competitive inhibitionBreast Cancer (investigational)

Proposed Experimental Workflow for Mechanism of Action Studies

The following experimental plan is designed to systematically test our hypothesis, from broad screening to specific target validation and cellular effect confirmation.

experimental_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Target Validation cluster_phase3 Phase 3: Cellular Phenotype and Pathway Analysis a Broad Kinase Panel Screening b Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo) a->b Identify potentially sensitive cell lines c In Vitro Kinase Assays (IC50 determination for hit kinases) b->c Prioritize kinases for validation d Western Blot Analysis (Phospho-protein levels) c->d e Cellular Thermal Shift Assay (CETSA) d->e Confirm target engagement f Cell Cycle Analysis (Flow Cytometry) e->f Correlate target binding with cellular effects g Apoptosis Assays (Annexin V/PI staining) f->g h Downstream Pathway Profiling (e.g., Proteomics, RNA-Seq) g->h

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Detailed Experimental Protocols

Broad Kinase Panel Screening
  • Objective: To identify potential kinase targets of this compound from a large, representative panel of human kinases.

  • Methodology:

    • Utilize a commercially available kinase profiling service (e.g., Eurofins DiscoverX, Promega).

    • Screen the compound at a single high concentration (e.g., 10 µM) against a panel of over 400 human kinases.

    • The assay typically measures the displacement of a fluorescent tracer from the kinase active site or the inhibition of ATP consumption.

    • Results are expressed as the percentage of inhibition relative to a control.

  • Data Interpretation: Kinases showing significant inhibition (e.g., >70%) are considered primary "hits" for further investigation.

Cell Viability/Proliferation Assays
  • Objective: To assess the cytotoxic or cytostatic effects of the compound on various cancer cell lines and to identify sensitive lines for further study.

  • Methodology:

    • Select a panel of cancer cell lines with known dependencies on different signaling pathways (e.g., A549 for EGFR, MCF-7 for PI3K).

    • Plate cells in 96-well plates and treat with a serial dilution of this compound, Gefitinib, and Taselisib for 72 hours.

    • Assess cell viability using an MTT or CellTiter-Glo® assay, which measures metabolic activity.

    • Calculate the IC50 (half-maximal inhibitory concentration) for each compound in each cell line.

  • Data Presentation:

Cell LineThis compound (IC50, µM)Gefitinib (IC50, µM)Taselisib (IC50, µM)
A549 (Lung)Experimental DataKnown ValueKnown Value
MCF-7 (Breast)Experimental DataKnown ValueKnown Value
HCT116 (Colon)Experimental DataKnown ValueKnown Value
In Vitro Kinase Assays
  • Objective: To determine the potency (IC50) of the compound against the specific kinase "hits" identified in the initial screen.

  • Methodology:

    • Use a recombinant, purified form of the target kinase.

    • Perform a kinase activity assay in the presence of varying concentrations of the compound.

    • The assay can be based on various detection methods, such as ADP-Glo™ (measuring ADP production) or radiometric assays (measuring incorporation of ³²P-ATP into a substrate).

    • Plot the percentage of kinase activity against the compound concentration to determine the IC50 value.

Western Blot Analysis
  • Objective: To confirm that the compound inhibits the activity of the target kinase within a cellular context by measuring the phosphorylation status of its downstream substrates.

  • Methodology:

    • Treat sensitive cells with this compound at concentrations around its IC50 for a short period (e.g., 1-4 hours).

    • Lyse the cells and separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane and probe with antibodies specific for the phosphorylated form of the kinase's substrate (e.g., phospho-AKT for PI3K inhibition, phospho-ERK for MEK inhibition).

    • Use an antibody for the total protein as a loading control.

  • Expected Outcome: A dose-dependent decrease in the level of the phosphorylated substrate, indicating target inhibition.

signaling_pathway cluster_pathway Hypothesized PI3K/AKT Pathway Inhibition RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates pAKT p-AKT AKT->pAKT autophosphorylates mTOR mTOR pAKT->mTOR activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Inhibitor Ethyl 5-chloroimidazo [1,5-a]pyridine-1-carboxylate Inhibitor->PI3K inhibits

Caption: Hypothesized inhibition of the PI3K/AKT signaling pathway.

Trustworthiness and Self-Validation

Conclusion

While direct experimental data for this compound is not yet publicly available, its structural similarity to other biologically active imidazopyridines provides a strong rationale for investigating its potential as a kinase inhibitor. The comprehensive experimental guide outlined above provides a clear and scientifically rigorous path for elucidating its mechanism of action, determining its potency and specificity, and comparing its performance against established drugs. This structured approach will enable researchers to efficiently and effectively evaluate the therapeutic potential of this novel compound.

References

A Comparative Efficacy Analysis: Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate versus Established Anxiolytics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the therapeutic potential of Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate against well-established anxiolytic and hypnotic drugs. Given the nascent stage of research on this specific molecule, this document outlines a proposed investigational framework to elucidate its mechanism of action and efficacy. This framework will serve as the basis for a hypothetical comparison with current standards of care, such as benzodiazepines and "Z-drugs."

The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Notably, certain compounds within the broader imidazopyridine class, such as zolpidem, are potent hypnotics, suggesting that other derivatives may also modulate central nervous system activity.[2] This structural precedent provides a strong rationale for investigating this compound as a potential modulator of neuronal function, possibly as an anxiolytic or hypnotic agent.

Proposed Mechanism of Action and Comparative Landscape

Many anxiolytic and hypnotic drugs exert their effects by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[3] Benzodiazepines and the structurally distinct "Z-drugs" (e.g., zolpidem, zaleplon, eszopiclone) are positive allosteric modulators of the GABA-A receptor.[4][5] They bind to a site on the receptor distinct from the GABA binding site and enhance the effect of GABA, leading to an increase in chloride ion influx and hyperpolarization of the neuron, which ultimately reduces neuronal excitability.[6][7] This results in sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.[8]

Given the structural similarities to other neurologically active imidazopyridines, it is hypothesized that this compound may also function as a positive allosteric modulator of the GABA-A receptor. The following experimental plan is designed to test this hypothesis and to characterize its efficacy in comparison to established drugs like Diazepam (a benzodiazepine) and Zolpidem (a Z-drug).

Proposed Experimental Investigation

To ascertain the efficacy and mechanism of this compound, a multi-tiered experimental approach is proposed, encompassing in vitro receptor binding and functional assays, followed by in vivo behavioral studies.

In Vitro Characterization: GABA-A Receptor Interaction

The initial phase of investigation will focus on determining if and how the compound interacts with the GABA-A receptor.

1. Radioligand Binding Affinity Assay:

This assay will determine the binding affinity of this compound to the benzodiazepine binding site on the GABA-A receptor.

  • Protocol:

    • Prepare synaptic membrane fractions from rodent cerebral cortex, which are rich in GABA-A receptors.

    • Incubate the membrane preparation with a constant concentration of a radiolabeled ligand that specifically binds to the benzodiazepine site (e.g., [³H]-Flumazenil).[9]

    • Add increasing concentrations of the unlabeled test compound (this compound), Diazepam (positive control), or a negative control.

    • After incubation, separate the bound from the free radioligand via rapid filtration.

    • Quantify the radioactivity of the bound ligand using liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value is then used to calculate the binding affinity (Ki).

2. Electrophysiology: Patch-Clamp Analysis:

This technique will assess the functional effect of the compound on GABA-A receptor activity.

  • Protocol:

    • Utilize cultured neurons or cell lines (e.g., HEK293 cells) stably expressing specific subtypes of human GABA-A receptors.

    • Employ the whole-cell patch-clamp technique to measure the chloride currents flowing through the GABA-A receptor channels.[10][11]

    • Apply a sub-maximal concentration of GABA to elicit a baseline current.

    • Co-apply GABA with increasing concentrations of this compound or a known modulator like Diazepam.

    • Measure the potentiation of the GABA-induced current by the test compound. The concentration that produces 50% of the maximal potentiation (EC₅₀) will be determined.

Diagram of the Proposed In Vitro Experimental Workflow:

G cluster_binding Radioligand Binding Assay cluster_electrophysiology Patch-Clamp Electrophysiology Membrane_Prep Prepare Synaptic Membranes Incubation Incubate with [³H]-Flumazenil and Test Compound Membrane_Prep->Incubation Filtration Separate Bound/Free Ligand Incubation->Filtration Quantification Quantify Radioactivity Filtration->Quantification Analysis_Binding Calculate IC₅₀ and Ki Quantification->Analysis_Binding Cell_Culture Culture Cells Expressing GABA-A Receptors Patching Establish Whole-Cell Patch-Clamp Cell_Culture->Patching GABA_Application Apply Sub-maximal GABA Patching->GABA_Application Co_Application Co-apply GABA and Test Compound GABA_Application->Co_Application Current_Measurement Measure Chloride Current Co_Application->Current_Measurement Analysis_Electro Determine EC₅₀ Current_Measurement->Analysis_Electro

Caption: Workflow for in vitro characterization of the test compound.

In Vivo Efficacy: Behavioral Models of Anxiolysis

Should the in vitro data suggest a positive allosteric modulatory effect on the GABA-A receptor, the next step is to evaluate the anxiolytic-like effects of this compound in established rodent behavioral models.

1. Elevated Plus Maze (EPM):

The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[12][13][14]

  • Protocol:

    • The apparatus consists of a plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

    • Administer the test compound, a vehicle control, or a positive control (e.g., Diazepam) to different groups of mice or rats.

    • After a set pre-treatment time, place each animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a 5-minute period.[13]

    • Record the time spent in the open arms versus the closed arms and the number of entries into each arm type using an automated tracking system.

    • Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.

2. Light-Dark Box Test:

This test is also based on the innate aversion of rodents to brightly illuminated areas and their natural exploratory behavior.[15][16]

  • Protocol:

    • The apparatus consists of a box divided into a small, dark compartment and a larger, illuminated compartment, connected by an opening.

    • Administer the test compound, vehicle, or a positive control to different groups of animals.

    • Place each animal in the center of the illuminated compartment.

    • Allow the animal to freely explore both compartments for a defined period (e.g., 5-10 minutes).[17]

    • Record the time spent in the light compartment and the number of transitions between the two compartments.

    • Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions.

Diagram of the Proposed In Vivo Experimental Workflow:

G cluster_epm Elevated Plus Maze cluster_ldb Light-Dark Box Test Drug_Admin_EPM Administer Test Compound, Vehicle, or Positive Control Placement_EPM Place Animal in Center of Maze Drug_Admin_EPM->Placement_EPM Exploration_EPM Allow 5-minute Exploration Placement_EPM->Exploration_EPM Tracking_EPM Record Time and Entries in Open/Closed Arms Exploration_EPM->Tracking_EPM Analysis_EPM Analyze Anxiolytic Effect Tracking_EPM->Analysis_EPM Drug_Admin_LDB Administer Test Compound, Vehicle, or Positive Control Placement_LDB Place Animal in Light Compartment Drug_Admin_LDB->Placement_LDB Exploration_LDB Allow 5-10 minute Exploration Placement_LDB->Exploration_LDB Tracking_LDB Record Time in Light Box and Transitions Exploration_LDB->Tracking_LDB Analysis_LDB Analyze Anxiolytic Effect Tracking_LDB->Analysis_LDB

Caption: Workflow for in vivo behavioral testing of the test compound.

Hypothetical Comparative Data

The following tables present hypothetical data to illustrate how this compound might compare to Diazepam and Zolpidem, assuming it demonstrates efficacy as a GABA-A receptor modulator with anxiolytic properties.

Table 1: Hypothetical In Vitro GABA-A Receptor Modulation

CompoundBinding Affinity (Ki, nM)Functional Potency (EC₅₀, nM)
This compound1550
Diazepam520
Zolpidem20 (α1 subtype selective)80 (α1 subtype selective)

Table 2: Hypothetical In Vivo Anxiolytic Efficacy (Elevated Plus Maze)

Treatment (Dose)% Time in Open ArmsNumber of Open Arm Entries
Vehicle15 ± 28 ± 1
This compound (1 mg/kg)35 ± 415 ± 2
Diazepam (1 mg/kg)40 ± 518 ± 3
Zolpidem (5 mg/kg)25 ± 312 ± 2

Discussion and Future Directions

The proposed experimental plan would provide critical data to ascertain the therapeutic potential of this compound. If the hypothetical data were confirmed, it would suggest that this compound is a positive allosteric modulator of the GABA-A receptor with anxiolytic-like properties, albeit potentially with a different potency and/or side-effect profile compared to existing drugs.

Further studies would be warranted to investigate its receptor subtype selectivity, pharmacokinetic profile, and potential for side effects such as sedation, motor impairment, and dependence liability. A comprehensive understanding of these parameters is essential for determining its viability as a novel therapeutic agent. The imidazo[1,5-a]pyridine scaffold continues to be a promising area for the discovery of new central nervous system modulators.

References

A Researcher's Guide to Comprehensive Cross-Reactivity Profiling of Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the preclinical assessment of a compound's selectivity is a critical determinant of its future success. Off-target interactions can lead to unforeseen toxicities or, in some cases, reveal opportunities for therapeutic polypharmacology. This guide provides a comprehensive framework for the cross-reactivity profiling of Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate, a novel heterocyclic compound. The imidazo[1,5-a]pyridine scaffold is known to exhibit a wide range of biological activities, suggesting a potential for interactions with multiple target families.[1][2][3][4]

This document is structured to provide not just a series of protocols, but a logical, field-proven workflow for systematically de-risking and understanding the selectivity profile of this, and similar, small molecules. We will delve into the causality behind experimental choices, ensuring that each step provides a self-validating system for robust data generation.

The Rationale for Broad-Spectrum Profiling

Given that imidazopyridine derivatives have been associated with diverse pharmacological effects, including anti-inflammatory, antitumor, and antiviral activities, a broad initial screening approach is warranted.[1][2] A tiered strategy, beginning with wide-panel screens and progressing to more focused mechanistic studies, is the most efficient means of identifying and validating off-target interactions. This guide will focus on a core battery of assays essential for any new chemical entity destined for clinical development, in line with regulatory expectations for preclinical safety pharmacology.[5][6][7][8][9]

The Cross-Reactivity Screening Cascade

A logical progression of assays is crucial for cost-effective and scientifically sound cross-reactivity profiling. The following workflow is designed to first identify potential areas of concern and then to investigate them with increasing detail.

G cluster_0 Tier 1: Broad Profiling cluster_1 Tier 2: Safety Pharmacology cluster_2 Tier 3: Mechanistic Follow-up Kinome Scan Kinome Scan Dose-Response Assays Dose-Response Assays Kinome Scan->Dose-Response Assays Hits Identified GPCR Panel GPCR Panel GPCR Panel->Dose-Response Assays Hits Identified CYP450 Inhibition CYP450 Inhibition CYP450 Inhibition->Dose-Response Assays Significant Inhibition hERG Assay hERG Assay hERG Assay->Dose-Response Assays Significant Inhibition Cytotoxicity Cytotoxicity Cellular Target Engagement Cellular Target Engagement Dose-Response Assays->Cellular Target Engagement Potent Hits Confirmed

Caption: A tiered workflow for cross-reactivity profiling.

Comparative Compounds for Context

To provide a meaningful comparison, this compound should be tested alongside structurally related compounds with known biological activities. This allows for the assessment of structure-activity relationships (SAR) regarding off-target effects.

Compound NameStructureRationale for Inclusion
This compound (Structure of the primary compound)The primary compound of interest.
Zolpidem (Structure of Zolpidem)An imidazopyridine derivative with known GABA-A receptor activity.[3]
Alpidem (Structure of Alpidem)Another imidazopyridine with anxiolytic properties, known to interact with GABA-A receptors.[2]
Saripidem (Structure of Saripidem)An imidazopyridine derivative with hypnotic and anxiolytic effects.[2]

Tier 1: Broad Profiling Methodologies

Kinase Cross-Reactivity Profiling

Protein kinases are one of the largest classes of drug targets, and unintended kinase inhibition is a common source of off-target effects.[10][11][12] A broad kinase panel screen is therefore an essential first step.[13][14][15]

Experimental Protocol: KinomeScan™ Profiling

This competitive binding assay quantitatively measures the interaction of a test compound with a large panel of kinases.

  • Compound Preparation: Solubilize this compound and comparator compounds in 100% DMSO to create a 10 mM stock solution.

  • Assay Concentration: Perform an initial screen at a concentration of 10 µM to identify potential interactions.

  • Binding Assay:

    • Kinases are expressed as fusions with a DNA tag.

    • An immobilized, active-site directed ligand is incubated with the kinase-DNA tag fusion.

    • The test compound is added to the mixture. If the compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.

    • The amount of kinase bound to the solid support is measured via qPCR of the DNA tag. The results are expressed as a percentage of the DMSO control.

Data Presentation:

Kinase TargetThis compound (% Inhibition at 10 µM)Zolpidem (% Inhibition at 10 µM)Alpidem (% Inhibition at 10 µM)Saripidem (% Inhibition at 10 µM)
EGFRExperimental DataExperimental DataExperimental DataExperimental Data
VEGFR2Experimental DataExperimental DataExperimental DataExperimental Data
SRCExperimental DataExperimental DataExperimental DataExperimental Data
ABL1Experimental DataExperimental DataExperimental DataExperimental Data
... (400+ other kinases)............
G-Protein Coupled Receptor (GPCR) Off-Target Profiling

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of approved drugs.[16][17] Unintended interactions with GPCRs can lead to a variety of side effects.

Experimental Protocol: GPCR Functional Assays

This involves a panel of cell-based assays measuring the functional response of various GPCRs to the test compound.[18]

  • Cell Culture: Utilize stable cell lines overexpressing specific GPCRs.

  • Compound Treatment: Treat the cells with this compound and comparators at a concentration of 10 µM.

  • Functional Readout: Measure the downstream signaling of the GPCRs. This can include:

    • cAMP accumulation assays: for Gs and Gi coupled receptors.

    • Calcium flux assays: for Gq coupled receptors.

    • Beta-arrestin recruitment assays: for a universal readout of GPCR activation.

  • Data Analysis: Express the results as a percentage of the response to a known reference agonist or antagonist.

Data Presentation:

GPCR TargetThis compound (% Activation/Inhibition at 10 µM)Zolpidem (% Activation/Inhibition at 10 µM)Alpidem (% Activation/Inhibition at 10 µM)Saripidem (% Activation/Inhibition at 10 µM)
Adrenergic α1AExperimental DataExperimental DataExperimental DataExperimental Data
Dopamine D2Experimental DataExperimental DataExperimental DataExperimental Data
Serotonin 5-HT2AExperimental DataExperimental DataExperimental DataExperimental Data
Muscarinic M1Experimental DataExperimental DataExperimental DataExperimental Data
... (100+ other GPCRs)............
Cytochrome P450 (CYP) Inhibition Profiling

CYP enzymes are crucial for drug metabolism, and their inhibition can lead to drug-drug interactions.[19][20][21]

Experimental Protocol: In Vitro CYP Inhibition Assay (IC50)

This assay determines the concentration of the test compound that inhibits 50% of the activity of major CYP isoforms.[22][23]

  • Microsome Preparation: Use human liver microsomes as the source of CYP enzymes.

  • Incubation: Incubate the microsomes with a specific probe substrate for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9) and a range of concentrations of the test compound.

  • Metabolite Quantification: After a set incubation time, stop the reaction and quantify the formation of the specific metabolite using LC-MS/MS.[19]

  • IC50 Calculation: Plot the percentage of inhibition against the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

CYP IsoformThis compound (IC50, µM)Zolpidem (IC50, µM)Alpidem (IC50, µM)Saripidem (IC50, µM)
CYP1A2Experimental DataExperimental DataExperimental DataExperimental Data
CYP2C9Experimental DataExperimental DataExperimental DataExperimental Data
CYP2C19Experimental DataExperimental DataExperimental DataExperimental Data
CYP2D6Experimental DataExperimental DataExperimental DataExperimental Data
CYP3A4Experimental DataExperimental DataExperimental DataExperimental Data

Tier 2: Safety Pharmacology Methodologies

hERG Channel Inhibition Assay

Inhibition of the hERG potassium channel can lead to QT interval prolongation and life-threatening cardiac arrhythmias.[24][25] This is a mandatory preclinical safety assessment.[26]

Experimental Protocol: Automated Patch Clamp Electrophysiology

This technique directly measures the ionic current through the hERG channel in cells.[24][26]

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Voltage Protocol: Apply a specific voltage protocol to the cells to elicit the characteristic hERG tail current.[27]

  • Compound Application: Apply a range of concentrations of the test compound to the cells.

  • Current Measurement: Measure the hERG tail current before and after compound application.

  • IC50 Determination: Calculate the percentage of inhibition at each concentration and determine the IC50 value.

Data Presentation:

CompoundhERG IC50 (µM)
This compoundExperimental Data
ZolpidemExperimental Data
AlpidemExperimental Data
SaripidemExperimental Data
E-4031 (Positive Control)Experimental Data
In Vitro Cytotoxicity Assay

This assay provides a general measure of the compound's potential to cause cell death.

Experimental Protocol: MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[28][29][30]

  • Cell Plating: Seed a relevant cell line (e.g., HepG2, a human liver cell line) in a 96-well plate.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[31][32]

  • Solubilization: Add a solubilization solution (e.g., DMSO or an acidified ethanol solution) to dissolve the formazan crystals.[29]

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm.

  • IC50 Calculation: Determine the concentration of the compound that reduces cell viability by 50%.

Data Presentation:

CompoundCytotoxicity IC50 (µM) in HepG2 cells
This compoundExperimental Data
ZolpidemExperimental Data
AlpidemExperimental Data
SaripidemExperimental Data
Doxorubicin (Positive Control)Experimental Data

Tier 3: Mechanistic Follow-up

Any significant "hits" from the Tier 1 and Tier 2 screens (e.g., >50% inhibition at 10 µM or an IC50 < 10 µM) should be followed up with more detailed mechanistic studies.

G Hit_Identification Hit Identified in Primary Screen (e.g., Kinase X) Dose_Response Dose-Response Curve Generation (Biochemical Assay) Hit_Identification->Dose_Response Determine Potency (IC50) Cellular_Assay Cellular Target Engagement Assay (e.g., NanoBRET™) Dose_Response->Cellular_Assay Confirm Cellular Activity Functional_Assay Cellular Functional Assay (e.g., Phospho-protein Western Blot) Cellular_Assay->Functional_Assay Assess Downstream Effects Conclusion Confirmation of Off-Target Activity Functional_Assay->Conclusion

Caption: Workflow for mechanistic follow-up of identified off-target hits.

For instance, if this compound shows significant inhibition of a particular kinase, a full dose-response curve should be generated to determine a precise IC50. Subsequently, a cellular target engagement assay, such as the NanoBRET™ assay, can confirm that the compound interacts with the target in a physiological context.[11]

Conclusion and Future Directions

This guide outlines a robust and systematic approach to profiling the cross-reactivity of this compound. By employing a tiered screening cascade, from broad panels to specific mechanistic studies, researchers can build a comprehensive understanding of the compound's selectivity. This data is not only crucial for identifying potential safety liabilities but also for uncovering novel therapeutic opportunities. The ultimate goal is to generate a high-quality data package that enables informed decision-making in the progression of this promising compound towards clinical development.

References

A Senior Application Scientist's Guide to Validating Target Engagement for Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, confirming that a novel compound binds to its intended molecular target within a complex cellular environment is a cornerstone of translational success. This guide provides a comprehensive, technically-grounded framework for validating the target engagement of Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate, a molecule belonging to the biologically active imidazopyridine class.

Public domain information on this specific compound is limited[1][2], a common challenge in early-stage discovery. Therefore, this guide is structured as a multi-pronged strategic plan, outlining how to move from target hypothesis to rigorous cellular validation. We will detail and compare several gold-standard biophysical and cell-based assays, explaining the causality behind experimental choices to ensure a self-validating and robust data package.

The imidazo[1,5-a]pyridine scaffold, a related structure, is known to exhibit a wide range of biological activities, including antitumor, antibacterial, and antiviral properties[3][4][5][6][7][8]. This chemical class has produced marketed drugs, underscoring its therapeutic potential[4][7]. The primary objective is to move beyond phenotypic screening and unequivocally demonstrate that the compound physically interacts with its intended target in a relevant biological system.

Part 1: The Strategic Workflow for Target Engagement Validation

A successful target validation campaign is not a single experiment but a logical progression of orthogonal assays. Each step builds confidence, addresses potential artifacts, and provides a different layer of evidence. The overall strategy is to first confirm direct, biophysical interaction in a simplified system and then prove that this interaction occurs in the complex milieu of a living cell.

TE_Workflow cluster_0 Phase 1: In Silico & Target Hypothesis cluster_1 Phase 2: In Vitro Biophysical Confirmation cluster_2 Phase 3: In-Cell Target Engagement A In Silico Screening (Docking, Pharmacophore) C Hypothesized Target(s) A->C B Literature Review (Analogous Scaffolds) B->C D Isothermal Titration Calorimetry (ITC) C->D E Surface Plasmon Resonance (SPR) C->E F Direct Binding Confirmed (KD, Thermodynamics) D->F E->F G Cellular Thermal Shift Assay (CETSA) F->G H Affinity Purification- Mass Spectrometry (AP-MS) F->H I Validated Cellular Target Engagement G->I H->I CETSA_Workflow A 1. Cell Culture Treat with Compound vs. Vehicle B 2. Heat Challenge Apply temperature gradient (e.g., 40°C to 65°C) A->B C 3. Cell Lysis (e.g., Freeze-Thaw Cycles) B->C D 4. Separation Centrifuge to pellet aggregated proteins C->D E 5. Supernatant Analysis Collect soluble fraction D->E F 6. Detection Quantify soluble target protein (Western Blot, ELISA, etc.) E->F G Result: Melt Curve Plot % Soluble Protein vs. Temp F->G

References

A Comparative Study of Halogenated vs. Non-Halogenated Imidazopyridines: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The imidazopyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4] The strategic functionalization of this privileged heterocyclic system is a key aspect of drug design and lead optimization. Among the various chemical modifications, halogenation plays a particularly significant role in fine-tuning the physicochemical and pharmacological properties of imidazopyridine derivatives.

This guide provides a comparative analysis of halogenated and non-halogenated imidazopyridines, offering insights into the profound impact of halogen substitution on their synthesis, physicochemical characteristics, and biological activities. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the design and development of novel imidazopyridine-based therapeutics.

The Strategic Role of Halogenation in Drug Design

For many years, halogens were incorporated into drug candidates primarily to leverage their steric bulk and lipophilicity.[5] However, our understanding of the role of halogens in medicinal chemistry has evolved significantly. It is now well-established that halogens can engage in specific non-covalent interactions, known as halogen bonds, which can contribute favorably to the stability of drug-target complexes.[5][6]

Halogenation can influence a molecule's properties in several ways:

  • Lipophilicity: Halogens generally increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its bioavailability.[7][8]

  • Metabolic Stability: The introduction of a halogen atom can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug.[6][8]

  • Binding Affinity and Selectivity: Halogens can alter the electronic properties of a molecule and participate in halogen bonding with the target protein, leading to enhanced binding affinity and selectivity.[6][9]

  • Acidity and Basicity: The high electronegativity of halogens can influence the pKa of nearby functional groups, which can be critical for drug-receptor interactions.[8]

Synthesis of Imidazopyridines: A Comparative Overview

The synthesis of the imidazopyridine core can be achieved through various methods, with the choice of route often depending on the desired substitution pattern.

General Synthesis of the Imidazopyridine Scaffold

A common and versatile method for the synthesis of 2-substituted imidazo[1,2-a]pyridines is the condensation of a 2-aminopyridine with an α-haloketone, a reaction first described by Tschitschibabin.[1] More contemporary approaches include multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction, and metal-catalyzed cross-coupling reactions.[10][11][12]

Experimental Protocol: General Synthesis of a 2-Aryl-Imidazo[1,2-a]pyridine (Non-Halogenated)

This protocol describes the synthesis of a non-halogenated imidazopyridine via the reaction of a 2-aminopyridine with an α-bromoketone.

Materials:

  • 2-Aminopyridine

  • 2-Bromoacetophenone

  • Ethanol

  • Sodium bicarbonate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-aminopyridine (1.0 eq) in ethanol, add 2-bromoacetophenone (1.1 eq) and sodium bicarbonate (1.5 eq).

  • Stir the reaction mixture at reflux for 4-6 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by NMR and mass spectrometry.

Introduction of Halogens

Halogen atoms can be introduced into the imidazopyridine scaffold either by using halogenated starting materials or by direct halogenation of a pre-formed imidazopyridine ring. Direct halogenation is a common strategy, with various reagents available for this purpose.[13][14]

Experimental Protocol: Halogenation of a 2-Aryl-Imidazo[1,2-a]pyridine

This protocol describes the regioselective bromination of a 2-aryl-imidazo[1,2-a]pyridine at the C3 position using N-bromosuccinimide (NBS).

Materials:

  • 2-Aryl-imidazo[1,2-a]pyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the 2-aryl-imidazo[1,2-a]pyridine (1.0 eq) in acetonitrile in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add N-bromosuccinimide (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

  • Characterize the final product by NMR and mass spectrometry to confirm the regioselectivity of the halogenation.

Comparative Physicochemical Properties

The introduction of a halogen atom can significantly alter the physicochemical properties of an imidazopyridine derivative. The following table provides a comparative summary of key properties for a hypothetical pair of non-halogenated and halogenated imidazopyridines.

PropertyNon-Halogenated ImidazopyridineHalogenated (Bromo) ImidazopyridineRationale for Difference
Molecular Weight LowerHigherAddition of a bromine atom.
Melting Point (°C) Generally lowerGenerally higherIncreased molecular weight and potential for intermolecular interactions.
Lipophilicity (LogP) LowerHigherHalogens increase the lipophilicity of a molecule.[7]
Aqueous Solubility HigherLowerIncreased lipophilicity leads to decreased solubility in polar solvents.

Comparative Pharmacological Activities

The impact of halogenation on the biological activity of imidazopyridines is profound and can manifest as changes in potency, selectivity, and pharmacokinetic profile.

Case Study: Inhibition of a Protein Kinase

Protein kinases are a major class of drug targets, and many imidazopyridine derivatives have been developed as kinase inhibitors.[15] The following table illustrates the potential effect of halogenation on the inhibitory activity of an imidazopyridine against a hypothetical protein kinase.

CompoundIC50 (nM)Target KinaseRationale for Difference in Activity
Non-Halogenated Imidazopyridine 150Kinase XThe non-halogenated compound may bind to the active site through hydrogen bonding and hydrophobic interactions.
Halogenated (Chloro) Imidazopyridine 25Kinase XThe chlorine atom can form a halogen bond with a backbone carbonyl oxygen in the hinge region of the kinase, leading to a significant increase in binding affinity and potency.[9]
Case Study: Antibacterial Activity

Imidazopyridines have also shown promise as antibacterial agents.[2] Halogenation can enhance the antibacterial activity by increasing the compound's ability to penetrate the bacterial cell wall or by improving its interaction with a bacterial target.

CompoundMinimum Inhibitory Concentration (MIC) (µg/mL)Bacterial StrainRationale for Difference in Activity
Non-Halogenated Imidazopyridine 64Staphylococcus aureusModerate activity due to baseline interactions with the bacterial target.
Halogenated (Fluoro) Imidazopyridine 8Staphylococcus aureusThe fluorine atom can enhance membrane permeability and may also form favorable interactions with the target enzyme, leading to increased potency.[8][16]

Visualizing the Impact of Halogenation

Diagrams can be powerful tools for visualizing the concepts discussed in this guide.

experimental_workflow cluster_synthesis Synthesis cluster_testing Biological Testing start Starting Materials reaction Chemical Reaction start->reaction purification Purification reaction->purification characterization Characterization purification->characterization assay Biological Assay characterization->assay Test Compound data Data Collection assay->data analysis Data Analysis data->analysis

Caption: A generalized experimental workflow for the synthesis and biological evaluation of imidazopyridine derivatives.

halogen_bond cluster_protein Protein Backbone cluster_ligand Halogenated Ligand O O C C C->O N N C->N H H N->H R R X X R->X X->O Halogen Bond

Caption: A schematic representation of a halogen bond between a halogenated ligand (R-X) and a carbonyl oxygen on a protein backbone.

Conclusion

The strategic incorporation of halogens into the imidazopyridine scaffold is a powerful tool in modern drug discovery. Halogenation can profoundly influence the physicochemical properties and pharmacological activities of these versatile molecules, often leading to significant improvements in potency, selectivity, and metabolic stability. A thorough understanding of the principles of halogenation and the ability to rationally design and synthesize halogenated imidazopyridines are essential skills for medicinal chemists aiming to develop the next generation of innovative therapeutics.

References

A Comparative Guide to Elucidating the Metabolic Pathway of Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and development, a thorough understanding of a new chemical entity's (NCE) metabolic fate is paramount.[1] The biotransformation of a drug candidate dictates its pharmacokinetic profile, potential for drug-drug interactions (DDIs), and can lead to the formation of active or toxic metabolites.[2][3] This guide provides a comprehensive, technically-grounded framework for elucidating the metabolic pathway of Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate (ECIP), a heterocyclic compound with potential pharmacological interest.[4][5]

The structure of ECIP presents several key metabolic liabilities that warrant investigation: an ethyl ester group susceptible to hydrolysis, a chloro-substituted imidazopyridine core prone to oxidative metabolism by Cytochrome P450 (CYP) enzymes, and potential involvement of other enzyme systems like aldehyde oxidase (AO).[6][7]

This document is structured not as a rigid protocol, but as a strategic guide. We will compare and contrast the primary in vitro systems—liver microsomes, S9 fractions, and cryopreserved hepatocytes—to build a complete metabolic picture, from initial stability assessment to definitive pathway mapping and enzyme identification.

Part 1: Strategic Approach to In Vitro Metabolic Investigation

The elucidation of a metabolic pathway is a stepwise process. Our investigation begins with a broad assessment of metabolic stability across different subcellular and cellular systems, followed by a detailed search for metabolites, and concludes with the identification of the specific enzymes responsible.

G cluster_0 Phase 1: Stability Assessment cluster_1 Phase 2: Metabolite Discovery cluster_2 Phase 3: Enzyme Identification Stability Metabolic Stability Screening (ECIP disappearance) Microsomes Liver Microsomes (Phase I Focus) Stability->Microsomes Compare Systems S9 S9 Fraction (Phase I + Cytosolic) Stability->S9 Compare Systems Hepatocytes Hepatocytes (Gold Standard) Stability->Hepatocytes Compare Systems MetID Metabolite Identification (LC-MS/MS Analysis) Microsomes->MetID Analyze Samples S9->MetID Analyze Samples Hepatocytes->MetID Analyze Samples Pathway Pathway Construction MetID->Pathway Phenotyping Reaction Phenotyping Pathway->Phenotyping Identify Responsible Enzymes rCYP Recombinant CYPs (Direct Evidence) Phenotyping->rCYP Compare Methods Inhibitors Chemical Inhibition (Primary Pathway ID) Phenotyping->Inhibitors Compare Methods Conclusion Comprehensive Metabolic Profile rCYP->Conclusion Inhibitors->Conclusion

Caption: Overall experimental workflow for metabolic pathway elucidation.

Part 2: Comparative Assessment of Metabolic Stability

The first step is to determine if, and how quickly, ECIP is metabolized. This is achieved by measuring the rate of disappearance of the parent compound over time in various liver-derived systems.[8] The choice of system is critical as each offers a different level of enzymatic complexity.

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain the majority of Phase I CYP enzymes.[8] They are cost-effective and ideal for a first-pass screen to determine if a compound is a substrate for CYP-mediated oxidation.

  • S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomes and cytosolic enzymes.[9] This system is superior to microsomes if enzymes outside the endoplasmic reticulum (e.g., esterases, some sulfotransferases) are suspected to play a role. Given ECIP's ethyl ester moiety, S9 is a more comprehensive choice than microsomes alone.

  • Suspension Hepatocytes: These are intact liver cells containing a full complement of Phase I and Phase II metabolic enzymes, cofactors, and transporters.[1] They represent the "gold standard" for in vitro metabolism studies, providing the most physiologically relevant data on stability and metabolite formation.[10] For compounds that are slowly metabolized, plated hepatocytes can be used for longer incubation times.[11][12]

Comparative Stability Data (Hypothetical)

The following table illustrates the type of comparative data generated from these experiments. A short half-life (t₁/₂) and high intrinsic clearance (CLᵢₙₜ) indicate rapid metabolism.[13]

In Vitro SystemSpeciesHalf-Life (t₁/₂, min)Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein or 10⁶ cells)Primary Pathway Indicated
Liver Microsomes Human4515.4Moderate CYP-mediated metabolism
Rat2527.7Faster CYP-mediated metabolism than human
S9 Fraction Human1838.5Rapid metabolism; involvement of both CYP and/or cytosolic enzymes (e.g., esterases)
Rat1257.8Very rapid metabolism; likely multiple pathways
Hepatocytes Human2231.5Rapid metabolism involving Phase I and potentially Phase II conjugation
Rat1546.2Faster overall metabolism than human

Interpretation: The significantly faster clearance in S9 and hepatocytes compared to microsomes strongly suggests that both CYP enzymes (present in all systems) and cytosolic enzymes, most likely esterases hydrolyzing the ethyl ester, contribute to ECIP's metabolism.

Protocol 1: In Vitro Metabolic Stability Assay
  • Preparation: Prepare a 1 mM stock solution of ECIP in DMSO. Warm incubation medium (e.g., Williams Medium E for hepatocytes or phosphate buffer for subcellular fractions) to 37°C.[1]

  • System Preparation:

    • Hepatocytes: Thaw cryopreserved hepatocytes and determine viability. Resuspend to a final concentration of 0.5 x 10⁶ viable cells/mL in pre-warmed medium.[1]

    • Microsomes/S9: Dilute protein to a final concentration of 0.5 mg/mL in phosphate buffer.

  • Initiation: Add ECIP to the prepared systems to achieve a final concentration of 1 µM. For microsomes and S9, pre-incubate for 5 minutes before adding the critical cofactor NADPH (final concentration 1 mM) to start the reaction.[13] A control incubation without NADPH should be run to assess non-CYP mediated metabolism.

  • Incubation & Sampling: Incubate at 37°C in a shaking water bath. At specified time points (e.g., 0, 5, 15, 30, 60, 120 min), withdraw an aliquot of the reaction mixture.[1]

  • Quenching: Immediately stop the reaction by adding the aliquot to 2-3 volumes of ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.[13]

  • Sample Processing: Vortex and centrifuge the samples to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.

  • Analysis: Quantify the remaining ECIP concentration at each time point using a validated LC-MS/MS method. Calculate t₁/₂ and CLᵢₙₜ from the disappearance curve.[11]

Part 3: Metabolite Identification and Pathway Construction

Once metabolic instability is confirmed, the next objective is to identify the structures of the metabolites formed. This is accomplished by analyzing the quenched samples from the stability assays using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][15]

The structural features of ECIP suggest several predictable biotransformations:[16]

  • Phase I Reactions:

    • Ester Hydrolysis: Cleavage of the ethyl ester to form the corresponding carboxylic acid (M1). This results in a mass change of -28 Da. This reaction is typically mediated by carboxylesterases present in the S9 and hepatocyte systems.[7]

    • Oxidation (Hydroxylation): Addition of an oxygen atom (+16 Da) to the imidazopyridine ring system (M2, M3). This is a classic CYP-mediated reaction.[17] The presence of the chlorine atom, an electron-withdrawing group, may influence the position of hydroxylation.[17]

    • Dehalogenation: Replacement of the chlorine atom with a hydroxyl group. While possible, this is generally a less common metabolic pathway for chloroaromatic compounds compared to ring oxidation.[18]

  • Phase II Reactions:

    • Glucuronidation: If hydroxylated metabolites are formed, they can be conjugated with glucuronic acid (+176 Da) by UGT enzymes, primarily in hepatocytes (M4).[3]

Proposed Metabolic Pathway for ECIP

G ECIP ECIP (Parent Drug) m/z = 239.04 M1 M1: Carboxylic Acid (Hydrolysis) m/z = 211.01 ECIP->M1 Esterases M2 M2: Hydroxylated ECIP (Oxidation) m/z = 255.04 ECIP->M2 CYP450s M3 M3: Hydrolyzed & Oxidized (Oxidation) m/z = 227.00 M1->M3 CYP450s M2->M3 Esterases M4 M4: Glucuronide Conjugate (Glucuronidation) m/z = 431.07 M2->M4 UGTs

Caption: Proposed metabolic pathway of this compound.

Protocol 2: Metabolite Identification using LC-MS/MS
  • Chromatography: Separate the components of the processed samples using a reverse-phase C18 HPLC column with a gradient elution (e.g., water and acetonitrile, both with 0.1% formic acid).[19]

  • Mass Spectrometry: Analyze the column eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in both full scan mode and data-dependent MS/MS mode.[14]

  • Data Processing:

    • Compare the chromatograms of the t=0 sample (or a control incubation) with later time points. Look for new peaks that are absent at t=0.

    • Extract the exact mass of these new peaks and calculate their elemental composition.[20]

    • Compare the observed mass shifts from the parent drug (m/z 239.04 for [M+H]⁺) with common biotransformations (e.g., +15.99 for oxidation, -28.03 for hydrolysis).[21]

    • Analyze the MS/MS fragmentation patterns of the parent drug and the potential metabolites to pinpoint the site of modification.

Part 4: Reaction Phenotyping: A Comparative Approach to Enzyme Identification

Identifying the specific enzymes responsible for a drug's metabolism is crucial for predicting clinical DDIs.[22] For CYP-mediated pathways, two complementary methods are industry standard.[23][24]

  • Recombinant Human CYPs: This approach involves incubating the drug with a panel of individual, cDNA-expressed CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2).[22] This provides direct evidence of which isoforms can metabolize the compound.

  • Chemical Inhibition in Human Liver Microsomes (HLM): This method uses isoform-selective chemical inhibitors in a complex HLM matrix.[9] A significant reduction in metabolism in the presence of a specific inhibitor (e.g., ketoconazole for CYP3A4) indicates that the target enzyme is a primary contributor to the drug's clearance in the liver.[23]

These two approaches are complementary; recombinant enzymes show capability, while inhibition studies show contribution within a more complex biological system.[10]

Comparative Data for CYP Phenotyping (Hypothetical)
MethodEnzyme/InhibitorResultConclusion
Recombinant CYPs CYP1A2Low TurnoverMinor Contributor
CYP2C9Moderate TurnoverContributor
CYP2D6Negligible TurnoverNot Involved
CYP3A4High TurnoverMajor Contributor
Chemical Inhibition Furafylline (1A2)12% InhibitionMinor Role
Sulfaphenazole (2C9)35% InhibitionSignificant Role
Quinidine (2D6)<5% InhibitionNot Involved
Ketoconazole (3A4)75% InhibitionPrimary Pathway
Protocol 3: CYP Reaction Phenotyping
  • Recombinant CYP Assay:

    • Incubate ECIP (1 µM) with individual recombinant CYP enzymes (e.g., 25 pmol/mL) and a cytochrome P450 reductase system in phosphate buffer.

    • Initiate the reaction with NADPH and incubate for a fixed time (e.g., 30 minutes) at 37°C.

    • Quench and process samples as described in Protocol 1.

    • Analyze for the disappearance of ECIP or the formation of an oxidative metabolite (e.g., M2).

  • Chemical Inhibition Assay:

    • Use the HLM stability assay conditions from Protocol 1.

    • Pre-incubate HLM with a selective chemical inhibitor for each major CYP isoform for 10-15 minutes.

    • Add ECIP to start the reaction (final concentration should be below the enzyme's Km, if known).

    • Incubate for a time point that yields ~20-30% metabolism in the uninhibited control.

    • Quench, process, and analyze. Calculate the percent inhibition relative to the vehicle control.

Integrated Discussion and Conclusion

By integrating the data from these comparative experiments, a comprehensive metabolic profile for this compound can be constructed. Our hypothetical data suggest that ECIP is a rapidly metabolized compound. The primary metabolic pathways are:

  • Ester Hydrolysis: A significant pathway, likely mediated by carboxylesterases, leading to the formation of the carboxylic acid metabolite (M1). This is evidenced by the sharp increase in clearance in S9 and hepatocytes compared to microsomes.

  • CYP-Mediated Oxidation: The compound is also a substrate for CYP enzymes, with CYP3A4 being the major contributor and CYP2C9 playing a secondary role. This is supported by both recombinant enzyme and chemical inhibition data.

The elucidation of these pathways is critical. The high involvement of CYP3A4 suggests a high potential for DDIs with other drugs that are substrates, inhibitors, or inducers of this enzyme.[9] Furthermore, all major metabolites should be synthesized and tested for their own pharmacological activity and potential toxicity.

This guide outlines a logical, evidence-based approach that combines comparative in vitro methodologies to robustly characterize the metabolic fate of a novel compound. This strategy not only satisfies regulatory expectations but also provides crucial insights that guide safer and more effective drug development.

References

A Senior Application Scientist's Guide to In Vivo Efficacy and Toxicity Studies of Novel Imidazo[1,5-a]Pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] After promising in vitro results, the critical next step in the drug development pipeline is the rigorous evaluation of a compound's performance in a living system. This guide provides a comprehensive framework for designing and interpreting in vivo efficacy and toxicity studies for novel imidazo[1,5-a]pyridine derivatives, with a focus on oncology applications.

The primary goals of preclinical safety and efficacy evaluation are to identify an initial safe dose for human studies, define potential organ toxicities, and establish clear safety parameters for clinical monitoring.[4][5] This process is not merely a checklist; it is a scientific investigation into how a potential drug behaves in a complex biological environment, bridging the gap between laboratory discovery and clinical application.[6]

Section 1: Designing a Robust In Vivo Efficacy Study

The transition from in vitro screening to in vivo testing is a pivotal moment in drug development.[7] While cell-based assays provide initial clues, they cannot replicate the intricate interactions of a whole organism. An in vivo study is essential to understand a compound's true therapeutic potential. For anticancer agents, the subcutaneous xenograft model in immunodeficient mice is a foundational and widely used method for initial efficacy assessment.[8][9]

The Rationale Behind the Xenograft Model

The choice of an animal model is paramount. Immunodeficient mice (e.g., athymic nude or SCID) are selected because their compromised immune systems prevent the rejection of transplanted human tumor cells.[8] This allows for the growth of human-derived tumors, providing a relevant system to test the activity of a novel compound against a specific human cancer.[9] The subcutaneous model, where tumor cells are injected under the skin, is favored for initial studies due to the ease of tumor implantation, monitoring, and measurement.[9]

Experimental Workflow: Subcutaneous Xenograft Model

The following diagram outlines the typical workflow for an in vivo efficacy study.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Tumor Implantation & Growth cluster_2 Phase 3: Treatment & Monitoring cluster_3 Phase 4: Endpoint & Analysis A Cell Culture (e.g., A549 Lung Carcinoma) B Animal Acclimatization (e.g., Athymic Nude Mice, 1-2 weeks) C Harvest & Prepare Cells (e.g., 5x10^6 cells in Matrigel) B->C D Subcutaneous Injection of Tumor Cells C->D E Tumor Growth Monitoring (Calipers, ~100-150 mm³) D->E F Randomize Mice into Treatment Groups (n=8-10/group) E->F G Administer Treatment (e.g., Daily IP injection) F->G H Monitor Tumor Volume & Body Weight (2-3x weekly) G->H I Endpoint Criteria Met (e.g., Tumor >2000 mm³ or 28 days) H->I J Euthanasia & Necropsy I->J K Tumor Excision, Weight, & Tissue Analysis (e.g., Histology) J->K

Caption: Workflow for an in vivo anticancer efficacy study.

Detailed Protocol: Anticancer Efficacy in a Xenograft Model

This protocol is a standardized procedure for assessing the efficacy of novel imidazo[1,5-a]pyridine compounds.

  • Cell Preparation: Culture a human cancer cell line (e.g., A549 non-small cell lung cancer) under standard conditions. Harvest cells during the logarithmic growth phase.

  • Animal Handling: Use female athymic nude mice, 6-8 weeks old. Allow them to acclimatize to the facility for at least one week before the experiment begins.

  • Tumor Implantation: Resuspend the harvested cancer cells in a 1:1 mixture of serum-free media and Matrigel to a final concentration of 5 x 107 cells/mL.[10] Subcutaneously inject 100 µL of this cell suspension into the right flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (typically 8-10 mice per group).

  • Treatment Administration:

    • Vehicle Control: Administer the formulation vehicle (e.g., 0.5% CMC in saline) to the control group.

    • Test Compounds (e.g., IMP-001, IMP-002): Administer the novel compounds at predetermined doses (e.g., 25 mg/kg and 50 mg/kg) via intraperitoneal (IP) or oral (PO) route daily.

    • Positive Control: Administer a standard-of-care chemotherapy agent (e.g., Doxorubicin at 5 mg/kg, twice weekly).

  • Monitoring: Measure tumor volume and mouse body weight three times per week. Observe animals daily for any clinical signs of toxicity.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined size (e.g., 2000 mm³), or after a fixed duration (e.g., 28 days). Euthanize all animals.

  • Analysis: Excise the tumors and record their final weight. Tissues can be preserved for further analysis (e.g., histology, biomarker analysis).

Comparative Efficacy Data

The performance of novel compounds should be compared against both a negative (vehicle) and a positive (standard-of-care) control.

GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-1850 ± 210-+2.5
IMP-001 25980 ± 15047.0-1.8
IMP-001 50555 ± 9570.0-4.5
IMP-002 50890 ± 13051.9-2.1
Doxorubicin5610 ± 11067.0-12.5

Data are presented as mean ± SEM and are hypothetical.

Section 2: Comprehensive In Vivo Toxicity and Safety Profiling

Efficacy is only half of the story. A potent compound is clinically useless if it is too toxic. Preclinical toxicology studies are essential to identify potential safety concerns and determine a safe dose range for human trials.[11] An acute toxicity study is often the first step, providing critical information on the potential for overdose and identifying target organs of toxicity.[11]

The Rationale for Standardized Toxicity Testing

Regulatory bodies like the Organisation for Economic Co-operation and Development (OECD) have established guidelines to ensure that toxicity data is reproducible and comparable across different laboratories. The OECD Test Guideline 423 (Acute Toxic Class Method) is a stepwise procedure that uses a minimal number of animals to classify a substance's toxicity.[12][13] This approach is favored for its ethical consideration of reducing animal use while still providing sufficient data for hazard classification.[12][14]

Experimental Workflow: Acute Oral Toxicity Study (OECD 423)

This diagram illustrates the stepwise procedure of the Acute Toxic Class Method.

G cluster_0 Step 1: Starting Dose cluster_1 Step 2: Observation (14 Days) cluster_2 Step 3: Decision Point cluster_3 Step 4: Next Action A Select Starting Dose (e.g., 300 mg/kg, based on prior info) Administer to 3 female rats B Monitor for mortality & clinical signs (e.g., tremors, lethargy, salivation) A->B C Mortality Outcome? B->C D 0 or 1 death: Test higher dose (2000 mg/kg) in 3 new animals C->D Low Mortality E 2 or 3 deaths: Test lower dose (50 mg/kg) in 3 new animals C->E High Mortality F Stop test & classify substance based on outcomes at each dose level D->F E->F

Caption: Decision workflow for an acute oral toxicity study (OECD 423).

Detailed Protocol: Acute Oral Toxicity Study

This protocol is adapted from the OECD 423 guideline.[12][15]

  • Animal Selection: Use young, healthy adult female rats (8-12 weeks old), as females are often more sensitive.[16] Acclimatize the animals for at least 5 days.

  • Fasting: Fast animals overnight prior to dosing (food, but not water, is withheld).

  • Dose Administration: Administer the test compound via oral gavage. The volume should typically not exceed 1 mL/100g of body weight.[16]

  • Starting Dose: Based on available data, select a starting dose from the fixed levels of 5, 50, 300, or 2000 mg/kg.[15] If no data is available, 300 mg/kg is often recommended.[15] Administer the dose to a group of 3 animals.

  • Observations: Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.[15] Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior).

  • Stepwise Procedure:

    • If 2 or 3 animals die at the starting dose, the test is repeated at a lower dose level in a new group of 3 animals.

    • If 0 or 1 animal dies, the test is repeated at a higher dose level in a new group of 3 animals.

  • Endpoint: At the end of the 14-day observation period, all surviving animals are euthanized. A gross necropsy is performed on all animals (including those that died during the study) to identify any tissue abnormalities.

Comparative Toxicity Data

The results help classify the compound and identify a No-Observed-Adverse-Effect Level (NOAEL).

CompoundDose (mg/kg)Mortality (n/3)Key Clinical SignsNecropsy FindingsGHS Classification
IMP-001 3000/3Mild lethargy on Day 1No abnormalitiesCategory 5 or Unclassified
20001/3Lethargy, piloerectionNo abnormalitiesCategory 5
IMP-002 3002/3Severe lethargy, tremorsPale liverCategory 4
500/3No signsNo abnormalities(LD50 between 50-300 mg/kg)
IMP-003 3003/3Convulsions, rapid death-Category 3
501/3LethargyDiscolored kidneys(LD50 between 5-50 mg/kg)

Data are hypothetical. GHS = Globally Harmonized System of Classification and Labelling of Chemicals.

Section 3: Integrated Analysis - The Therapeutic Index

The ultimate goal of these studies is to determine a compound's Therapeutic Index (TI) , a quantitative measure of its relative safety.[17][18] The TI compares the dose that produces a therapeutic effect (Effective Dose, ED50) to the dose that causes toxicity (Toxic Dose, TD50).[19][20] A higher TI is preferable, as it indicates a wider margin between the effective and toxic doses.[19][21]

TI = TD50 / ED50

Comparative Analysis and Decision Making

By integrating the efficacy and toxicity data, we can calculate a preclinical TI to guide lead candidate selection.

CompoundEfficacy (ED50, mg/kg)Toxicity (Approx. LD50, mg/kg)Preclinical Therapeutic Index (LD50/ED50)Assessment
IMP-001 ~45>2000>44.4Excellent. Highly effective with a very wide safety margin.
IMP-002 ~48~150~3.1Poor. Efficacious, but has a narrow safety margin. High risk of toxicity.
Doxorubicin~4~40~10Moderate. The benchmark, but with known toxicity limitations.

ED50 and LD50 values are estimated from the hypothetical data tables.

This analysis clearly identifies IMP-001 as the superior lead candidate due to its high efficacy and significantly better safety profile compared to both the alternative novel compound (IMP-002) and the standard-of-care (Doxorubicin).

Lead Candidate Selection Workflow

The decision-making process for advancing a compound involves a logical progression through efficacy and safety gates.

G A Novel Imidazo[1,5-a]pyridine Candidate B Significant In Vivo Efficacy? A->B C Acceptable In Vivo Toxicity Profile? B->C Yes G STOP (Re-evaluate/Redesign) B->G No D Calculate Therapeutic Index (TI) C->D Yes H STOP (High Toxicity) C->H No E TI > Benchmark? D->E F Advance to Further Preclinical Development E->F Yes I STOP (Poor Safety Margin) E->I No

Caption: Decision flowchart for preclinical lead candidate selection.

Conclusion

The in vivo evaluation of novel imidazo[1,5-a]pyridine compounds is a multi-faceted process that requires careful experimental design and integrated data analysis. By systematically assessing both efficacy in relevant disease models and safety through standardized toxicity protocols, researchers can build a comprehensive profile of a drug candidate. This guide provides a foundational framework for these critical studies, emphasizing the importance of scientific rationale, robust methodology, and the ultimate goal of identifying compounds with a superior therapeutic index, paving the way for successful clinical translation.

References

Safety Operating Guide

Navigating the Disposal of Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The principles outlined herein are grounded in the core tenets of laboratory safety: segregation of waste, proper containment, clear labeling, and adherence to institutional and regulatory guidelines. By understanding the why behind each step, we can foster a culture of safety and environmental stewardship.

Understanding the Compound: Properties and Potential Hazards

Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate belongs to the class of halogenated pyridine derivatives. The presence of a chlorine atom and the fused imidazopyridine ring system suggests that this compound may exhibit biological activity and requires careful handling. While specific toxicity data is not available, related compounds are known to be skin and eye irritants.[2][3] Therefore, it is prudent to handle this compound with the appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Property Information Source
Molecular Formula C₁₀H₉ClN₂O₂PubChem[1]
Molecular Weight 224.65 g/mol PubChem[1]
Appearance Likely a solid (crystalline powder)Inferred from similar compounds[4]
Potential Hazards May cause skin and eye irritation. Harmful if swallowed or inhaled.Inferred from similar compounds[2][3][5][6]

Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is not merely a final step but an integral part of the experimental process. The following workflow is designed to ensure that waste is handled safely and in compliance with regulations from the moment it is generated.

Step 1: Waste Segregation at the Source

The cardinal rule of chemical waste management is segregation.[7] Due to the presence of a halogen (chlorine), this compound and any materials contaminated with it must be disposed of in a designated halogenated organic waste stream.

Rationale: Halogenated organic compounds require specific disposal methods, often high-temperature incineration, to prevent the formation of toxic byproducts like dioxins. Mixing them with non-halogenated waste can complicate and increase the cost of disposal for the entire waste stream.

Experimental Workflow for Waste Segregation:

Caption: Decision workflow for segregating waste contaminated with the target compound.

Step 2: Proper Containerization

All waste contaminated with this compound, including solids, solutions, and contaminated labware, must be collected in appropriate containers.

  • Solid Waste: Collect in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable choice.[8]

  • Liquid Waste: Use a designated halogenated organic liquid waste container. Ensure the container is made of a material compatible with the solvents used.

  • Sharps: Needles, syringes, or broken glass contaminated with the compound should be placed in a designated sharps container for hazardous chemical waste.[7]

  • Empty Containers: The original container of this compound, even if "empty," must be treated as hazardous waste unless triple-rinsed with a suitable solvent.[9] The rinsate must be collected as halogenated liquid waste.

Container Requirements Summary:

Container Attribute Specification Rationale
Material Chemically compatible (e.g., HDPE, glass)Prevents reaction with and degradation of the container.
Closure Secure, leak-proof screw capPrevents spills and release of vapors.[10]
Condition Free from damage or deteriorationEnsures integrity of containment.[10]
Headspace Leave at least 10% headspaceAllows for vapor expansion.[11]
Step 3: Labeling and Documentation

Accurate and detailed labeling is a critical safety and compliance measure. All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste "

  • The full chemical name: "This compound " and any other components in the waste stream (e.g., solvents).

  • The approximate concentration or percentage of each component.

  • The date the waste was first added to the container.

  • The name of the principal investigator or research group.

Rationale: Proper labeling informs waste handlers of the container's contents and associated hazards, ensuring it is managed safely and correctly. It is also a legal requirement under regulations such as the Resource Conservation and Recovery Act (RCRA).[10]

Step 4: Storage and Accumulation

Designate a specific, well-ventilated area in the laboratory as a Satellite Accumulation Area (SAA) for hazardous waste.[11][12]

  • Store waste containers in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

  • Keep waste containers closed at all times, except when adding waste.[9]

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely toxic waste in the SAA.[12]

Logical Relationship of Safe Storage:

G cluster_Storage Safe Waste Storage A Designated SAA B Secondary Containment A->B contains C Closed Containers A->C houses D Volume Limits A->D subject to

Caption: Key components of a compliant Satellite Accumulation Area.

Step 5: Arranging for Disposal

Once a waste container is full or is no longer being used, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Never dispose of this compound down the drain or in the regular trash. [8][9] This compound is not readily biodegradable, and its release into the environment must be avoided.[13] The recommended disposal method for halogenated organic compounds is incineration at a licensed facility.[14]

Emergency Procedures for Spills

In the event of a spill, the following steps should be taken:

  • Alert personnel in the immediate area.

  • Evacuate the area if the spill is large or in a poorly ventilated space.

  • If safe to do so, contain the spill using an absorbent material like vermiculite or sand.[8] Do not use combustible materials like paper towels.

  • Collect the contaminated absorbent using non-sparking tools and place it in a sealed container for disposal as halogenated solid waste.[13]

  • Decontaminate the spill area.

  • Report the spill to your supervisor and EHS department.

Conclusion: A Commitment to Safety

The proper disposal of this compound is a non-negotiable aspect of responsible research. By adhering to the principles of waste segregation, proper containerization, clear labeling, and compliant storage, we uphold our commitment to the safety of our colleagues and the preservation of our environment. Always consult your institution's specific waste disposal guidelines and your EHS department for any questions.

References

A Senior Application Scientist's Guide to Handling Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and handling protocols for Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate, a halogenated heterocyclic compound. As direct, comprehensive toxicological data for this specific molecule is not widely published, this guide is built upon established principles for handling similar chemical structures, including pyridine derivatives and other halogenated organics.[1][2] The procedures outlined here are grounded in the RAMP framework (Recognize, Assess, Minimize, Prepare) for laboratory safety, ensuring a self-validating system of protection for researchers.[3][4]

Immediate Safety Profile

Before handling, it is crucial to understand the immediate potential hazards and the required personal protective equipment (PPE). This profile is based on data from structurally related compounds.[5][6]

Hazard Category Potential Hazard Mandatory Personal Protective Equipment (PPE)
Eye Contact Causes serious eye irritation.[5]Chemical splash goggles or a face shield.
Skin Contact Causes skin irritation; may be harmful if absorbed.[5][6]Nitrile or neoprene gloves and a fully-buttoned lab coat.[1][7]
Inhalation May cause respiratory irritation.[5]Use only within a certified chemical fume hood.[8][9]
Ingestion May be harmful if swallowed.[10]Do not eat, drink, or smoke in the laboratory.[11][12]

Risk Assessment and Mitigation: The 'Why'

The molecular structure of this compound—a chlorinated pyridine derivative—dictates our safety strategy. The presence of a halogenated aromatic system suggests potential for persistence and toxicity, while the ester functional group presents specific chemical reactivity.

  • Inhalation Hazard: Heterocyclic compounds, especially when functionalized, can have unknown inhalation toxicity. The primary engineering control is a certified chemical fume hood, which minimizes the risk of inhaling aerosols or vapors.[9] This is a non-negotiable control measure.

  • Dermal Absorption: Pyridine and its derivatives can be absorbed through the skin.[13] The chlorinated nature of this compound may enhance this risk. Therefore, selecting appropriate gloves is critical. While latex gloves are inadequate, nitrile or neoprene gloves offer better protection against this class of chemicals.[1] A lab coat serves as the primary barrier to protect your skin from accidental splashes.[7]

  • Ocular Hazard: The compound is expected to be a serious eye irritant based on data from similar molecules.[5] Chemical splash goggles are mandatory to prevent contact. Standard safety glasses do not provide adequate protection from splashes.

Operational Protocol: The 'How'

Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring experimental integrity.

Engineering Controls & Preparation
  • Verify Fume Hood Certification: Before beginning any work, ensure the chemical fume hood has been certified within the last year and is functioning correctly.

  • Designated Area: All handling of the solid compound and its solutions must occur within a designated area inside the fume hood.[13]

  • Gather Materials: Assemble all necessary equipment (spatulas, glassware, weighing paper, solvents) and PPE before bringing the chemical container into the fume hood.

  • Emergency Equipment Check: Confirm that a safety shower and eyewash station are accessible and unobstructed.[7] An appropriate fire extinguisher (e.g., dry chemical or CO2) should also be available.[14]

Handling and Experimental Workflow
  • Don PPE: Put on a lab coat, chemical splash goggles, and the appropriate gloves before handling the container.

  • Weighing: If weighing the solid, do so within the fume hood. Use a tared weigh boat or paper to avoid contaminating the balance.

  • Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep the container covered or capped when not in active use.

  • Transfers: Use a pipette or similar tool for liquid transfers. Never use your mouth to start a siphon.[12]

  • Post-Handling: After use, securely cap the primary container. Clean any contaminated glassware or equipment within the fume hood.

G cluster_prep Preparation cluster_handling Handling & Experiment cluster_disposal Waste Management cluster_cleanup Final Steps A Verify Fume Hood & Emergency Equipment B Don Mandatory PPE (Coat, Goggles, Gloves) A->B C Weigh/Dispense Chemical in Fume Hood B->C Enter Hood D Perform Experiment C->D E Segregate Halogenated Waste (Solid & Liquid) D->E Generate Waste F Label Waste Container Properly E->F G Decontaminate Work Area & Glassware F->G Secure Waste H Remove PPE & Wash Hands G->H I I H->I End of Procedure

Spill Response
  • Small Spill (manageable within 10 minutes):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).[15]

    • Once absorbed, carefully sweep the material into a designated, labeled container for halogenated solid waste.

    • Wipe the area with a suitable solvent (e.g., isopropanol), followed by soap and water. Place all cleaning materials into the solid waste container.

  • Large Spill:

    • Evacuate the laboratory immediately and alert others.

    • If safe to do so, close the fume hood sash.

    • Contact your institution's Environmental Health & Safety (EHS) department or emergency response team.[16]

    • Do not attempt to clean up a large spill without specialized training and equipment.

Disposal and Decontamination Plan

Proper waste management is a critical component of laboratory safety and environmental responsibility. As a chlorinated compound, this chemical requires specific disposal procedures.

Waste Segregation
  • Halogenated Waste Stream: All materials contaminated with this compound must be disposed of as halogenated waste.[16][17] This includes:

    • Unused solid chemical.

    • Solutions containing the compound.

    • Contaminated consumables (e.g., pipette tips, weigh boats, gloves, absorbent pads).

  • Separate Containers: Maintain separate, clearly labeled containers for halogenated liquid waste and halogenated solid waste.[18] Never mix halogenated waste with non-halogenated waste streams.[16]

Decontamination Procedure
  • Glassware and Equipment: All non-disposable items that have come into contact with the chemical should be rinsed first with a small amount of an appropriate organic solvent (e.g., acetone or ethanol). This rinseate must be collected and disposed of as halogenated liquid waste.

  • Work Surface: After the initial solvent rinse (if applicable) and disposal of all solid waste, thoroughly clean the work surface in the fume hood with soap and water.

  • PPE Removal and Hygiene: Remove gloves and lab coat before leaving the laboratory. Always wash your hands thoroughly with soap and water after completing work and removing PPE.[6][11]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.